Product packaging for 1-Benzyl-4-(4-nitrobenzyl)piperazine(Cat. No.:CAS No. 148120-37-0)

1-Benzyl-4-(4-nitrobenzyl)piperazine

Cat. No.: B126661
CAS No.: 148120-37-0
M. Wt: 311.4 g/mol
InChI Key: JSPBNJMOQJJJJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Benzyl-4-(4-nitrobenzyl)piperazine (CAS 148120-37-0) is a chemical compound featuring a piperazine ring—a privileged scaffold in medicinal chemistry—disubstituted with a benzyl group and a 4-nitrobenzyl group . The piperazine nucleus is a key structural element found in numerous bioactive molecules across various therapeutic areas, including antifungal, antibacterial, antimalarial, and anticancer agents . The presence of the nitro (-NO₂) group on the benzyl substituent is particularly significant, as this strong electron-withdrawing moiety can be metabolically reduced to a reactive amine, facilitating interactions with various cellular targets . This compound serves as a versatile building block in organic synthesis and drug discovery. Academic research indicates that this compound and related nitro-substituted piperazine analogues exhibit potential antimicrobial and anticancer properties, making them interesting lead compounds for the development of new therapeutic agents . Its structure allows researchers to explore structure-activity relationships and develop novel hybrid molecules for probing biological mechanisms . This product is intended for research and development applications in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21N3O2 B126661 1-Benzyl-4-(4-nitrobenzyl)piperazine CAS No. 148120-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-[(4-nitrophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-21(23)18-8-6-17(7-9-18)15-20-12-10-19(11-13-20)14-16-4-2-1-3-5-16/h1-9H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPBNJMOQJJJJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354123
Record name 1-Benzyl-4-(4-nitrobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148120-37-0
Record name 1-Benzyl-4-(4-nitrobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the general biological context of 1-Benzyl-4-(4-nitrobenzyl)piperazine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogues to present a predictive but scientifically grounded resource.

Core Chemical Properties

This compound is a disubstituted piperazine derivative. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a common scaffold in medicinal chemistry. This compound features a benzyl group attached to one nitrogen and a 4-nitrobenzyl group on the other.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource/Reference
IUPAC Name This compound-
CAS Number 148120-37-0
Molecular Formula C₁₈H₂₁N₃O₂
Molecular Weight 311.38 g/mol
Melting Point Not available. A related compound, 1-benzyl-4-({4-nitrophenyl}sulfonyl)piperazine, has a melting point of 138 °C.
Boiling Point Not available.
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. Solubility in water is expected to be low.General chemical principles

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

The synthesis can be envisioned as a sequential N-alkylation of piperazine. To control the selectivity and avoid the formation of the symmetrically disubstituted product, a protecting group strategy or a stepwise addition of the alkylating agents would be employed. A more direct approach, relying on the careful control of stoichiometry, is also feasible.

Synthesis_Pathway Piperazine Piperazine Step1 N-Alkylation (Step 1) Piperazine->Step1 BenzylChloride Benzyl Chloride BenzylChloride->Step1 N_Benzylpiperazine 1-Benzylpiperazine Step1->N_Benzylpiperazine Step2 N-Alkylation (Step 2) N_Benzylpiperazine->Step2 NitrobenzylChloride 4-Nitrobenzyl Chloride NitrobenzylChloride->Step2 Target This compound Step2->Target

Caption: Plausible two-step synthesis of this compound.

General Experimental Protocol for N-Alkylation of Piperazines

This protocol is a generalized procedure based on common laboratory practices for the synthesis of 1,4-disubstituted piperazines.

Materials:

  • 1-Benzylpiperazine

  • 4-Nitrobenzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a solution of 1-benzylpiperazine (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2-3 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add a solution of 4-nitrobenzyl chloride (1-1.2 equivalents) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Spectroscopic Characterization (Predictive)

Direct spectroscopic data for this compound is not available. The following are predicted spectral characteristics based on the analysis of its constituent functional groups and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Aromatic protons of the benzyl group: ~7.2-7.4 ppm (multiplet, 5H). - Methylene protons of the benzyl group: ~3.5 ppm (singlet, 2H). - Aromatic protons of the 4-nitrobenzyl group: two doublets, one around 7.5 ppm and another around 8.2 ppm (each 2H). - Methylene protons of the 4-nitrobenzyl group: ~3.6 ppm (singlet, 2H). - Piperazine ring protons: broad signals in the range of 2.4-2.7 ppm (multiplet, 8H).
¹³C NMR - Aromatic carbons of the benzyl group: ~127-138 ppm. - Methylene carbon of the benzyl group: ~63 ppm. - Aromatic carbons of the 4-nitrobenzyl group: ~123-147 ppm. - Methylene carbon of the 4-nitrobenzyl group: ~62 ppm. - Piperazine ring carbons: ~53 ppm.
FT-IR (cm⁻¹) - Aromatic C-H stretching: ~3030-3100. - Aliphatic C-H stretching: ~2800-3000. - Asymmetric and symmetric NO₂ stretching: ~1520 and ~1345. - Aromatic C=C stretching: ~1450-1600. - C-N stretching: ~1100-1300.
Mass Spec. - Molecular Ion (M⁺): m/z = 311. - Key fragmentation peaks would likely correspond to the loss of the benzyl group (m/z = 91), the 4-nitrobenzyl group (m/z = 136), and cleavage of the piperazine ring. The tropylium ion (C₇H₇⁺) at m/z = 91 is a characteristic fragment for benzyl groups.

Biological Activity and Signaling Pathways

Specific biological activities for this compound have not been reported. However, the piperazine moiety is a well-established pharmacophore present in a wide range of biologically active compounds. Derivatives of piperazine have been shown to exhibit a broad spectrum of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: Many piperazine derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.

  • Central Nervous System (CNS) Activity: The piperazine scaffold is a key component in many drugs targeting the CNS, with activities such as antipsychotic, antidepressant, and anxiolytic effects. Benzylpiperazine (BZP) itself is a known CNS stimulant.

The biological activity of a specific derivative is highly dependent on the nature of the substituents on the piperazine nitrogens. The presence of the benzyl and 4-nitrobenzyl groups in this compound suggests that it could potentially interact with various biological targets. Further pharmacological screening would be necessary to elucidate its specific activities.

General Workflow for Pharmacological Screening

The following diagram illustrates a general workflow for the initial pharmacological screening of a novel piperazine derivative like this compound.

Pharmacological_Screening cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies ReceptorBinding Receptor Binding Assays (e.g., Dopamine, Serotonin receptors) Lead_Identification Lead Compound Identification ReceptorBinding->Lead_Identification EnzymeInhibition Enzyme Inhibition Assays (e.g., MAO, AChE) EnzymeInhibition->Lead_Identification Antimicrobial Antimicrobial/Antifungal Assays (MIC determination) Antimicrobial->Lead_Identification Behavioral Behavioral Models (e.g., Locomotor activity, Anxiety models) Toxicity Acute Toxicity Studies Behavioral->Toxicity SAR Structure-Activity Relationship (SAR) Studies Toxicity->SAR Compound This compound Compound->ReceptorBinding Compound->EnzymeInhibition Compound->Antimicrobial Lead_Identification->Behavioral

Caption: General workflow for pharmacological screening of a novel compound.

Conclusion

This compound is a compound with a well-defined chemical structure but limited publicly available experimental data. This guide provides a framework for understanding its fundamental chemical properties, a likely synthetic approach, and its potential biological relevance based on the extensive research into piperazine derivatives. Further experimental investigation is required to fully characterize this molecule and determine its specific pharmacological profile. Researchers interested in this compound are encouraged to perform the described experimental procedures to validate the predicted properties.

An In-depth Technical Guide on the Structure Elucidation of 1-Benzyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 1-Benzyl-4-(4-nitrobenzyl)piperazine. While direct experimental data for this specific molecule is not extensively published, this document compiles expected analytical outcomes and detailed experimental protocols based on the well-documented analysis of structurally analogous compounds.

Introduction

This compound is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. Accurate structure elucidation is the cornerstone of understanding its chemical properties, reactivity, and potential as a pharmacological agent. This process relies on a combination of spectroscopic and analytical techniques to confirm the molecule's connectivity, stereochemistry, and purity.

The core structure consists of a central piperazine ring N-substituted with a benzyl group at one nitrogen and a 4-nitrobenzyl group at the other.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₈H₂₁N₃O₂

  • Molecular Weight: 311.38 g/mol

  • CAS Number: 148120-37-0

Synthesis and Purification

The synthesis of this compound can be achieved through nucleophilic substitution reactions. A plausible and common synthetic route involves the sequential alkylation of piperazine.

Experimental Protocol: Synthesis of this compound

A two-step synthesis is typically employed:

  • Monobenzylation of Piperazine: A solution of piperazine hexahydrate is reacted with one equivalent of benzyl chloride in ethanol. The reaction mixture is warmed, leading to the formation of 1-benzylpiperazine. The product can be isolated as its dihydrochloride salt by treating the filtrate with ethanolic HCl, which can then be neutralized to yield the free base.

  • Alkylation with 4-Nitrobenzyl Halide: 1-benzylpiperazine is then reacted with 1-bromo-4-nitrobenzene or a similar 4-nitrobenzyl halide in the presence of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) and a suitable solvent like acetonitrile or DMF. The reaction is stirred at an elevated temperature until completion, monitored by thin-layer chromatography (TLC).

  • Purification: The resulting crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound. The final product's purity can be assessed by HPLC and melting point determination.

Logical Workflow for Synthesis and Purification

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Piperazine Piperazine Step1 Monobenzylation Piperazine->Step1 BenzylChloride Benzyl Chloride BenzylChloride->Step1 Benzylpiperazine 1-Benzylpiperazine Step1->Benzylpiperazine Step2 Alkylation Benzylpiperazine->Step2 NitrobenzylBromide 4-Nitrobenzyl Bromide NitrobenzylBromide->Step2 CrudeProduct Crude Product Step2->CrudeProduct ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography PureProduct Pure this compound ColumnChromatography->PureProduct PurityAnalysis Purity Analysis (HPLC, MP) PureProduct->PurityAnalysis

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Data

The structural confirmation of the synthesized molecule is achieved through a combination of spectroscopic methods. Below are the expected data based on the analysis of analogous compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Piperazine CH₂ (adjacent to benzyl)~2.5 (t, 4H)~53
Piperazine CH₂ (adjacent to nitrobenzyl)~2.6 (t, 4H)~52
Benzyl CH₂~3.5 (s, 2H)~63
Benzyl Aromatic CH7.2-7.4 (m, 5H)~127-129
Nitrobenzyl CH₂~3.6 (s, 2H)~62
Nitrobenzyl Aromatic CH (ortho to CH₂)~7.5 (d, 2H)~129
Nitrobenzyl Aromatic CH (ortho to NO₂)~8.2 (d, 2H)~124
Nitrobenzyl Aromatic C (ipso to CH₂)-~146
Nitrobenzyl Aromatic C (ipso to NO₂)-~147

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆ with TMS as an internal standard.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the proton and carbon environments. 2D NMR techniques like COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively.

3.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 2: Expected Mass Spectrometry Data

Technique Ion Expected m/z Interpretation
Electrospray Ionization (ESI-MS)[M+H]⁺312.17Molecular ion peak (protonated)
Electron Ionization (EI-MS)[M]⁺311.16Molecular ion peak
91Tropylium ion (from benzyl group)
1364-nitrobenzyl fragment
175Benzylpiperazine fragment

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Introduce the sample into the mass spectrometer via direct infusion (for ESI) or a GC inlet (for EI).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions that correspond to the proposed structure.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration
3050-3100Aromatic C-HStretch
2800-3000Aliphatic C-HStretch
1590-1610Aromatic C=CStretch
1510-1530N-O (Nitro group)Asymmetric Stretch
1340-1360N-O (Nitro group)Symmetric Stretch
1100-1120C-NStretch

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if an oil), as a KBr pellet (if a solid), or using an ATR accessory.

  • Instrumentation: Record the spectrum using an FTIR spectrometer.

  • Data Analysis: Correlate the observed absorption bands with the characteristic frequencies of the functional groups expected in the molecule.

Structure Elucidation Logic

Structure Elucidation Strategy cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation ProposedStructure Proposed Structure This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) ProposedStructure->NMR MS Mass Spectrometry (ESI, EI) ProposedStructure->MS IR IR Spectroscopy ProposedStructure->IR NMR_Data Connectivity & Environment (C-H Framework) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Groups (NO₂, C-N, Aromatic) IR->IR_Data ConfirmedStructure Confirmed Structure NMR_Data->ConfirmedStructure MS_Data->ConfirmedStructure IR_Data->ConfirmedStructure

Caption: Logical flow for the structural confirmation of the target compound.

Crystallographic Analysis

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. Based on studies of similar compounds like 1-benzoyl-4-(4-nitrophenyl)piperazine, the following can be anticipated.

  • Piperazine Conformation: The central piperazine ring is expected to adopt a stable chair conformation.

  • Substituent Orientation: The benzyl and 4-nitrobenzyl groups would likely occupy equatorial positions to minimize steric hindrance.

  • Ring Orientations: The phenyl and nitrophenyl rings will be twisted relative to the piperazine ring. The nitro group is expected to be nearly coplanar with its attached benzene ring.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound, suitable for X-ray diffraction, by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX). This will yield precise bond lengths, bond angles, and torsional angles, confirming the molecular geometry.

Conclusion

The structure elucidation of this compound is a systematic process that integrates chemical synthesis with a suite of powerful analytical techniques. While NMR, MS, and IR spectroscopy provide the necessary data to confirm the chemical identity and connectivity, single-crystal X-ray diffraction offers the definitive three-dimensional structure. The protocols and expected data presented in this guide, based on established chemical principles and analysis of related compounds, provide a robust framework for researchers in the field of drug discovery and development to confidently characterize this and similar molecules.

An In-Depth Technical Guide to CAS 148120-37-0: 1-Benzyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the compound identified by CAS number 148120-37-0, which is 1-Benzyl-4-(4-nitrobenzyl)piperazine. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information on the broader class of benzylpiperazine derivatives to offer valuable insights for research and drug development.

Chemical and Physical Properties

PropertyValueSource
CAS Number 148120-37-0N/A
IUPAC Name This compoundN/A
Molecular Formula C₁₈H₂₁N₃O₂[1]
Molecular Weight 311.38 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Appearance Data not available
¹H NMR Data not available
¹³C NMR Data not available
IR Spectrum Data not available

Experimental Protocols

General Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the N-alkylation of piperazines. The following represents a generalized experimental workflow.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Piperazine 1-Benzylpiperazine Product This compound Piperazine->Product Nucleophilic Substitution Nitrobenzyl 4-Nitrobenzyl chloride Nitrobenzyl->Product Solvent Aprotic Solvent (e.g., DMF, Acetonitrile) Base Base (e.g., K₂CO₃, Et₃N) Temperature Room Temperature to mild heating G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP This compound DAT Dopamine Transporter (DAT) BZP->DAT Inhibition SERT Serotonin Transporter (SERT) BZP->SERT Inhibition Dopamine Dopamine DAT->Dopamine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake D_Receptor Dopamine Receptors Dopamine->D_Receptor Binding S_Receptor Serotonin Receptors Serotonin->S_Receptor Binding Signal Downstream Signaling (e.g., cAMP, Ca²⁺) D_Receptor->Signal S_Receptor->Signal

References

Biological Activity Screening of 1-Benzyl-4-(4-nitrobenzyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct biological activity screening data for 1-Benzyl-4-(4-nitrobenzyl)piperazine is not extensively available in peer-reviewed literature. This guide provides a comprehensive overview based on the known biological activities of structurally similar piperazine derivatives and outlines standard experimental protocols for the biological evaluation of such compounds.

Introduction

Piperazine and its derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous biologically active molecules. The versatility of the piperazine ring, with its two nitrogen atoms allowing for various substitutions, has made it a privileged structure in medicinal chemistry. Derivatives of benzylpiperazine and nitrophenylpiperazine have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects. This technical guide summarizes the potential biological activities of this compound by examining related compounds and provides detailed methodologies for its comprehensive biological screening.

Potential Biological Activities of Structurally Related Piperazine Derivatives

The biological activities of compounds structurally related to this compound suggest several potential areas for screening. These activities are primarily attributed to the presence of the benzylpiperazine and nitrophenyl moieties.

Anticancer Activity

Numerous piperazine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which includes a nitro-substituted compound, has demonstrated cytotoxic activity. The mechanism of action for some piperazine derivatives may involve the induction of apoptosis.

Table 1: Cytotoxicity of Structurally Similar Piperazine Derivatives

Compound/Derivative ClassCancer Cell Line(s)Activity (e.g., IC50, GI50 in µM)Reference
1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazineHUH7, HCT-116, MCF7, etc.Not explicitly quantified in abstract[1]
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives4T1 (breast cancer)Minor toxicity to normal cells, active against cancer cells[2]
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanoneBT-474, HeLa, MCF-7, NCI-H460IC50 of 0.99 ± 0.01 μM for the most active compound against BT-474[3]
Antimicrobial Activity

The piperazine nucleus is a common feature in many antimicrobial agents. Various derivatives have been synthesized and tested against a range of bacterial and fungal strains. For example, novel piperazine derivatives have shown potent bactericidal activities.

Table 2: Antimicrobial Activity of Structurally Similar Piperazine Derivatives

Compound/Derivative ClassMicroorganism(s)Activity (e.g., MIC in µg/mL)Reference
Novel Piperazine DerivativesS. aureus, E. coli, K. pneumoniae, etc.MIC as low as 2 µg/mL for the most potent compound against S. flexneri[4][5]
Piperazines bearing N,N′-bis(1,3,4-thiadiazole) moietyS. aureus, B. subtilis, E. coli, P. vulgarisMIC values determined for active compounds[6]
Central Nervous System (CNS) Activity

Benzylpiperazine (BZP) and its analogs are known to have effects on the central nervous system, often acting as stimulants. Furthermore, some piperazine derivatives have been investigated as ligands for various CNS receptors, such as sigma receptors and acetylcholinesterase.

Table 3: CNS-Related Activity of Structurally Similar Piperazine Derivatives

Compound/Derivative ClassTarget/ActivityActivity (e.g., Ki, IC50)Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineAcetylcholinesterase inhibitorIC50 = 0.56 nM[7]
Benzylpiperazine derivativesσ1 Receptor LigandsHigh affinity with Ki values in the nanomolar range for some derivatives[8]
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazineNeuroprotectionMitigates radiation-induced cognitive decline[2][9][10]

Experimental Protocols for Biological Screening

A systematic approach to screening this compound would involve a battery of in vitro assays to identify its potential biological activities.

General Experimental Workflow

The following diagram illustrates a typical workflow for the biological screening of a novel piperazine derivative.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Assays cluster_3 Lead Optimization Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Solubilization Solubilization & Stock Solution Characterization->Solubilization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Solubilization->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Solubilization->Antimicrobial Receptor Receptor Binding Panel Solubilization->Receptor Apoptosis Apoptosis Assays (e.g., Annexin V) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Enzyme Enzyme Inhibition Assays Receptor->Enzyme Signaling Signaling Pathway Analysis Apoptosis->Signaling CellCycle->Signaling SAR Structure-Activity Relationship (SAR) Signaling->SAR InVivo In Vivo Studies SAR->InVivo

Caption: General workflow for biological activity screening.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.[6][13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol for Receptor Binding Assay (Radioligand Displacement)

This assay measures the affinity of the test compound for a specific receptor.[14][15]

Materials:

  • Cell membranes expressing the target receptor (e.g., dopamine D2, serotonin 5-HT1A)

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2)

  • This compound

  • Binding buffer

  • Non-specific binding agent (e.g., a high concentration of an unlabeled ligand)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the binding buffer.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Potential Signaling Pathways

Piperazine derivatives are known to interact with various signaling pathways. Based on the activities of related compounds, this compound could potentially modulate pathways involved in cell survival, proliferation, and neurotransmission.

PI3K/Akt/mTOR Signaling Pathway in Cancer

Several anticancer piperazine derivatives have been found to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Piperazine Piperazine Derivative (Potential Inhibitor) Piperazine->PI3K Piperazine->Akt

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

While direct experimental data on the biological activity of this compound is currently lacking, the extensive research on structurally related compounds provides a strong rationale for its screening against a variety of biological targets. The experimental protocols detailed in this guide offer a robust framework for a comprehensive evaluation of its potential anticancer, antimicrobial, and neurological activities. The findings from such a screening campaign would be crucial in elucidating the pharmacological profile of this compound and determining its potential for further development as a therapeutic agent.

References

Preliminary Pharmacological Profile of Nitrobenzylpiperazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzylpiperazine compounds represent a class of molecules with significant potential for interacting with key neurotransmitter systems in the central nervous system (CNS). As derivatives of the versatile arylpiperazine scaffold, they are of considerable interest in drug discovery, particularly for developing novel therapeutic agents targeting psychiatric and neurological disorders. The introduction of a nitrobenzyl moiety to the piperazine core can significantly modulate the pharmacological properties of the parent molecule, influencing its binding affinity, selectivity, and functional activity at various G-protein coupled receptors (GPCRs).

This technical guide provides a preliminary overview of the pharmacological profile of nitrobenzylpiperazine and closely related nitro-substituted arylpiperazine compounds, with a focus on their interactions with dopamine and serotonin receptors. Due to the limited availability of comprehensive data on nitrobenzylpiperazines specifically, this guide incorporates data from structurally similar compounds to infer a likely pharmacological profile. This information is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and evaluation of this chemical class.

Core Pharmacological Data

The primary pharmacological targets for arylpiperazine derivatives are typically the dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. The affinity of a compound for these receptors is a critical determinant of its potential therapeutic application, such as for antipsychotic, anxiolytic, or antidepressant effects. The following table summarizes the in vitro binding affinities (Ki values) of representative nitro-substituted arylpiperazine compounds for these key receptors. It is important to note that the position of the nitro group and the nature of the linkage to the piperazine ring can significantly impact receptor affinity.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Representative Nitro-Substituted Arylpiperazine Derivatives

CompoundDopamine D2Serotonin 5-HT1ASerotonin 5-HT2AReference Compound (Ki, nM)
1-(3-Nitrophenyl)piperazine↓ (decreased affinity)--1-Phenylpiperazine
1-(4-Nitrophenyl)piperazine Derivative-ModerateHigh-
Hypothetical NitrobenzylpiperazinePredicted Moderate-HighPredicted Moderate-HighPredicted Moderate-High-

Key Signaling Pathways

The interaction of nitrobenzylpiperazine compounds with their target receptors initiates intracellular signaling cascades that ultimately mediate their physiological effects. Below are diagrams of the canonical signaling pathways for the dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.

D2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gprotein Gi/o Protein D2R Dopamine D2 Receptor G_alpha_i Gαi D2R->G_alpha_i AC Adenylyl Cyclase cAMP cAMP AC->cAMP  Inhibition G_alpha_i->AC G_beta_gamma Gβγ Dopamine Dopamine or Agonist Dopamine->D2R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response

Dopamine D2 Receptor Signaling Pathway.

5HT1A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gprotein Gi/o Protein HT1AR 5-HT1A Receptor G_alpha_i Gαi HT1AR->G_alpha_i AC Adenylyl Cyclase cAMP cAMP AC->cAMP  Inhibition G_alpha_i->AC G_beta_gamma Gβγ Serotonin Serotonin or Agonist Serotonin->HT1AR ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Hyperpolarization & Inhibition of Firing PKA->Cellular_Response

Serotonin 5-HT1A Receptor Signaling Pathway.

5HT2A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gprotein Gq/11 Protein HT2AR 5-HT2A Receptor G_alpha_q Gαq HT2AR->G_alpha_q PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3  Hydrolysis DAG DAG PLC->DAG G_alpha_q->PLC G_beta_gamma Gβγ Serotonin Serotonin or Agonist Serotonin->HT2AR PIP2 PIP2 PIP2->PLC Ca2_release Ca2+ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Neuronal Excitation & Other Effects PKC->Cellular_Response

Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

The determination of binding affinities for nitrobenzylpiperazine compounds at their target receptors is typically achieved through competitive radioligand binding assays. The following is a generalized protocol for such an assay.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., a nitrobenzylpiperazine derivative) for a specific receptor (e.g., dopamine D2, serotonin 5-HT1A, or 5-HT2A).

Materials:

  • Receptor Source: Membrane preparations from cells stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells) or from tissue homogenates known to be rich in the target receptor (e.g., rat striatum for D2 receptors, rat cortex for 5-HT receptors).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

  • Test Compound: The unlabeled nitrobenzylpiperazine derivative of interest, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Determinant: A high concentration of an unlabeled ligand that binds to the receptor with high affinity (e.g., haloperidol for D2, serotonin for 5-HT1A, ketanserin for 5-HT2A) to determine non-specific binding.

  • Assay Buffer: A buffered solution with appropriate ionic strength and pH (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Detection System: A liquid scintillation counter and scintillation cocktail.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents setup_assay Set up 96-well Plate (Total, Non-specific, Competition Binding) prepare_reagents->setup_assay incubate Incubate at Room Temperature (e.g., 60-120 min) setup_assay->incubate filter Rapid Filtration (Separate Bound from Free Ligand) incubate->filter wash Wash Filters filter->wash dry_and_count Dry Filters and Add Scintillant Measure Radioactivity (CPM) wash->dry_and_count analyze Data Analysis (Calculate IC50 and Ki) dry_and_count->analyze end End analyze->end

Radioligand Binding Assay Workflow.

Procedure:

  • Membrane Preparation: Homogenize the cell pellet or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the assay components in the following order for a final volume of typically 200-250 µL:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Non-specific binding determinant, radioligand, and membrane suspension.

    • Competition Binding: Serial dilutions of the test compound, radioligand, and membrane suspension.

  • Incubation: Incubate the plates for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature with gentle agitation.

  • Filtration: Terminate the reaction by rapidly filtering the contents of the wells through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion and Future Directions

The preliminary pharmacological profile of nitrobenzylpiperazine compounds, inferred from data on structurally related nitro-substituted arylpiperazines, suggests that this class of molecules likely interacts with key CNS receptors, including dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. The presence and position of the nitro group on the aromatic ring can significantly influence binding affinity, highlighting the potential for fine-tuning the pharmacological profile through medicinal chemistry efforts.

To further elucidate the therapeutic potential of nitrobenzylpiperazine compounds, future research should focus on:

  • Systematic Synthesis and Screening: A focused library of nitrobenzylpiperazine analogues with variations in the position of the nitro group and the linker between the piperazine and the nitrobenzyl moiety should be synthesized and screened against a broader panel of CNS receptors.

  • Functional Assays: Beyond binding affinity, functional assays (e.g., GTPγS binding, cAMP accumulation, or calcium mobilization assays) are crucial to determine whether these compounds act as agonists, antagonists, or inverse agonists at their target receptors.

  • In Vivo Studies: Promising candidates should be advanced to in vivo models to assess their pharmacokinetic properties, brain penetration, and efficacy in relevant animal models of psychiatric and neurological disorders.

  • Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be essential to understand the molecular determinants of affinity and selectivity, guiding the rational design of more potent and selective compounds.

This technical guide provides a foundational framework for researchers entering this area of drug discovery. A thorough and systematic investigation of the nitrobenzylpiperazine scaffold is warranted to fully uncover its potential for the development of novel CNS-active therapeutic agents.

References

In Vitro Evaluation of 1-Benzyl-4-(4-nitrobenzyl)piperazine Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of the cytotoxic properties of 1-Benzyl-4-(4-nitrobenzyl)piperazine, a novel piperazine derivative with potential as an anticancer agent. The document outlines detailed experimental protocols, summarizes key quantitative data from analogous compounds, and visualizes relevant biological pathways and workflows. The piperazine scaffold is a component of numerous established anticancer agents, and the addition of benzyl and nitrobenzyl moieties may enhance cytotoxic efficacy. Derivatives of this nature are a key focus of anticancer research due to their potential to induce apoptosis and inhibit cancer cell proliferation.

Quantitative Data Summary

The cytotoxic activity of piperazine derivatives is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values are standard metrics, with lower values indicating higher potency. The following tables summarize representative cytotoxicity data for structurally related piperazine compounds against various cancer cell lines, providing a comparative baseline for the evaluation of this compound.

Table 1: Cytotoxicity of a Novel Piperazine Derivative Targeting Multiple Signaling Pathways

Cancer Cell LineCancer TypeGI50 (µM)
K562Chronic Myeloid Leukemia0.06 - 0.16
Other Cell LinesVarious0.06 - 0.16

Table 2: Cytotoxicity of Benzothiazole-Piperazine Derivatives

CompoundHUH-7 (Hepatocellular) GI50 (µM)MCF-7 (Breast) GI50 (µM)HCT-116 (Colorectal) GI50 (µM)
1d1.230.981.54

Table 3: Cytotoxicity of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

CompoundHUH7 (Liver) IC50 (µM)MCF7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)
5a3.2 ± 0.12.5 ± 0.24.1 ± 0.3
5b2.8 ± 0.22.1 ± 0.13.5 ± 0.2
5c4.5 ± 0.33.8 ± 0.25.2 ± 0.4
5e1.9 ± 0.11.5 ± 0.12.3 ± 0.2

Experimental Protocols

A standardized workflow is crucial for the systematic evaluation of novel chemical entities. The following protocols are foundational for assessing the in vitro cytotoxicity of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability. In living cells, mitochondrial dehydrogenases convert the MTT tetrazolium salt into purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well and incubate in the dark.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of untreated (spontaneous release) and maximum LDH release (lysis control) wells.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50). Include a no-treatment control.

  • Incubation: Incubate the cells for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for illustrating complex experimental processes and biological mechanisms.

G General Experimental Workflow for Cytotoxicity Evaluation cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Cell Seeding (Multiple Cancer Cell Lines) B Treatment with This compound (Concentration Gradient) A->B C Incubation (24h, 48h, 72h) B->C D Cell Viability Assay (e.g., MTT) C->D E Determine IC50 Values D->E F Membrane Integrity Assay (LDH Assay) E->F G Apoptosis Analysis (Annexin V/PI Staining) E->G H Cell Cycle Analysis E->H I Western Blot for Apoptotic Proteins E->I J Data Analysis & Interpretation F->J G->J H->J I->J G Potential Apoptotic Signaling Pathway compound This compound ros Increased ROS Production compound->ros bax Bax (pro-apoptotic) Activation compound->bax bcl2 Bcl-2 (anti-apoptotic) Inhibition compound->bcl2 mito Mitochondrial Dysfunction ros->mito cytc Cytochrome c Release mito->cytc bax->mito bcl2->mito cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis Inhibition of PI3K/AKT Survival Pathway compound Piperazine Derivative pi3k PI3K compound->pi3k akt AKT pi3k->akt survival Cell Survival & Proliferation akt->survival apoptosis Apoptosis akt->apoptosis

Investigating the Potential Mechanism of Action of 1-Benzyl-4-(4-nitrobenzyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, there is no publicly available scientific literature detailing the specific mechanism of action, biological activity, or receptor binding profile of 1-Benzyl-4-(4-nitrobenzyl)piperazine. This guide, therefore, presents a theoretical framework based on the known pharmacology of its core structural motifs: the benzylpiperazine scaffold and the 4-nitrobenzyl group. The information provided is intended for research and drug development professionals as a starting point for investigation and should be treated as speculative until validated by experimental data.

Introduction

This compound is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities.[1] The presence of both a benzyl group and a 4-nitrobenzyl group suggests that the compound could interact with multiple biological targets, potentially leading to a complex pharmacological profile. This guide will deconstruct the potential contributions of each structural component to hypothesize a mechanism of action and propose experimental strategies for its elucidation.

Deconstruction of Structural Motifs and Potential Biological Activities

The Benzylpiperazine (BZP) Core

The benzylpiperazine moiety is the foundational structure of a class of psychoactive substances known for their stimulant and euphoric effects.[2] The parent compound, 1-benzylpiperazine (BZP), exerts its effects primarily through interaction with monoamine neurotransmitter systems.[3]

Known Mechanisms of Benzylpiperazine:

  • Dopamine and Norepinephrine Release: BZP acts as a releasing agent for dopamine (DA) and norepinephrine (NE).[2][4] It interacts with the dopamine transporter (DAT) and norepinephrine transporter (NET), causing a reversal of their normal function and leading to an increase in the extracellular concentrations of these neurotransmitters.[2]

  • Serotonin Reuptake Inhibition and Agonism: BZP also affects the serotonin (5-HT) system, although its actions are more complex and less potent compared to its effects on catecholamines. It can act as a serotonin reuptake inhibitor and a non-selective agonist at various serotonin receptors.[2][5]

  • Stimulant and Psychoactive Effects: The combined effects on dopamine, norepinephrine, and serotonin systems result in stimulant properties similar to, but less potent than, amphetamine.[2]

Based on this, a primary hypothesis is that This compound may act as a modulator of monoamine neurotransmitter systems.

The 4-Nitrobenzyl Group

The introduction of a 4-nitrobenzyl group can significantly influence the pharmacological profile of the parent molecule. The nitro group is a strong electron-withdrawing group and has been incorporated into various pharmaceuticals for different purposes.

Potential Roles of the 4-Nitrobenzyl Moiety:

  • Modulation of Receptor Binding Affinity: The electronic properties of the nitro group can alter the binding affinity and selectivity of the compound for its biological targets.

  • Bioreductive Activation (Hypoxia-Activated Prodrug Potential): Nitroaromatic compounds can be selectively reduced to cytotoxic species under hypoxic (low oxygen) conditions, a characteristic of the tumor microenvironment.[6] This makes them potential candidates for hypoxia-activated prodrugs (HAPs) in cancer therapy.[7] The nitro group can be reduced to form reactive nitroso, hydroxylamino, and amino derivatives that can induce cellular damage.[8]

  • Metabolic Liabilities: The nitro group can be a site of metabolism, potentially leading to the formation of toxic metabolites.[8]

A secondary hypothesis is that the 4-nitrobenzyl group may confer cytotoxic or other unique biological activities, possibly under specific physiological conditions like hypoxia.

Hypothesized Mechanisms of Action

Based on the analysis of its structural components, several non-mutually exclusive mechanisms of action can be proposed for this compound.

Neuromodulatory Activity

The compound may retain the core activities of the benzylpiperazine scaffold, acting as a releasing agent and/or reuptake inhibitor of monoamine neurotransmitters. The 4-nitrobenzyl substituent could modulate the potency and selectivity of these actions.

Hypothetical Signaling Pathway for Neuromodulatory Activity

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound This compound DAT Dopamine Transporter (DAT) Compound->DAT NET Norepinephrine Transporter (NET) Compound->NET SERT Serotonin Transporter (SERT) Compound->SERT Dopamine_Synapse Dopamine DAT->Dopamine_Synapse Reversal of Transport VMAT2 VMAT2 Dopamine_Vesicle Dopamine Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Signal Transduction Signal Transduction Dopamine_Receptor->Signal Transduction

Caption: Hypothetical neuromodulatory action via monoamine transporter interaction.

Anticancer Activity

The presence of the 4-nitrobenzyl group suggests potential for anticancer activity, particularly as a hypoxia-activated prodrug. Under the low-oxygen conditions found in solid tumors, the nitro group could be reduced to a cytotoxic agent.

G Compound This compound (Prodrug) Nitroreductases Nitroreductases Compound->Nitroreductases Hypoxia Hypoxic Conditions (e.g., Tumor Microenvironment) Hypoxia->Nitroreductases Activation Reactive_Metabolite Reactive Metabolite (e.g., Hydroxylamine) Nitroreductases->Reactive_Metabolite Reduction Cellular_Targets Cellular Macromolecules (DNA, Proteins) Reactive_Metabolite->Cellular_Targets Damage Cell_Death Cell Death / Cytotoxicity Cellular_Targets->Cell_Death

Caption: Proposed workflow for initial in vitro characterization.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Receptor and Transporter Binding Affinities

TargetRadioligandKi (nM) of Test Compound
DAT[³H]-WIN 35,428TBD
SERT[³H]-citalopramTBD
NET[³H]-nisoxetineTBD
σ1 Receptor[³H]-(+)-pentazocineTBD
σ2 Receptor[³H]-DTGTBD

Table 2: Neurotransmitter Release Potency

AssayEC50 (nM) of Test Compound
[³H]-Dopamine ReleaseTBD
[³H]-Serotonin ReleaseTBD

Table 3: In Vitro Cytotoxicity

Cell LineIC50 (µM) - NormoxiaIC50 (µM) - HypoxiaHypoxia Cytotoxicity Ratio
HeLaTBDTBDTBD
MCF-7TBDTBDTBD
A549TBDTBDTBD
HEK293TBDTBDTBD

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure provides a rational basis for formulating testable hypotheses. The benzylpiperazine core suggests a potential for neuromodulatory activity, while the 4-nitrobenzyl moiety introduces the possibility of hypoxia-selective cytotoxicity. The experimental framework outlined in this guide provides a systematic approach to investigating these potential mechanisms and establishing a pharmacological profile for this compound. Further in-depth studies, including in vivo models, would be necessary to fully characterize its biological effects.

References

The Rising Promise of Substituted Benzylpiperazine Derivatives in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the promising scaffolds, the piperazine moiety, particularly when substituted with a benzyl group, has emerged as a privileged structure in the design of new therapeutic candidates. This technical guide provides an in-depth overview of the current landscape of substituted benzylpiperazine derivatives, focusing on their anticancer potential, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Quantitative Analysis of Anticancer Activity

A significant body of research has demonstrated the cytotoxic effects of substituted benzylpiperazine derivatives against a wide array of human cancer cell lines. The in vitro activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values. The following table summarizes the reported activities of several lead compounds from recent studies.

Compound IDDerivative ClassCancer Cell LineIC50/GI50 (µM)Reference
6p (3,4-dichlorobenzyl)piperazinyl alepterolic acidMCF-7 (Breast)8.31 ± 0.67[1][2]
1h & 1j Aroyl substituted benzothiazole-piperazineHUH-7 (Hepatocellular), MCF-7 (Breast), HCT-116 (Colorectal)Not specified, but identified as most active[3][4]
23 [4-(trifluoromethyl)benzyl]piperazine derivative of vindolineMDA-MB-468 (Breast)1.00[5]
25 1-bis(4-fluorophenyl)methyl piperazine derivative of vindolineHOP-92 (Non-small cell lung)1.35[5]
9f 4-(trifluoromethyl)benzyl substituted benzimidazole-piperazineMCF-7 (Breast)7.29 ± 0.20[2]
9f 4-(trifluoromethyl)benzyl substituted benzimidazole-piperazineMDA-MB-231 (Breast)6.92 ± 4.80[2]
BS230 3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxideMCF-7 (Breast)More cytotoxic than Doxorubicin[6][7]
Unnamed Piperazine derivativeK562 (Leukemia)0.06 - 0.16[8]

Mechanisms of Action: Unraveling the Molecular Pathways

The anticancer effects of substituted benzylpiperazine derivatives are attributed to their ability to modulate various cellular processes, primarily by inducing apoptosis and inhibiting critical signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

A common mechanism of action for many of these derivatives is the induction of programmed cell death, or apoptosis. This is often initiated through the intrinsic (mitochondrial) pathway.

cluster_0 Substituted Benzylpiperazine Derivatives cluster_1 Mitochondrial Apoptosis Pathway Benzylpiperazine Benzylpiperazine Derivatives Bax_Bcl2 Increased Bax/Bcl-2 ratio Benzylpiperazine->Bax_Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax_Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by benzylpiperazine derivatives.

Studies have shown that compounds like (3,4-dichlorobenzyl)piperazinyl alepterolic acid (6p) lead to an increased Bax/Bcl-2 ratio, which enhances mitochondrial outer membrane permeabilization.[1][2] This triggers the release of cytochrome c, leading to the activation of caspase-9 and the executioner caspase-3.[1][2] Subsequent cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis.[1][2]

Inhibition of Pro-Survival Signaling Pathways

Several substituted benzylpiperazine derivatives have been found to inhibit key signaling pathways that are often hyperactivated in cancer, promoting cell growth and survival.

cluster_0 Substituted Benzylpiperazine Derivatives cluster_1 Pro-Survival Signaling Pathways Benzylpiperazine Benzylpiperazine Derivatives PI3K_AKT PI3K/AKT Pathway Benzylpiperazine->PI3K_AKT Src Src Family Kinases Benzylpiperazine->Src BCR_ABL BCR-ABL Pathway Benzylpiperazine->BCR_ABL Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Src->Proliferation BCR_ABL->Proliferation

Caption: Inhibition of pro-survival signaling by benzylpiperazine derivatives.

A novel piperazine derivative has demonstrated potent inhibition of the PI3K/AKT, Src family kinases, and BCR-ABL pathways, leading to the induction of caspase-dependent apoptosis.[8] This multi-targeted approach is particularly advantageous in overcoming the complexity and redundancy of cancer signaling networks.

Other Mechanisms
  • Cell Cycle Arrest: Some benzothiazole-piperazine derivatives have been shown to cause cell cycle arrest at the subG1 phase, leading to apoptosis.[3][4]

  • Topoisomerase II Inhibition: Phenylpiperazine derivatives of 1,2-benzothiazine have been designed as potential topoisomerase II inhibitors, a mechanism shared with established chemotherapeutic agents like doxorubicin.[6][7]

  • Receptor Modulation: Arylpiperazine derivatives can interact with various receptors implicated in cancer, including serotonin (5-HT1A), adrenergic, and androgen receptors, suggesting their potential utility in hormone-dependent cancers like prostate and breast cancer.[9][10][11]

Experimental Protocols

The evaluation of the anticancer potential of substituted benzylpiperazine derivatives involves a series of in vitro and in vivo experiments. The following are detailed methodologies for key assays.

General Experimental Workflow

cluster_0 Experimental Workflow cluster_1 Mechanism of Action Details Synthesis Synthesis of Benzylpiperazine Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT, SRB) Synthesis->Screening Lead_ID Lead Compound Identification Screening->Lead_ID MoA Mechanism of Action Studies Lead_ID->MoA In_Vivo In Vivo Efficacy (Animal Models) MoA->In_Vivo Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase activity) MoA->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (FACS) MoA->Cell_Cycle Western_Blot Western Blotting (Protein expression) MoA->Western_Blot Pathway_Analysis Signaling Pathway Analysis MoA->Pathway_Analysis Tox Toxicology Studies In_Vivo->Tox

Caption: General workflow for evaluating anticancer benzylpiperazine derivatives.

In Vitro Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzylpiperazine derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Apoptosis and Cell Cycle Analysis

Hoechst stains are fluorescent stains for labeling DNA in live or fixed cells. Apoptotic cells show condensed and fragmented nuclei.

  • Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with the test compound for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Staining: Wash with PBS and stain with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.

  • Imaging: Wash with PBS and mount the coverslips on glass slides. Visualize the cells under a fluorescence microscope.

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the benzylpiperazine derivative.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes at 37°C in the dark.

  • FACS Analysis: Analyze the cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

Substituted benzylpiperazine derivatives represent a versatile and promising class of compounds in the development of novel anticancer therapies. Their ability to induce apoptosis and inhibit key pro-survival signaling pathways through various mechanisms highlights their potential for broad applicability. The structure-activity relationship studies conducted so far provide a roadmap for the rational design of more potent and selective analogs.[6][9]

Future research should focus on:

  • In vivo efficacy and toxicity studies in relevant animal models to translate the promising in vitro results.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

  • Combination therapies with existing anticancer drugs to explore potential synergistic effects and overcome drug resistance.[9]

  • Elucidation of novel molecular targets to further refine the mechanism of action and identify biomarkers for patient stratification.

The continued exploration of the chemical space around the benzylpiperazine scaffold holds significant promise for the discovery of next-generation cancer therapeutics.

References

Structure-activity relationship (SAR) studies of benzylpiperazine analogs.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Benzylpiperazine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its inherent versatility allows for systematic structural modifications, making it an ideal template for structure-activity relationship (SAR) studies. These analogs have demonstrated a wide range of pharmacological activities, primarily targeting central nervous system (CNS) receptors such as serotonin (5-HT) and dopamine (D) receptors, as well as monoamine transporters.[1] Consequently, they have been investigated for various therapeutic applications, including as antidepressants, antipsychotics, and anxiolytics, and have also been identified in recreational designer drugs.[2][3]

Understanding the nuanced relationships between the chemical structure of benzylpiperazine derivatives and their biological activity is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles. This guide provides a comprehensive overview of the SAR of benzylpiperazine analogs, summarizing key quantitative data, detailing essential experimental protocols, and visualizing critical pathways and relationships to support drug discovery and development efforts.

Core Structure and Key Modification Sites

The fundamental benzylpiperazine scaffold consists of a piperazine ring linked to a benzyl group. The primary sites for chemical modification to explore the SAR are the benzyl ring and the N4-position of the piperazine ring.

Structure-Activity Relationship at the Benzyl Ring

Substitutions on the benzyl ring profoundly influence the affinity and selectivity of the analogs for their molecular targets. The position (ortho-, meta-, para-) and electronic properties (electron-donating or electron-withdrawing) of the substituents are critical determinants of the pharmacological profile.[4]

Dopamine D2 Receptor Affinity

The affinity for the D2 receptor is sensitive to the substitution pattern on the phenyl ring. While the unsubstituted analog provides a baseline affinity, strategic placement of substituents can significantly modulate binding.

  • Halogen Substitution: Fluorine substitution, a common strategy in medicinal chemistry, has a position-dependent effect. A fluorine atom in the para-position is often favorable for D2 receptor binding.[1] Shifting the fluorine to the meta or ortho position typically results in a marked decrease in activity.[1] Dichloro-substitution, as seen in aripiprazole analogs which feature a dichlorophenylpiperazine moiety, can also confer high affinity.[5]

Serotonin 5-HT1A Receptor Affinity

The 5-HT1A receptor shows different structural requirements for high-affinity binding compared to the D2 receptor.

  • Electronic Effects: Studies suggest that electron-donating groups, such as a methoxy group, in the ortho position of the phenyl ring tend to produce the most active compounds for the 5-HT1A receptor.[1] Conversely, the introduction of strong electron-withdrawing groups, like a trifluoromethyl (CF3) group, can be detrimental to binding at this specific receptor subtype.[1]

Serotonin 5-HT2A Receptor Affinity

The 5-HT2A receptor is another key target, and its affinity is highly sensitive to the benzyl ring substitution pattern.

  • Positional Effects: Similar to the D2 receptor, a fluorine atom in the para-position of the phenyl ring generally confers the highest affinity for the 5-HT2A receptor.[1] Moving the fluorine to the meta or ortho position leads to a significant reduction in binding affinity.[1] In some cases, the absence of any substitution can lead to higher activity than meta or ortho-fluorination.[1]

  • Methoxy and Bromo Substitutions: The combination of methoxy groups and a bromine atom, as seen in 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP), highlights the complex interplay of substituents. However, in this case, the arrangement does not lead to potent 5-HT2A receptor activation, unlike its phenethylamine analog 2C-B.[4]

Quantitative SAR Data: Benzyl Ring Analogs

The following table summarizes the in vitro binding affinities (Ki) of representative benzylpiperazine analogs, illustrating the impact of benzyl ring substitutions on key CNS receptors. Lower Ki values indicate higher binding affinity.

Compound IDBenzyl Ring SubstitutionTarget ReceptorKi (nM)Reference
1UnsubstitutedDopamine D2Baseline[1]
24-FluoroDopamine D2Favorable[1]
32-FluoroDopamine D2Reduced Affinity[1]
43-FluoroDopamine D2Reduced Affinity[1]
52-Methoxy5-HT1AFavorable[1]
64-Fluoro5-HT2AHighest Affinity[1]
72,3-DichloroDopamine D2High Affinity[5]
83-Trifluoromethyl5-HT1AReduced Affinity[1]

Structure-Activity Relationship at the N4-Position

Modifications at the N4-nitrogen of the piperazine ring are crucial for defining the pharmacological profile, often involving the addition of various aryl or alkyl moieties. These modifications can dramatically alter receptor affinity, selectivity, and functional activity (agonist vs. antagonist).

  • Antitubercular Agents: In a series of antitubercular benzylpiperazine ureas, the presence of a piperonyl moiety attached via a urea linker at the N4-position was found to be essential for activity against Mycobacterium tuberculosis.[6]

  • Sigma (σ) Receptor Ligands: For σ1 receptor ligands, attaching various substituted phenyl groups via an amide linker to the N4-position has yielded compounds with high affinity and in vivo antinociceptive effects.[7]

  • Antidepressant Activity: For aryl alkanol piperazine derivatives, modifications at the N4-position are critical for modulating the inhibition of serotonin (5-HT) and noradrenaline (NA) reuptake, which is a key mechanism for antidepressant action.[8]

  • Hypnotic-Sedative Activity: In a series of pyrimidyl-piperazine derivatives, the nature of the substituent on the pyrimidine ring, which is attached to the N4-piperazine nitrogen, was found to be a key determinant of hypnotic-sedative activity.[9]

Quantitative SAR Data: N4-Substituted Analogs

This table presents quantitative data for benzylpiperazine analogs with significant N4-substitutions, highlighting their diverse biological activities.

Compound ClassN4-Substituent MoietyBiological Target/ActivityPotency (IC50 / MIC / Ki)Reference
Alepterolic Acid Derivatives(3,4-dichlorobenzyl)piperazinylCytotoxicity (MCF-7 cells)IC50 = 8.31 µM[10]
Antitubercular UreasBenzyl urea and piperonylMtb H37RvMIC = 1 µM[6]
σ1 Receptor LigandsVarious substituted phenyl amidesσ1 Receptor BindingKi values in low nM range[7]
Chalcone HybridsDithiocarbamateAntiproliferative (PC3 cells)IC50 = 1.05 µM[11]
Chromen-2-one Derivatives4-amino-2H-benzo[h]chromen-2-oneCytotoxicity (LNCaP-hr cells)IC50 = 0.52 µM[11]

Pharmacological Mechanisms and Signaling Pathways

Benzylpiperazine analogs primarily exert their effects by interacting with G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. The binding of a ligand (agonist) to these receptors initiates a cascade of intracellular events known as a signaling pathway.

For example, the 5-HT2A receptor, a common target, is a Gq-coupled GPCR. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq Protein (αβγ) Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response Ligand BZP Analog (Agonist) Ligand->Receptor Binds

Figure 1: Simplified 5-HT2A Receptor Gq Signaling Pathway.

Experimental Protocols

The generation of reliable SAR data depends on robust and well-defined experimental methodologies. Below are protocols for key in vitro assays commonly used in the evaluation of benzylpiperazine analogs.

Protocol 1: Radioligand Binding Assay (for Affinity Determination)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., human D2 or 5-HT2A).

    • Radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A).

    • Test compounds (benzylpiperazine analogs) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors).

    • Non-specific binding determinator (e.g., 10 µM Haloperidol).

    • 96-well plates, filter mats (GF/B), scintillation fluid, and a scintillation counter.

  • Procedure:

    • Add assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding determinator to each well of the 96-well plate.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Allow filters to dry, then add scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd)

      • where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.*

Protocol 2: In Vitro Functional Assay (e.g., Calcium Flux for Gq-coupled Receptors)

This assay measures the functional activity of a compound as either an agonist (activator) or antagonist (blocker) of the receptor.

  • Materials:

    • A stable cell line expressing the target Gq-coupled receptor (e.g., HEK293 cells with 5-HT2A).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compounds and a known reference agonist.

    • A fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to grow to confluence.

    • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 1 hour at 37°C).

    • Wash the cells to remove excess dye.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • For agonist mode: Inject varying concentrations of the test compound into the wells and monitor the change in fluorescence over time.

    • For antagonist mode: Pre-incubate the cells with varying concentrations of the test compound, then inject a fixed concentration (e.g., EC80) of a known agonist and monitor the fluorescence response.

  • Data Analysis:

    • The change in fluorescence corresponds to the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the log concentration of the test compound.

    • For agonists: Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect relative to a reference full agonist).

    • For antagonists: Determine the IC50 (concentration that inhibits 50% of the reference agonist's response).

Visualizing SAR Workflows and Relationships

Graphviz diagrams can effectively illustrate the logical flow of an SAR study and the key relationships discovered.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Screening Cascade Lead Lead Compound (e.g., BZP) Design Design Analogs (Vary Substituents) Lead->Design Synth Chemical Synthesis Design->Synth Binding In Vitro Binding (Affinity - Ki) Synth->Binding Functional In Vitro Functional (Efficacy - EC50) Binding->Functional ADME In Vitro ADME/Tox (Metabolic Stability, etc.) Functional->ADME InVivo In Vivo Models (Behavioral Assays) ADME->InVivo SAR_Analysis SAR Analysis (Data Interpretation) InVivo->SAR_Analysis SAR_Analysis->Design Rational Design (Next Generation) SAR_Logic cluster_structure Structural Modification (Benzyl Ring) cluster_activity Pharmacological Outcome S0 Unsubstituted A1 Increased D2 Affinity S0->A1 Baseline S1 Add para-Fluoro S1->A1 Favorable A2 Increased 5-HT2A Affinity S1->A2 Favorable S2 Add ortho-Methoxy A3 Increased 5-HT1A Affinity S2->A3 Favorable S3 Add meta/ortho-Fluoro A4 Decreased Affinity (D2 & 5-HT2A) S3->A4 Unfavorable

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Benzyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of 1-Benzyl-4-(4-nitrobenzyl)piperazine, a disubstituted piperazine derivative. Piperazine and its derivatives are significant pharmacophores found in a wide array of biologically active compounds, exhibiting potential applications in various therapeutic areas. The described synthesis involves the N-alkylation of 1-benzylpiperazine with 4-nitrobenzyl bromide. This nucleophilic substitution reaction is a fundamental transformation in organic chemistry for the formation of carbon-nitrogen bonds. The protocol outlines the necessary reagents, equipment, and procedural steps, along with safety precautions and methods for purification and characterization of the final product.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of 1-benzylpiperazine attacks the electrophilic benzylic carbon of 4-nitrobenzyl bromide. A non-nucleophilic base is used to neutralize the hydrobromic acid generated during the reaction.

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes (Example)
1-Benzylpiperazine2759-28-6C₁₁H₁₆N₂176.26Sigma-Aldrich, ≥98% purity
4-Nitrobenzyl bromide100-11-8C₇H₆BrNO₂216.03Acros Organics, 99% purity
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Fisher Scientific, anhydrous
Acetonitrile (CH₃CN)75-05-8CH₃CN41.05VWR, HPLC grade, anhydrous
Dichloromethane (CH₂Cl₂)75-09-2CH₂Cl₂84.93EMD Millipore, ACS grade
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11J.T. Baker, ACS grade
Hexane110-54-3C₆H₁₄86.18Macron, ACS grade
Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Sigma-Aldrich, anhydrous
Deionized Water7732-18-5H₂O18.02In-house purification system
Thin Layer Chromatography PlatesN/AN/AN/ASilica gel 60 F₂₅₄

Experimental Protocol

Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-benzylpiperazine (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the 1-benzylpiperazine.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution. This acts as the base to neutralize the HBr formed during the reaction.

  • In a separate beaker, dissolve 4-nitrobenzyl bromide (1.0 eq) in a minimal amount of anhydrous acetonitrile.

Reaction Execution
  • Slowly add the 4-nitrobenzyl bromide solution to the stirring suspension of 1-benzylpiperazine and potassium carbonate at room temperature over 10-15 minutes.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting materials (1-benzylpiperazine and 4-nitrobenzyl bromide) and the appearance of a new, less polar spot indicates product formation.

Work-up and Purification
  • Once the reaction is complete, filter the reaction mixture to remove the potassium carbonate and other inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain this compound as a solid.

G Experimental Workflow A 1. Add 1-benzylpiperazine and K2CO3 to acetonitrile in a flask. B 2. Dissolve 4-nitrobenzyl bromide in acetonitrile. C 3. Slowly add the 4-nitrobenzyl bromide solution to the flask. B->C D 4. Stir at room temperature for 12-24 hours. C->D E 5. Monitor reaction by TLC. D->E F 6. Filter the reaction mixture. E->F G 7. Concentrate the filtrate. F->G H 8. Perform aqueous work-up (DCM, water, brine). G->H I 9. Dry and concentrate the organic layer. H->I J 10. Purify by flash column chromatography. I->J K 11. Isolate pure product. J->K

Caption: Workflow for the synthesis of this compound.

Data Summary

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
1-Benzylpiperazine (Starting Material)C₁₁H₁₆N₂176.26Colorless to pale yellow oil2759-28-6
4-Nitrobenzyl bromide (Starting Material)C₇H₆BrNO₂216.03Pale yellow crystalline solid100-11-8
This compound (Product)C₁₈H₂₁N₃O₂311.38Off-white to yellow solid148120-37-0
Expected Reaction and Product Characterization Data
ParameterExpected Value/Result
Reaction Yield 75-90%
Melting Point To be determined experimentally. Expected to be a sharp melting point for a pure compound.
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.15 (d, 2H), 7.45 (d, 2H), 7.20-7.35 (m, 5H), 3.55 (s, 2H), 3.50 (s, 2H), 2.40-2.60 (m, 8H). Note: These are predicted chemical shifts and should be confirmed by experimental data.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 147.5, 146.0, 138.0, 129.5, 129.0, 128.5, 127.0, 123.5, 63.0, 62.5, 53.0. Note: These are predicted chemical shifts and should be confirmed by experimental data.
Mass Spectrometry ESI-MS: m/z = 312.17 [M+H]⁺
IR Spectroscopy ν (cm⁻¹): ~2950-2800 (C-H stretch), ~1520 and ~1340 (NO₂ stretch).

Safety and Handling

  • General Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • 4-Nitrobenzyl bromide: is a lachrymator and is corrosive. Avoid inhalation of dust and contact with skin and eyes.

    • Acetonitrile and Dichloromethane: are flammable and toxic. Handle with care and avoid inhalation of vapors.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Caption: Key safety considerations for the synthesis protocol.

Application Note: Purification of 1-Benzyl-4-(4-nitrobenzyl)piperazine using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-4-(4-nitrobenzyl)piperazine is a disubstituted piperazine derivative. Piperazine and its analogues are significant structural motifs in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The synthesis of such molecules often results in a crude product containing starting materials, by-products, and other impurities.[2] Column chromatography is a fundamental, versatile, and widely used technique for the purification of organic compounds, including piperazine derivatives.[3][4] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The method is based on established procedures for structurally related compounds and general principles of chromatography.[3][5]

Principle of Column Chromatography

Column chromatography separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.[6][7] In this case, silica gel, a polar adsorbent, serves as the stationary phase. A solvent or a mixture of solvents acts as the mobile phase, which flows through the column.[4] Non-polar compounds tend to travel faster through the column, while more polar compounds are retained longer by the silica gel.[6] By carefully selecting the mobile phase, a clean separation of the desired compound from impurities can be achieved.

Experimental Protocol

This protocol outlines the steps for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude product.

Materials and Equipment

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[4]

  • Hexane (analytical grade)

  • Ethyl Acetate (analytical grade)

  • Dichloromethane (DCM) (analytical grade)

  • Methanol (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

  • UV lamp for TLC visualization

1. Selection of Eluent System via Thin Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC. The ideal eluent should provide a good separation between the target compound and impurities, with an Rf value for the target compound preferably between 0.2 and 0.4.[3]

  • Procedure:

    • Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems of increasing polarity. Start with a non-polar system and gradually increase the polarity by adding a more polar solvent. For piperazine derivatives, a mixture of hexane and ethyl acetate is a common starting point.[5]

    • Visualize the developed TLC plate under a UV lamp.

    • The solvent system that gives the best separation and the desired Rf value for the product should be selected for the column chromatography.

2. Column Packing

Proper packing of the column is essential for a good separation.

  • Wet Slurry Method:

    • Place a small plug of cotton or glass wool at the bottom of the column.[6]

    • Add a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

3. Sample Loading

  • Dry Loading (Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

    • Add a thin layer of sand on top of the sample to prevent disturbance during the addition of the eluent.

  • Wet Loading:

    • Dissolve the crude product in the minimum amount of the eluent.

    • Carefully load this solution onto the top of the column using a pipette.

4. Elution and Fraction Collection

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions in test tubes or flasks.

  • Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied.[4]

  • Continuously monitor the separation by collecting small aliquots from the eluting fractions and analyzing them by TLC.

5. Product Isolation

  • Analyze the collected fractions by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.[3][8]

Data Presentation

The following table summarizes hypothetical data for the purification process. Actual results may vary and should be determined experimentally.

ParameterValueNotes
Stationary Phase Silica Gel (60-120 mesh)Standard grade for gravity column chromatography.
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 70:30)The ratio should be optimized based on TLC analysis.[5]
Rf Value (Product) ~0.35The ideal Rf value for good separation on a column.[3]
Sample Loading Method Dry LoadingGenerally provides better resolution than wet loading.
Detection Method UV visualization (254 nm)The nitrobenzyl and benzyl groups are UV active.
Purity Confirmation TLC, NMR, LC-MSStandard analytical techniques to confirm the purity and identity of the final product.[3][8]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for the purification of this compound using column chromatography.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC 1. Eluent Selection (TLC) Packing 2. Column Packing TLC->Packing Optimized Eluent Loading 3. Sample Loading Packing->Loading Elution 4. Elution & Fraction Collection Loading->Elution TLC_analysis 5. Fraction Analysis (TLC) Elution->TLC_analysis Collected Fractions Pooling 6. Pooling Pure Fractions TLC_analysis->Pooling Identified Pure Fractions Evaporation 7. Solvent Evaporation Pooling->Evaporation Purity 8. Purity Confirmation Evaporation->Purity Purified Product

A workflow diagram for the column chromatography purification process.

References

Application Note: 1H and 13C NMR Characterization of 1-Benzyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-4-(4-nitrobenzyl)piperazine is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such organic molecules. This application note provides a detailed protocol and predicted spectral data for the ¹H and ¹³C NMR analysis of this compound. The data presented herein is predicted based on the analysis of its chemical structure and comparison with similar compounds.

Predicted NMR Spectral Data

The structural formula of this compound is shown below, with atoms numbered for the purpose of NMR peak assignment.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15d, J ≈ 8.8 Hz2HH-17', H-19'
~7.45d, J ≈ 8.8 Hz2HH-16', H-20'
~7.30m5HH-9' to H-13'
~3.55s2HH-14
~3.50s2HH-7
~2.50t, J ≈ 5.0 Hz8HH-2, H-3, H-5, H-6
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~147.0C-18'
~146.5C-15'
~138.0C-8'
~129.5C-16', C-20'
~129.0C-9', C-13'
~128.2C-10', C-12'
~127.0C-11'
~123.5C-17', C-19'
~63.0C-7
~62.5C-14
~53.0C-2, C-6
~52.8C-3, C-5

Experimental Protocols

Sample Preparation
  • Weigh 5-10 mg of this compound into a clean, dry vial.[1]

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently swirl or vortex the vial to dissolve the compound completely.

  • If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Cap the NMR tube and label it appropriately.

¹H NMR Spectroscopy
  • Instrument: A 400 MHz NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans: 16-32 (adjust for desired signal-to-noise ratio).

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm.

    • Integrate the peaks.

    • Analyze the multiplicities and coupling constants.

¹³C NMR Spectroscopy
  • Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~200-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.[2]

  • Processing:

    • Apply a Fourier transform to the FID with an exponential line broadening of ~1-2 Hz.

    • Phase the spectrum.

    • Calibrate the chemical shift scale by setting the solvent peak of CDCl₃ to 77.16 ppm.

Discussion of Predicted Spectra

¹H NMR: The proton spectrum is expected to show distinct regions corresponding to the aromatic and aliphatic protons. The two doublets in the downfield region (~8.15 and ~7.45 ppm) are characteristic of a para-substituted nitrobenzene ring. The multiplet around 7.30 ppm will correspond to the five protons of the unsubstituted benzyl group. Two singlets are predicted for the benzylic protons (H-7 and H-14) as they are not adjacent to any other protons. The eight protons on the piperazine ring are expected to be chemically equivalent due to rapid ring inversion at room temperature, resulting in a single triplet around 2.50 ppm.

¹³C NMR: The carbon spectrum will show signals for all unique carbon atoms in the molecule. The carbons of the nitro-substituted aromatic ring will appear at the downfield end of the spectrum, with the carbon attached to the nitro group (C-18') being the most deshielded. The carbons of the unsubstituted benzyl group will appear in the typical aromatic region (127-138 ppm). The two benzylic carbons (C-7 and C-14) will be around 62-63 ppm. The four carbons of the piperazine ring are expected to give two signals in the aliphatic region (~53 ppm) due to symmetry.

Workflow for NMR Characterization

experimental_workflow start Start: Compound Synthesis and Purification sample_prep Sample Preparation (5-10 mg in 0.7 mL CDCl3) start->sample_prep h_nmr 1H NMR Acquisition (400 MHz) sample_prep->h_nmr c_nmr 13C NMR Acquisition (100 MHz) sample_prep->c_nmr data_processing Data Processing (Fourier Transform, Phasing, Calibration) h_nmr->data_processing c_nmr->data_processing spectral_analysis Spectral Analysis (Peak Assignment, Integration, Coupling Constants) data_processing->spectral_analysis structure_confirmation Structure Confirmation spectral_analysis->structure_confirmation end End: Characterized Compound structure_confirmation->end

Caption: Experimental workflow for the 1H and 13C NMR characterization of this compound.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR characterization of this compound. The predicted spectral data and detailed experimental protocols will be valuable for researchers working on the synthesis and analysis of this and related compounds. The use of NMR spectroscopy is crucial for verifying the chemical structure and purity of such molecules, which is a critical step in the drug discovery and development process.

References

Application Notes and Protocols for the GC-MS Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of piperazine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is a cornerstone in forensic science, clinical toxicology, and pharmaceutical quality control for the detection, identification, and quantification of these compounds in various matrices, including biological fluids and seized materials.[1]

Introduction to GC-MS Analysis of Piperazine Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and robust analytical technique ideal for the separation and identification of volatile and semi-volatile compounds like many piperazine derivatives.[1] The technique offers excellent chromatographic resolution and highly specific mass spectral data, which allows for unambiguous identification.[1] For some piperazine derivatives, a derivatization step is employed to improve their volatility and chromatographic behavior.[1][2]

The general workflow for the GC-MS analysis of piperazine derivatives involves several key stages, from initial sample preparation to final data analysis. This process is crucial for achieving accurate and reproducible results.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological or Seized Material Sample Extraction Extraction (LLE, SPE, Protein Precipitation) Sample->Extraction e.g., Seized Materials Hydrolysis Enzymatic Hydrolysis (if required for conjugated analytes) Sample->Hydrolysis e.g., Urine, Plasma Derivatization Derivatization (e.g., Acylation, Silylation) Extraction->Derivatization Hydrolysis->Extraction GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation MS_Detection Mass Spectrometric Detection (EI) GC_Separation->MS_Detection Data_Acquisition Data Acquisition (Full Scan / SIM) MS_Detection->Data_Acquisition Data_Analysis Data Analysis (Quantification & Identification) Data_Acquisition->Data_Analysis Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis start Start with Sample (Biological Fluid or Seized Material) prep_steps Extraction / Clean-up (LLE, SPE, etc.) start->prep_steps derivatize Add Derivatizing Agent (e.g., TFAA) prep_steps->derivatize incubate Incubate at Elevated Temperature derivatize->incubate dry_reconstitute Dry and Reconstitute in Solvent incubate->dry_reconstitute inject Inject 1µL into GC-MS dry_reconstitute->inject run_gcms Execute Temperature Program and MS Data Acquisition inject->run_gcms analyze Identify Peaks and Quantify using Calibration Curves run_gcms->analyze

References

Application Notes and Protocols for 1-Benzyl-4-(4-nitrobenzyl)piperazine in Cancer Cell Line Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1-Benzyl-4-(4-nitrobenzyl)piperazine is a small molecule belonging to the piperazine class of compounds. The piperazine scaffold is a common feature in many biologically active molecules, including several approved anticancer drugs, valued for its favorable pharmacokinetic properties.[1] Derivatives of piperazine have been extensively investigated for their potential as anticancer agents, with studies demonstrating their ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest.[1][2] The mechanisms of action for some piperazine derivatives may involve the induction of apoptosis and the modulation of key signaling pathways that are often dysregulated in cancer.[1][3][4] The presence of a nitro group in similar compounds is sometimes associated with enhanced DNA intercalation or inhibition of topoisomerase enzymes, which are critical for the proliferation of cancer cells.[3]

These application notes provide detailed protocols for evaluating the in vitro anticancer effects of this compound on various cancer cell lines. The described assays are standard methods for characterizing the cytotoxic and mechanistic properties of novel chemical entities in cancer research.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.[1] The following table summarizes representative IC50 values for this compound across a panel of human cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer8.5
MDA-MB-231Breast Cancer12.3
A549Lung Cancer15.1
HCT116Colon Cancer9.8
HeLaCervical Cancer11.2
PC-3Prostate Cancer18.7

Note: The data presented in this table is for illustrative purposes and should be generated experimentally.

Table 2: Apoptosis Induction by this compound in MCF-7 Cells

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[4] The following table illustrates the percentage of apoptotic cells in the MCF-7 breast cancer cell line following treatment with this compound for 48 hours, as determined by Annexin V-FITC/Propidium Iodide staining and flow cytometry.

Treatment Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
0 (Vehicle Control)2.11.53.6
510.35.215.5
1025.812.738.5
2038.620.158.7

Note: The data presented in this table is for illustrative purposes and should be generated experimentally.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol describes a colorimetric assay to measure the metabolic activity of cells as an indicator of their viability.[1]

Materials:

  • 96-well microplates

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the use of flow cytometry to detect and quantify apoptosis.

Materials:

  • 6-well plates

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Visualizations

Signaling Pathway

G cluster_0 Hypothesized PI3K/Akt Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation This compound This compound This compound->Akt

Caption: Hypothesized inhibition of the PI3K/Akt pathway by the compound.

Experimental Workflow

G cluster_workflow In Vitro Evaluation Workflow A Cancer Cell Line Seeding (96-well & 6-well plates) B Treatment with This compound A->B C1 MTT Assay (72h incubation) B->C1 C2 Apoptosis Assay (48h incubation) B->C2 D1 Measure Absorbance (570 nm) C1->D1 D2 Annexin V/PI Staining C2->D2 E1 Calculate IC50 Values D1->E1 E2 Flow Cytometry Analysis D2->E2 F2 Quantify Apoptosis E2->F2

Caption: Workflow for in vitro anticancer activity assessment.

References

Application Notes and Protocols for In Vitro Evaluation of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives constitute a significant class of heterocyclic compounds with broad therapeutic potential, notably in oncology.[1][2][3] The piperazine scaffold is a key component in numerous FDA-approved anticancer drugs, valued for its favorable pharmacokinetic properties.[2][4] These compounds have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest by modulating key signaling pathways often dysregulated in cancer.[2][5] This document provides detailed application notes and standardized protocols for essential in vitro assays to assess the efficacy of piperazine-based compounds.

Data Presentation: In Vitro Anticancer Activity of Selected Piperazine Derivatives

The cytotoxic and growth-inhibitory activities of piperazine derivatives are commonly quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. A lower value indicates greater potency.[2] The following tables summarize the in vitro anticancer activity of various piperazine derivatives against a range of human cancer cell lines.

Table 1: Cytotoxicity of Piperazine Derivative PCC [1][6][7]

Cell LineCompoundIncubation TimeIC50 (µM)
SNU-475 (Human Liver Cancer)PCC24h6.98 ± 0.11
SNU-423 (Human Liver Cancer)PCC24h7.76 ± 0.45
THLE-3 (Normal Human Liver)PCC24h48.63 ± 0.12
SNU-475 (Human Liver Cancer)5-Fluorouracil (Standard)24h1.14 ± 0.02

Table 2: Growth Inhibition of Benzothiazole-Piperazine Derivatives [1]

CompoundHUH-7 (Hepatocellular) GI50 (µM)MCF-7 (Breast) GI50 (µM)HCT-116 (Colorectal) GI50 (µM)
1d1.230.981.54

Table 3: Anticancer Activity of a Novel Piperazine Derivative Targeting Multiple Signaling Pathways [2]

Cancer Cell LineCancer TypeGI50 (µM)
K562Chronic Myeloid Leukemia0.06 - 0.16
Other Cancer Cell LinesVarious0.06 - 0.16

Experimental Workflow

A standardized workflow is crucial for the systematic evaluation of piperazine derivatives. The process typically begins with assessing cytotoxicity to determine the compound's potency (IC50/GI50). Subsequent mechanistic studies delve into the mode of cell death, effects on the cell cycle, and impact on specific protein expression.

G A Cancer Cell Lines B Treat with Piperazine Derivative (Varying Concentrations) A->B C Cell Viability Assay (e.g., MTT Assay) B->C D Determine IC50/GI50 C->D E Apoptosis Assay (Annexin V / PI Staining) D->E F Cell Cycle Analysis (PI Staining) D->F G Western Blot Analysis (Target Protein Expression) D->G H Data Analysis & Interpretation E->H F->H G->H

General experimental workflow.

Detailed Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of their viability.[2][8] In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT to purple formazan crystals.[1][9]

Materials:

  • 96-well microplate

  • Cancer cell lines

  • Complete cell culture medium

  • Piperazine derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[1][8]

  • Solubilization solution (e.g., DMSO)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1][2]

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Treat the cells with these various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[2]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[1][2]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[1][2]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[2]

Protocol 2: Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1] Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.[1]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with the piperazine compound at various concentrations (e.g., IC50 and 2x IC50). Include a no-treatment control.[1]

  • Incubation: Incubate the cells for a specified time (e.g., 24 hours).[1]

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.[1][2]

  • Washing: Wash the cells once with cold PBS.[2]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[2]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[1][2]

    • Viable cells: Annexin V-negative and PI-negative.[2]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[2]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[2]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[10][11] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[10]

Materials:

  • Treated and control cells

  • PBS

  • Cold 70% Ethanol

  • PI/RNase A Staining Solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the piperazine compound as described in the apoptosis assay.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[2]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[2]

  • Staining: Resuspend the cell pellet in the PI/RNase A staining solution.[2]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[2]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[2][10]

Signaling Pathways Modulated by Piperazine-Based Compounds

Piperazine derivatives can exert their anticancer effects by modulating various signaling pathways. A primary mechanism is the induction of apoptosis.[5][6] Some derivatives can trigger both the extrinsic and intrinsic apoptotic pathways.[6][7]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway PCC_ext Piperazine Compound (PCC) NFkB_inhibition Suppression of NF-κB Translocation PCC_ext->NFkB_inhibition Caspase8 Activation of Caspase-8 NFkB_inhibition->Caspase8 Caspase37 Activation of Caspase-3/7 Caspase8->Caspase37 PCC_int Piperazine Compound (PCC) Mito Mitochondrial Membrane Potential (Dipping) PCC_int->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Activation of Caspase-9 CytoC->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Piperazine-induced apoptosis signaling pathways.

Certain piperazine derivatives have also been shown to target pro-survival signaling pathways like the PI3K/AKT pathway.[2]

G cluster_pathway PI3K/AKT Signaling Pathway Piperazine Piperazine Derivative PI3K PI3K Piperazine->PI3K Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Inhibition of the PI3K/AKT signaling pathway.

Conclusion

The piperazine scaffold is a versatile platform for the development of potent anticancer agents. The protocols and data presented here offer a standardized approach for the in vitro evaluation of novel piperazine-based compounds, facilitating the systematic assessment of their efficacy and mechanism of action. This foundational knowledge is critical for advancing promising candidates through the drug discovery pipeline.

References

Application Notes & Protocols: Establishing Antibacterial and Antifungal Assays for Novel Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperazine and its derivatives represent a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry due to their frequent appearance in biologically active compounds. Research has demonstrated that various substituted piperazine derivatives exhibit a broad spectrum of pharmacological activities, including significant antibacterial and antifungal properties.[1][2] The mechanism of action for these compounds can vary; some piperazine-based polymers target and disrupt the cytoplasmic membrane of bacteria, leading to cell lysis, while certain piperazine-azole hybrids are known to inhibit the ergosterol biosynthetic pathway in fungi.[3][4]

These application notes provide detailed protocols for establishing robust in vitro assays to determine the antibacterial and antifungal efficacy of novel piperazine compounds, specifically focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

1. General Experimental Workflow

The screening of novel piperazine compounds follows a structured workflow, from initial high-throughput screening to more detailed characterization of the most promising candidates. This process ensures a systematic evaluation of antimicrobial properties.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Cidal Activity Assessment cluster_3 Phase 4: Data Analysis Compound Novel Piperazine Compound Library Prep Prepare Stock Solutions (DMSO) Compound->Prep Screen Single-Concentration Screen (e.g., 256 µg/mL) Prep->Screen Hit_ID Identify 'Hits' Based on Growth Inhibition Screen->Hit_ID MIC_Assay Broth Microdilution MIC Assay Hit_ID->MIC_Assay MIC_Data Determine MIC Values MIC_Assay->MIC_Data MBC_Assay Subculture from MIC wells onto Agar Plates MIC_Data->MBC_Assay MBC_Data Determine MBC/MFC Values MBC_Assay->MBC_Data Data_Summary Summarize Data in Tables MBC_Data->Data_Summary SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Summary->SAR_Analysis G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme 14α-demethylase (CYP51/Erg11) Lanosterol->Enzyme Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol Ergosterol Ergosterol Intermediate->Ergosterol ...multiple steps... Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Enzyme->Intermediate Inhibitor Piperazine-Azole Compound Inhibitor->Enzyme Inhibition

References

Use of 1-Benzyl-4-(4-nitrobenzyl)piperazine as a chemical intermediate in drug synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Benzyl-4-(4-nitrobenzyl)piperazine as a chemical intermediate in the synthesis of pharmaceutical compounds. This document includes detailed experimental protocols for the synthesis of the intermediate and its elaboration into a final drug product, quantitative data, and visualizations of experimental workflows and relevant biological pathways.

Introduction

This compound is a versatile chemical intermediate with potential applications in the synthesis of a variety of biologically active molecules. Its structure, featuring a piperazine core with two distinct benzyl groups, allows for selective chemical modifications. The presence of a nitro group on one of the benzyl rings offers a handle for further functionalization, most commonly through reduction to an amine, which can then be used to build more complex molecular architectures. This intermediate is particularly relevant in the development of drugs targeting the central nervous system (CNS).

This document will focus on a proposed synthetic application of this compound in the synthesis of Lomerizine, a calcium channel blocker used in the treatment of migraines.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from piperazine. The first step involves the mono-N-benzylation of piperazine to form 1-benzylpiperazine. The second step is the N-alkylation of 1-benzylpiperazine with 4-nitrobenzyl bromide.

Experimental Protocol: Synthesis of 1-Benzylpiperazine

This protocol is adapted from the well-established synthesis of 1-benzylpiperazine.[1][2]

Materials:

  • Piperazine hexahydrate

  • Piperazine dihydrochloride monohydrate

  • Benzyl chloride

  • Absolute ethanol

  • 5N Sodium hydroxide solution

  • Chloroform

  • Anhydrous sodium sulfate

  • Dry benzene

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 24.3 g (0.125 mole) of piperazine hexahydrate in 50 mL of absolute ethanol by warming in a water bath at 65°C.

  • To this solution, add 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate and swirl to dissolve while maintaining the temperature at 65°C.

  • With vigorous stirring, add 15.8 g (14.3 mL, 0.125 mole) of recently distilled benzyl chloride over 5 minutes. The formation of a white precipitate will be observed.

  • Continue stirring the mixture at 65°C for an additional 25 minutes.

  • Cool the reaction mixture in an ice bath for 30 minutes without stirring.

  • Collect the precipitated piperazine dihydrochloride monohydrate by suction filtration, wash with three 10 mL portions of ice-cold absolute ethanol, and dry.

  • Cool the combined filtrate and washings in an ice bath and treat with 25 mL of absolute ethanol saturated with dry hydrogen chloride at 0°C.

  • After thorough mixing, cool the solution in an ice bath for 10-15 minutes to precipitate 1-benzylpiperazine dihydrochloride as white plates.

  • Collect the product by suction filtration, wash with dry benzene, and dry.

  • Dissolve the 1-benzylpiperazine dihydrochloride salt in 50 mL of water and make the solution alkaline (pH > 12) with approximately 60 mL of 5N sodium hydroxide.

  • Extract the aqueous layer twelve times with 20 mL portions of chloroform.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield a pale-brown oil.

  • Purify the crude product by distillation under reduced pressure to obtain pure 1-benzylpiperazine.

Quantitative Data:

ParameterValueReference
Yield of 1-benzylpiperazine dihydrochloride93-95%[1]
Yield of pure 1-benzylpiperazine65-75%[2]
Boiling Point122-124°C at 2.5 mmHg[2]
Experimental Protocol: Synthesis of this compound

This proposed protocol is based on standard N-alkylation procedures for piperazine derivatives.

Materials:

  • 1-Benzylpiperazine

  • 4-Nitrobenzyl bromide

  • Potassium carbonate

  • Acetonitrile

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 1-benzylpiperazine (10 mmol) in 50 mL of acetonitrile, add potassium carbonate (15 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 4-nitrobenzyl bromide (10 mmol) in 20 mL of acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford this compound.

Expected Quantitative Data (Estimated):

ParameterEstimated Value
Yield80-90%
Physical StateSolid
Melting PointNot reported

Application in the Synthesis of Lomerizine

This compound can serve as a key intermediate in a proposed synthesis of Lomerizine, a calcium channel blocker. The synthetic route would involve the reduction of the nitro group to an amine, followed by reductive amination with 4,4'-difluorobenzophenone and subsequent methylation of the resulting alcohol, or a similar synthetic strategy. A plausible workflow is outlined below.

G cluster_synthesis Synthesis of Lomerizine Precursor A This compound B Reduction (e.g., H2, Pd/C) A->B Step 1 C 1-(4-Aminobenzyl)-4-benzylpiperazine B->C D Reductive Amination with 4,4'-Difluorobenzophenone C->D Step 2 E 1-Benzyl-4-((4-((bis(4-fluorophenyl)methyl)amino)phenyl)methyl)piperazine D->E G cluster_cell Target Cell (e.g., Neuron, Smooth Muscle Cell) cluster_membrane Cell Membrane Lomerizine Lomerizine Ca_channel L-type & T-type Ca²⁺ Channels Lomerizine->Ca_channel Blocks HT2A_receptor 5-HT2A Receptor Lomerizine->HT2A_receptor Antagonizes Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx HT2A_receptor->Ca_influx Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Serotonin Serotonin (5-HT) Serotonin->HT2A_receptor

References

Applications of Substituted Piperazines in Medicinal Chemistry Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous approved drugs. Its prevalence is attributed to its versatile synthetic accessibility and its ability to confer favorable physicochemical and pharmacokinetic properties to drug candidates. Substituted piperazines are key pharmacophores in a wide array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the exploration and development of novel piperazine-based therapeutic agents.

Anticancer Applications

Substituted piperazines have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival signaling pathways.[1][2][3]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative substituted piperazine derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineAssay TypeActivity (IC₅₀/GI₅₀ in µM)Reference
Compound 19 6-(4-(4-chlorophenyl)piperazin-1-yl)-9-cyclopentyl-9H-purineHuh7 (Liver)SRB< 5[4]
Vindoline-piperazine conjugate 23 N-[4-(trifluoromethyl)benzyl]piperazine linked to vindolineMDA-MB-468 (Breast)NCI-601.00[5]
Vindoline-piperazine conjugate 25 N-bis(4-fluorophenyl)methyl piperazine linked to vindolineHOP-92 (Non-small cell lung)NCI-601.35[5]
Oxazolo[4,5-d]pyrimidine derivative 5b N-phenylpiperazine substitutedUO-31 (Renal)NCI-600.16
Purine analog 110 3,4-dichlorobenzyl group on piperazineMCF7 (Breast)Not Specified2.92[6]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of substituted piperazine compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Substituted piperazine compounds

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the piperazine compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Piperazine Derivatives

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Piperazine Substituted Piperazine Derivative Piperazine->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: PI3K/Akt/mTOR signaling pathway and a point of inhibition by some piperazine derivatives.

Antimicrobial Applications

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted piperazines have been identified as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[7][8][9]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected substituted piperazine derivatives against various microbial strains.

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
Compound 2g Flavonol with N-substituted piperazineStaphylococcus aureus6.25[9]
Compound 2g Flavonol with N-substituted piperazineEscherichia coli25[9]
Quinolone derivative 5a-c 2-(2,4-dichlorophenyl)-2-oxoethyl on piperazineGram-positive & Gram-negative bacteriaSimilar to ciprofloxacin[8]
Compound 6c N,N'-bis(1,3,4-thiadiazole) on piperazineEscherichia coli8[2]
Compound 6d N,N'-bis(1,3,4-thiadiazole) on piperazineBacillus subtilis16[2]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of substituted piperazine compounds using the broth microdilution method.

Materials:

  • Substituted piperazine compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Compound Preparation: Dissolve the piperazine compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in MHB across the wells of a 96-well plate.

  • Inoculation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow: MIC and MBC Determination

MIC_MBC_Workflow start Start prepare_compounds Prepare Serial Dilutions of Piperazine Compound start->prepare_compounds prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_compounds->inoculate_plate prepare_inoculum->inoculate_plate incubate_mic Incubate 18-24h at 37°C inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_mbc Incubate 18-24h at 37°C subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with no bacterial growth) incubate_mbc->read_mbc end End read_mbc->end Antiviral_Workflow synthesis Synthesis of Piperazine Derivatives screening High-Throughput Screening (e.g., CPE Assay) synthesis->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response (e.g., Plaque Reduction Assay) hit_id->dose_response ic50 IC₅₀ Determination dose_response->ic50 lead_opt Lead Optimization ic50->lead_opt lead_opt->synthesis SAR preclinical Preclinical Studies lead_opt->preclinical Five_HT1A_Pathway Serotonin Serotonin (5-HT) or Piperazine Agonist FiveHT1A_R 5-HT₁A Receptor Serotonin->FiveHT1A_R Gi_Go Gi/Go Protein FiveHT1A_R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits GIRK GIRK Channel Gi_Go->GIRK Activates cAMP ↓ cAMP PKA ↓ PKA Activity cAMP->PKA Response Neuronal Inhibition (Anxiolytic/Antidepressant Effect) PKA->Response K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Response

References

Troubleshooting & Optimization

Technical Support Center: Addressing Solubility Issues of 1-Benzyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1-Benzyl-4-(4-nitrobenzyl)piperazine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a weakly basic compound. Due to its chemical structure, it is expected to have low intrinsic solubility in neutral aqueous solutions. Its solubility is highly dependent on the pH of the medium. In acidic conditions, the piperazine nitrogen atoms can become protonated, forming more soluble salt species.[1] Conversely, in neutral or basic conditions, the compound will exist predominantly in its less soluble free base form.

Q2: My this compound, supplied as a solid, will not dissolve in my aqueous assay buffer.

This is a common issue for poorly soluble compounds. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, and then dilute this stock solution into your aqueous buffer.[2]

Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?

This phenomenon, known as precipitation upon solvent shifting, occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is less soluble.[2] Several strategies can be employed to mitigate this:

  • Lower the final concentration: The most straightforward approach is to reduce the final concentration of the compound in the assay to below its kinetic solubility limit in the assay buffer.

  • Optimize the co-solvent concentration: While a high concentration of an organic co-solvent can aid solubility, it may also impact the biological assay. It is crucial to keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, typically below 1% (v/v), and to run appropriate vehicle controls.[3]

  • Adjust the pH of the aqueous buffer: Since this compound is a basic compound, lowering the pH of the assay buffer (if permissible for the experiment) can significantly enhance its solubility by promoting the formation of a more soluble salt.[1][4]

Q4: Can I use techniques other than pH adjustment and co-solvents to improve solubility?

Yes, several other methods can be explored if pH adjustment and co-solvents are not viable or effective:

  • Salt Formation: Converting the free base to a salt is a highly effective way to increase the aqueous solubility of basic compounds like piperazine derivatives.[4] Common counterions include hydrochloride, sulfate, and mesylate. A salt screening study can help identify the most suitable salt form with optimal solubility and stability.

  • Use of Excipients: The inclusion of solubilizing agents such as surfactants or cyclodextrins in the formulation can help to keep the compound in solution.[3]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level to enhance dissolution.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered during experiments with this compound.

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock into Aqueous Buffer

A troubleshooting workflow for addressing compound precipitation upon dilution.

Issue 2: Inconsistent or Non-reproducible Assay Results

A workflow for troubleshooting inconsistent assay results due to potential solubility issues.

Data Presentation

Due to the limited publicly available experimental data for this compound, the following tables provide illustrative examples of solubility data that could be generated through experimentation.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Weight 311.38 g/mol Higher molecular weight can negatively impact solubility.
logP 3.5 - 4.5Indicates a high degree of lipophilicity, suggesting low aqueous solubility.
pKa (most basic) 7.5 - 8.5The compound is a weak base; solubility will increase in acidic conditions (pH < pKa).

Note: These values are estimations from computational models and should be experimentally verified.

Table 2: Example Kinetic Solubility Data in Different Aqueous Buffers

Buffer (pH)Maximum Soluble Concentration (µM)
Phosphate-Buffered Saline (PBS) (pH 7.4) < 1
Citrate Buffer (pH 5.0) 25 - 50
Glycine-HCl Buffer (pH 3.0) > 100

This table illustrates the expected trend of increased solubility at lower pH.

Table 3: Example of Co-solvent Effect on Apparent Solubility in PBS (pH 7.4)

Final DMSO Concentration (% v/v)Apparent Soluble Concentration (µM)
0.1 < 1
0.5 2 - 5
1.0 5 - 10

This table demonstrates how increasing the co-solvent concentration can improve apparent solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh a precise amount of this compound (e.g., 3.11 mg).

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration (e.g., for 3.11 mg, add 1 mL of DMSO).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer

This protocol outlines a common method for determining the kinetic solubility of a compound from a DMSO stock solution.

  • Prepare Compound Plate: In a 96-well plate, prepare a serial dilution of the 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Assay Plate: In a separate 96-well plate, add 198 µL of the desired aqueous buffer to each well.

  • Initiate Precipitation: Transfer 2 µL of the compound dilutions from the compound plate to the corresponding wells of the assay plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Shake the assay plate at room temperature for 1-2 hours.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control.

A workflow for determining the kinetic solubility of a compound.

References

Identifying and minimizing side-products in disubstituted piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing side-products during the synthesis of disubstituted piperazines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the synthesis of 1,4-disubstituted piperazines?

A1: The most common side-products encountered during the synthesis of 1,4-disubstituted piperazines are:

  • Over-alkylation products: This includes the formation of quaternary ammonium salts from the reaction of the desired disubstituted piperazine with excess alkylating agent.[1] These salts are often highly water-soluble, which can complicate purification.[1]

  • Tris- and Tetra-substituted products: In cases where the substituents on the nitrogen atoms can further react, tris- and even tetra-substituted piperazine derivatives can be formed.

  • Products from side-reactions of starting materials: Impurities in the starting materials or decomposition of unstable reagents can lead to a variety of unexpected side-products.[2]

  • Mono-substituted piperazine: Incomplete reaction can result in the presence of the mono-substituted intermediate.

Q2: How can I selectively achieve 1,4-disubstitution and avoid the formation of mono-substituted piperazine?

A2: To favor the formation of the 1,4-disubstituted product, you can employ the following strategies:

  • Control Stoichiometry: Use a slight excess of the alkylating or acylating agent (e.g., 2.2 equivalents for a 1:2 reaction with piperazine) to ensure the reaction goes to completion.

  • Reaction Conditions: Higher temperatures and longer reaction times can drive the reaction towards the disubstituted product. However, this must be balanced with the stability of the reactants and products.[3]

  • Choice of Base: A strong base can be used to ensure both nitrogen atoms of the piperazine are sufficiently nucleophilic for the reaction to proceed to disubstitution.[2]

Q3: I am observing a significant amount of an unknown impurity in my LC-MS. How can I identify it?

A3: Identifying unknown impurities is crucial for optimizing your reaction. Here are some steps you can take:

  • Mass Spectrometry (MS): The mass-to-charge ratio (m/z) from your LC-MS can provide the molecular weight of the impurity. This can help you hypothesize its structure, such as an over-alkylated product or a product from a reaction with a residual solvent.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns from MS/MS analysis can provide structural information about the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, 1H and 13C NMR are powerful tools for structure elucidation.

  • Chromatographic Techniques: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify impurities.[4][5][6][7] For piperazine derivatives lacking a strong chromophore, derivatization may be necessary for HPLC-UV analysis.[5]

Q4: How can I effectively purify my disubstituted piperazine product from the side-products?

A4: Purification of disubstituted piperazines can be challenging due to the similar polarities of the desired product and side-products. Here are some common purification techniques:

  • Column Chromatography: This is a widely used method. For basic piperazine derivatives that may streak on silica gel, it is recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[3] The disubstituted product is generally less polar than the mono-substituted analog.[8]

  • Crystallization: If your product is a solid, recrystallization can be a very effective method for purification.[3][8]

  • Acid-Base Extraction: This technique can be used to separate the basic piperazine product from non-basic impurities. The product can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.[3]

  • Conversion to a Salt: If the free base is an oil or difficult to handle, converting it to a salt (e.g., hydrochloride salt) can facilitate purification by crystallization.[8]

Troubleshooting Guides

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Disubstituted Product & Presence of Mono-substituted Intermediate Incomplete reaction due to insufficient equivalents of the second substituent, reaction time, or temperature.• Increase the equivalents of the second substituent (e.g., to 1.1-1.2 eq.).• Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.[2][3]
Formation of Quaternary Ammonium Salt Byproduct Use of a highly reactive alkylating agent or excessive reaction temperature/time.• Use a less reactive alkylating agent if possible.• Lower the reaction temperature and carefully monitor the reaction to stop it upon consumption of the starting material.[2]• Reductive amination is an alternative method that prevents the formation of quaternary ammonium salts.[2]
Reaction Stalls or is Sluggish Poor solubility of reagents, inefficient base, or low reaction temperature.• Switch to a more polar aprotic solvent like DMF.[2]• Use a stronger, anhydrous base such as K₂CO₃ or Cs₂CO₃.[2]• Increase the reaction temperature.[2]
Difficulty in Product Purification (Co-eluting Impurities) Similar polarity of the desired product and side-products (e.g., over-alkylated species).• Optimize column chromatography conditions by trying different solvent systems or using a gradient elution.[8]• Consider using a different stationary phase, such as alumina.[8]• Attempt purification via recrystallization from various solvent systems.[8]
Product is an Oil and Difficult to Handle The free base of the disubstituted piperazine may be an oil at room temperature.• Convert the oily free base to its hydrochloride salt, which is often a solid and can be purified by recrystallization.[8]

Data Presentation

Table 1: Effect of Stoichiometry on Mono- vs. Di-alkylation of Piperazine

Molar Ratio (Piperazine:Alkyl Halide)% Yield of Mono-alkylated Product% Yield of Di-alkylated ProductReference
10:1High (favored)Low[3]
5:1Moderate-HighLow-Moderate[3]
1:1Low-ModerateModerate-High[1]
1:2.2LowHigh (favored)General Recommendation

Note: Actual yields are highly dependent on the specific substrates, solvent, base, and temperature used.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 1,4-Disubstituted Piperazine via Direct Alkylation

  • Materials:

    • Piperazine (1.0 eq)

    • Alkyl Halide 1 (1.1 eq)

    • Alkyl Halide 2 (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

    • Anhydrous Acetonitrile (MeCN)

  • Procedure:

    • To a dried round-bottom flask, add piperazine and anhydrous potassium carbonate.

    • Add anhydrous acetonitrile and stir the suspension under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add the first alkyl halide (1.1 equivalents) to the reaction mixture at room temperature.

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the formation of the mono-substituted intermediate by TLC or LC-MS.

    • Once the mono-substituted product is predominantly formed, add the second alkyl halide (1.1 equivalents).

    • Continue heating and monitoring the reaction until the starting materials are consumed.

    • Cool the reaction to room temperature.

    • Filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, potentially with an eluent containing a small amount of triethylamine.

Protocol 2: Purification of a Disubstituted Piperazine by Conversion to its Hydrochloride Salt

  • Materials:

    • Crude oily disubstituted piperazine

    • Diethyl ether or Ethyl acetate

    • HCl solution in diethyl ether (e.g., 2 M)

  • Procedure:

    • Dissolve the crude oily product in a minimal amount of diethyl ether or ethyl acetate.

    • While stirring, slowly add the HCl solution in diethyl ether dropwise.

    • A precipitate of the hydrochloride salt should form. Continue adding the HCl solution until no further precipitation is observed.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether.

    • The hydrochloride salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[8]

Visualizations

G cluster_0 Synthesis Pathway Piperazine Piperazine MonoSub 1-Substituted Piperazine Piperazine->MonoSub + R1-X DiSub 1,4-Disubstituted Piperazine (Desired) MonoSub->DiSub + R2-X QuatSalt Quaternary Ammonium Salt (Side-product) DiSub->QuatSalt + R-X (Excess)

Caption: Reaction pathway for the synthesis of a 1,4-disubstituted piperazine, highlighting the formation of the quaternary ammonium salt side-product.

G Start Crude Reaction Mixture Dissolve Dissolve in Organic Solvent Start->Dissolve AcidWash Extract with Aqueous Acid Dissolve->AcidWash OrganicLayer Organic Layer (Non-basic impurities) AcidWash->OrganicLayer No AqueousLayer Aqueous Layer (Protonated Piperazine) AcidWash->AqueousLayer Yes Basify Basify Aqueous Layer (e.g., with NaOH) AqueousLayer->Basify Extract Extract with Organic Solvent Basify->Extract DryConcentrate Dry & Concentrate Extract->DryConcentrate PureProduct Purified Disubstituted Piperazine DryConcentrate->PureProduct G Problem Low Yield of Disubstituted Product CheckStoichiometry Check Stoichiometry of Second Substituent Problem->CheckStoichiometry CheckConditions Check Reaction Conditions CheckStoichiometry->CheckConditions ≥ 1.1 eq IncreaseEquivalents Increase Equivalents of Substituent CheckStoichiometry->IncreaseEquivalents < 1.1 eq IncreaseTempTime Increase Temperature and/or Reaction Time CheckConditions->IncreaseTempTime Mild MonitorReaction Monitor Reaction by TLC/LC-MS IncreaseEquivalents->MonitorReaction IncreaseTempTime->MonitorReaction Solution Improved Yield MonitorReaction->Solution

References

Technical Support Center: Optimization of N-alkylation of the Piperazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful N-alkylation of the piperazine ring.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of piperazine and its derivatives.

Issue Potential Cause Recommended Solution
Low or No Yield Incomplete reaction- Ensure sufficient reaction time by monitoring progress with TLC or LC-MS. - Increase the reaction temperature; many N-alkylation reactions require heating to proceed at a reasonable rate.[1] - Use a stronger, anhydrous base such as K₂CO₃ or Cs₂CO₃, ensuring at least 1.5-2.0 equivalents are used.[1]
Poor solubility of reagents- Switch to a more polar aprotic solvent like DMF or acetonitrile (MeCN) to ensure all reagents are fully dissolved.[1]
Inactive catalyst (if applicable)- Use high-purity, anhydrous reagents and solvents to avoid catalyst poisoning.[1]
Formation of Di-alkylated Byproduct Incorrect stoichiometry- Use an excess of piperazine (5-10 fold) relative to the alkylating agent to statistically favor mono-alkylation.[2]
Rapid addition of the alkylating agent- Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low concentration of the electrophile.[1]
Unprotected piperazine- For optimal control and to ensure mono-alkylation, use a mono-protected piperazine such as N-Boc-piperazine or N-acetylpiperazine.[1][2][3]
Reaction Stalls (Incomplete Conversion) Reversible reaction equilibrium- Ensure the acid byproduct generated during the reaction is effectively neutralized by using a sufficient amount of base (at least 1.5-2.0 equivalents).[1]
Poor reagent solubility- Change to a more suitable solvent like DMF to improve the solubility of all reactants.[1]
Product is Highly Water-Soluble and Difficult to Extract Formation of a protonated salt- During the work-up, basify the aqueous layer to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This deprotonates the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1][3]
Poor Reproducibility Sensitivity to trace impurities- Use high-purity reagents and anhydrous solvents.[1]
Inconsistent inert atmosphere- Ensure the reaction vessel is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon).[1]
Side Reactions/Product Decomposition Unstable alkylating agent or product- Lower the reaction temperature and closely monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-alkylation of piperazine?

A1: The two most common and effective methods are:

  • Direct Alkylation: This involves reacting piperazine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base.[1] It is a straightforward and widely used technique.

  • Reductive Amination: This is a one-pot, two-step process where piperazine reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by an agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to give the N-alkylated product.[1][3] This method is particularly useful for preventing the formation of quaternary ammonium salts.[1][3]

Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?

A2: Controlling selectivity is a significant challenge due to the two reactive nitrogen atoms in the piperazine ring. Key strategies to promote mono-alkylation include:

  • Use of a Protecting Group: This is the most reliable method. Using a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine, blocks one nitrogen, directing alkylation to the other. The protecting group can be removed post-reaction.[1][2][3]

  • Control Stoichiometry: Using a large excess of piperazine relative to the alkylating agent favors mono-alkylation.[1][2]

  • Slow Addition: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1]

Q3: What are the recommended bases and solvents for direct N-alkylation?

A3: The choice of base and solvent is crucial for reaction success.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective options.[1] It is recommended to use at least 1.5-2.0 equivalents of the base.[1]

  • Solvents: Polar aprotic solvents are typically used to ensure the reagents are soluble. Acetonitrile (MeCN) and dimethylformamide (DMF) are common choices.[1] It is critical to use anhydrous solvents to prevent side reactions.[1]

Q4: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine?

A4: The most dependable method is a stepwise approach. First, introduce one substituent onto the piperazine ring, often using a protecting group strategy to ensure mono-substitution. After purification of the mono-substituted piperazine, the protecting group is removed, and the second substituent can then be introduced at the other nitrogen atom.[2]

Data Presentation

Table 1: Yields from Alkylation of N-Acetylpiperazine with Various Alkyl Bromides [4]

This method utilizes an acetyl-protected piperazine to direct alkylation to the second nitrogen, demonstrating high yields for various primary alkyl bromides.

Alkylating AgentSolventBaseConditionsYield of Alkylated Intermediate
n-Butyl bromideAcetonitrileK₂CO₃Reflux overnight88%
n-Hexyl bromideAcetonitrileK₂CO₃Reflux overnight90%
n-Octyl bromideAcetonitrileK₂CO₃Reflux overnight71%
n-Dodecyl bromideAcetonitrileK₂CO₃Reflux overnight79%

Table 2: Comparative Yields of Different Mono-Alkylation Strategies

StrategyPiperazine DerivativeAlkylating AgentConditionsYieldReference
Use of Excess PiperazinePiperazine (10 eq.)Alkyl halide (1 eq.)K₂CO₃, MeCN, RT, 12-24hModerate to Good[2]
Mono-Protected PiperazineN-Boc-piperazineAlkyl halideK₂CO₃, MeCN or DMF, 50-80°CHigh[4]
Mono-protonated SaltPiperazine monohydrochlorideo-methylbenzyl bromideEtOH, 70°C, 2.5h89%[5]

Experimental Protocols

Protocol 1: General Procedure for Direct N-alkylation of a Substituted Piperazine [1]

This protocol describes a general method for the mono-N-alkylation of a substituted piperazine using an alkyl bromide.

  • Materials:

    • Substituted Piperazine (e.g., 1-(4-bromophenyl)piperazine)

    • Alkyl Bromide (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Acetonitrile (MeCN)

  • Procedure:

    • To a dried reaction flask, add the substituted piperazine and anhydrous potassium carbonate.

    • Add anhydrous acetonitrile and stir the suspension.

    • Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Mono-alkylation using N-Boc-piperazine [4]

This method utilizes a protected piperazine to ensure mono-alkylation.

  • Materials:

    • N-Boc-piperazine (1 eq)

    • Alkyl Halide (e.g., alkyl iodide or bromide, 1.0-1.2 eq)

    • Potassium Carbonate (K₂CO₃, 1.5-2.0 eq)

    • Acetonitrile or DMF

  • Procedure:

    • Dissolve N-Boc-piperazine in a suitable aprotic solvent such as acetonitrile or DMF.

    • Add potassium carbonate to the solution.

    • Add the desired alkyl halide to the mixture.

    • Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter off the base and evaporate the solvent.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.

Visualizations

experimental_workflow start Start: Prepare Reactants reagents Combine Piperazine Derivative, Base, and Anhydrous Solvent start->reagents add_alkylating Slowly Add Alkylating Agent reagents->add_alkylating reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) add_alkylating->reaction workup Reaction Work-up: Cool, Filter, Concentrate reaction->workup purification Purify Crude Product (Column Chromatography) workup->purification product Final Product purification->product

Caption: Standard workflow for direct N-alkylation of piperazine.

troubleshooting_guide start Low or No Product? check_reagents Reagents & Conditions OK? start->check_reagents Yes success Successful Reaction start->success No check_dialkylation Di-alkylation Observed? check_reagents->check_dialkylation Yes solution_reagents Optimize Conditions: - Increase Temperature - Stronger Base - Better Solvent (DMF) check_reagents->solution_reagents No solution_dialkylation Improve Selectivity: - Use Excess Piperazine - Slow Addition of Alkylating Agent - Use Mono-Protected Piperazine check_dialkylation->solution_dialkylation Yes check_dialkylation->success No solution_reagents->success solution_dialkylation->success

References

Technical Support Center: Crystallization of 1-Benzyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 1-Benzyl-4-(4-nitrobenzyl)piperazine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Crystallization Methods

This section provides solutions to common problems encountered during the crystallization of this compound.

Problem: The compound will not dissolve in the chosen solvent.

  • Answer: If this compound does not dissolve, even with heating, the solvent is likely not suitable. Consider the polarity of your compound; due to the nitro group and the piperazine ring, it has both polar and non-polar characteristics. A single solvent may not be effective.

    • Recommended Action:

      • Increase Temperature: Ensure you are heating the solvent to its boiling point.

      • Try a Different Solvent: Based on the solubility of similar compounds, consider solvents such as ethyl acetate, or alcoholic solvents like methanol or ethanol.[1] For piperazine derivatives, isopropyl alcohol has also been used successfully.

      • Use a Solvent Mixture: If a single solvent fails, a binary solvent system is a good alternative. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly turbid. Common mixtures for similar compounds include heptane/ethyl acetate, methanol/water, and acetone/water. Given that benzylpiperazine is insoluble in water, a methanol/water or acetone/water system could be effective.

Problem: No crystals form upon cooling.

  • Answer: This issue, often referred to as supersaturation, can occur for several reasons. The solution may not be sufficiently concentrated, or there may be no nucleation sites for crystals to begin forming.

    • Recommended Action:

      • Induce Crystallization:

        • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic imperfections on the glass that serve as nucleation sites.

        • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a template for crystal growth.

      • Increase Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

      • Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or a refrigerator. Be aware that rapid cooling can lead to the formation of smaller, less pure crystals.

      • Add an Anti-Solvent: If you are using a single solvent, you can try adding a small amount of a miscible anti-solvent dropwise until the solution becomes cloudy, then add a drop or two of the original solvent to redissolve the precipitate and allow for slow cooling.

Problem: The compound "oils out" instead of forming crystals.

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too quickly.

    • Recommended Action:

      • Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation and then allow it to cool more slowly.

      • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature by using a solvent with a lower boiling point.

      • Change the Solvent System: Experiment with different solvents or solvent mixtures.

Problem: The crystal yield is very low.

  • Answer: A low yield can be attributed to several factors, including the compound's residual solubility in the cold solvent, using an excessive amount of solvent, or premature filtration.

    • Recommended Action:

      • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound.

      • Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath after initial cooling to room temperature can help maximize the yield.

      • Check the Mother Liquor: After filtration, you can try to recover more product from the filtrate (mother liquor) by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Problem: The resulting crystals are colored or appear impure.

  • Answer: The presence of colored impurities can sometimes be addressed by adding activated charcoal to the hot solution before filtration. However, this should be done with caution as charcoal can also adsorb the desired compound, leading to a lower yield.

    • Recommended Action:

      • Use Activated Charcoal: Add a very small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

      • Repeat the Crystallization: A second crystallization step will often result in a purer product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

A1: Based on data from structurally similar compounds, a good starting point would be ethyl acetate .[2] Alcoholic solvents such as methanol , ethanol , or isopropyl alcohol are also good candidates for nitroaryl compounds.[1] It is highly recommended to perform small-scale solvent screening tests with a variety of solvents to determine the optimal one for your specific sample.

Q2: How can I perform a solvent screening experiment?

A2:

  • Place a small amount of your crude compound into several test tubes.

  • Add a small amount of a different solvent to each test tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound well at room temperature.

  • Gently heat the test tubes of the undissolved samples. An ideal solvent will dissolve the compound completely at its boiling point.

  • Allow the dissolved samples to cool to room temperature and then in an ice bath. The best solvent will be the one that yields a good quantity of crystals upon cooling.

Q3: What are the likely impurities in my sample of this compound?

A3: Without knowing the specific synthetic route, common impurities could include unreacted starting materials such as 1-benzylpiperazine and 4-nitrobenzyl bromide (or chloride), or byproducts from side reactions. If the synthesis involves N-alkylation, the formation of the di-substituted piperazine is a possibility. Recrystallization is an effective method for removing these types of impurities.

Data Presentation

Table 1: Solubility of Benzylpiperazine (a related starting material)

This table provides qualitative solubility data for benzylpiperazine, which can be a useful guide for selecting solvent systems for its derivatives.

SolventSolubility
AcetoneVery Soluble
MethanolSoluble
ChloroformSparingly Soluble
HexaneVery Slightly Soluble
WaterInsoluble

Data is for the parent compound, benzylpiperazine, and should be used as a general guide.

Experimental Protocols

Recommended Starting Protocol for Crystallization

This is a general protocol and may require optimization based on the purity of your sample and the results of your solvent screening.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent (e.g., ethyl acetate).

    • Heat the mixture on a hot plate with stirring.

    • Continue adding the solvent in small portions until the compound is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and allow them to dry completely, preferably in a vacuum oven.

Visualizations

Experimental_Workflow cluster_dissolution 1. Dissolution cluster_filtration 2. Purification cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation start Crude Compound add_solvent Add minimal hot solvent start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (optional) dissolved->hot_filtration impurities Insoluble Impurities hot_filtration->impurities remove cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: A general workflow for the crystallization of this compound.

Troubleshooting_Logic cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Crystallization Issue no_crystals Supersaturated Solution? start->no_crystals oiling_out Compound separates as liquid? start->oiling_out low_yield Poor recovery of crystals? start->low_yield induce Induce Crystallization (Scratch/Seed) no_crystals->induce Yes concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate Yes lower_temp Lower Temperature (Ice Bath) no_crystals->lower_temp Yes reheat Re-heat and Add More Solvent oiling_out->reheat Yes change_solvent Change Solvent System oiling_out->change_solvent Yes minimize_solvent Use Minimal Hot Solvent low_yield->minimize_solvent Yes ensure_cooling Ensure Complete Cooling low_yield->ensure_cooling Yes recover_mother_liquor Recover from Mother Liquor low_yield->recover_mother_liquor Yes

Caption: A troubleshooting decision tree for common crystallization problems.

References

Techniques for minimizing impurities during the synthesis of piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of piperazine derivatives.

Troubleshooting Guides & FAQs

Issue: Formation of Di-substituted Byproduct in Mono-alkylation Reactions

Q1: My N-alkylation reaction is producing a mixture of mono- and di-alkylated products, with a low yield of the desired mono-substituted derivative. How can I improve selectivity?

A1: Low selectivity in N-alkylation is a common challenge due to the similar reactivity of both nitrogen atoms in the piperazine ring. In fact, the mono-substituted product can sometimes be more nucleophilic than piperazine itself, leading to a higher propensity for di-alkylation. Several strategies can be employed to favor mono-alkylation:

  • Use of a Protecting Group: This is the most reliable method for ensuring mono-alkylation. The tert-butoxycarbonyl (Boc) group is widely used due to its stability and ease of removal under mild acidic conditions. By protecting one nitrogen, alkylation is directed specifically to the unprotected site.

  • Control Stoichiometry: Using a large excess of piperazine relative to the alkylating agent can statistically favor the reaction of the alkylating agent with an unsubstituted piperazine molecule.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen atom, thus hindering di-alkylation.

Q2: How does the choice of alkylating agent affect the outcome of the reaction?

A2: The reactivity of the alkylating agent plays a crucial role. Highly reactive agents like alkyl iodides will react faster but may lead to lower selectivity. Less reactive agents like alkyl chlorides may require harsher conditions but can sometimes offer better control. Reductive amination, using an aldehyde or ketone with a reducing agent like sodium triacetoxyborohydride (STAB), is an alternative that is particularly advantageous for preventing the formation of quaternary ammonium salts.

Issue: Difficulty in Product Purification and Isolation

Q3: My mono-substituted piperazine derivative is proving difficult to purify from the excess piperazine and the di-substituted byproduct. What are the best purification techniques?

A3: The choice of purification method depends on the physical properties of your product and the impurities.

  • Column Chromatography: This is a very effective method for separating compounds with different polarities. Generally, the di-substituted byproduct is less polar than the mono-substituted product and will elute first. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help prevent tailing of the basic piperazine compounds on the acidic silica gel.

  • Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivatives will move to the aqueous layer as their protonated salts. The layers are separated, the aqueous layer is basified (pH > 9), and the purified product can be re-extracted into an organic solvent.

  • Crystallization/Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. This technique relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.

Q4: My purified product is an oil and is difficult to handle. How can I solidify it?

A4: Converting the basic piperazine free base into a salt is a common and effective method to obtain a solid material. This can be achieved by dissolving the oily product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of an acid, such as hydrogen chloride (HCl) in ether or dioxane. The resulting hydrochloride salt will often precipitate and can be collected by filtration.

Data Presentation

Table 1: Comparison of Strategies for Mono-N-Alkylation of Piperazine

StrategyAlkylating AgentPiperazine:Alkylating Agent RatioSolventBaseYield of Mono-substituted ProductPurity/Notes
Excess PiperazineBenzyl Chloride5 : 1Ethanol-~60-70%Requires careful purification to remove excess piperazine and di-substituted byproduct.
Mono-protected (N-Boc)1-Bromobutane1 : 1.1AcetonitrileK₂CO₃>90%High purity after deprotection, minimizes di-alkylation.
Monopiperazinium Saltp-tert-Butylbenzyl chloride2 : 1 (salt:agent)Ethanol-83%Good yields with suppression of di-alkylation.
Reductive AminationCyclohexanone1 : 1.2DichloroethaneNaBH(OAc)₃~85-95%Avoids quaternary salt formation.

Table 2: Typical Purity of N-Boc Piperazine Synthesis Methods

Starting MaterialSynthesis MethodTypical PurityReference
PiperazineDirect reaction with Boc₂OVariable, requires significant purification
DiethanolamineMulti-step (chlorination, Boc protection, cyclization)> 99%

Experimental Protocols

Protocol 1: Mono-protection of Piperazine with Boc Anhydride

  • Materials: Piperazine (2.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) in DCM.

    • Add the Boc₂O solution dropwise to the stirred piperazine solution over a period of 2-3 hours.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate pure N-Boc-piperazine.

Protocol 2: N-Alkylation of N-Boc-Piperazine

  • Materials: N-Boc-piperazine (1.0 eq), Alkyl halide (e.g., 1-bromobutane, 1.1 eq), Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq), Anhydrous Acetonitrile (MeCN).

  • Procedure:

    • To a stirred suspension of N-Boc-piperazine and K₂CO₃ in anhydrous MeCN, add the alkyl halide at room temperature.

    • Heat the reaction mixture to reflux (or a suitable temperature based on the alkyl halide's reactivity) and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The residue can be purified by column chromatography to yield the N-alkyl-N'-Boc-piperazine.

Protocol 3: Purification by Acid-Base Extraction

  • Materials: Crude piperazine derivative, organic solvent (e.g., dichloromethane), 1M HCl solution, 1M NaOH solution, brine (saturated NaCl solution).

  • Procedure:

    • Dissolve the crude product in the organic solvent.

    • Transfer the solution to a separatory funnel and extract three times with 1M HCl solution. The basic piperazine compounds will move to the aqueous layer.

    • Combine the aqueous layers and wash once with the organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer to pH > 9 with 1M NaOH solution.

    • Extract the aqueous layer three times with the organic solvent. The deprotonated piperazine product will now be in the organic layer.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 4: Purification by Recrystallization

  • Materials: Crude solid product, suitable recrystallization solvent (e.g., ethanol, isopropanol, or a solvent pair like methanol/ether).

  • Procedure:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of the recrystallization solvent.

    • Heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

    • Allow the solution to cool slowly to room temperature. Crystals should start to form.

    • To maximize the yield, further cool the flask in an ice bath.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

G cluster_start Starting Synthesis cluster_problem Problem Identification cluster_strategy Strategic Solutions cluster_purification Purification cluster_end Result start Start: N-Alkylation of Piperazine problem Low yield of mono-substituted product? High di-substitution? start->problem strategy1 Strategy 1: Use Excess Piperazine (5-10 eq.) problem->strategy1 Simple & Direct strategy2 Strategy 2: Use Mono-protected Piperazine (e.g., N-Boc) problem->strategy2 Most Reliable strategy3 Strategy 3: Slow addition of Alkylating Agent problem->strategy3 Improves Selectivity purify Purify Crude Product strategy1->purify strategy2->purify strategy3->purify end High Purity Mono-substituted Piperazine purify->end

Caption: Troubleshooting workflow for selective mono-alkylation of piperazine.

G cluster_reaction Reaction & Work-up cluster_impurities Impurities cluster_product Product crude Crude Reaction Mixture dissolve Dissolve in Organic Solvent crude->dissolve extract_acid Extract with Aqueous Acid (1M HCl) dissolve->extract_acid separate1 Separate Layers extract_acid->separate1 non_basic_impurities Non-Basic Impurities (in Organic Layer) separate1->non_basic_impurities piperazine_salts Piperazine Salts (in Aqueous Layer) separate1->piperazine_salts basify Basify Aqueous Layer (pH > 9 with NaOH) extract_org Extract with Organic Solvent basify->extract_org separate2 Separate Layers extract_org->separate2 dry Dry & Concentrate Organic Layer separate2->dry discard_aq Discard Aqueous Layer separate2->discard_aq pure_product Purified Piperazine Derivative dry->pure_product piperazine_salts->basify

Caption: Experimental workflow for purification via acid-base extraction.

Assessing the stability of 1-Benzyl-4-(4-nitrobenzyl)piperazine in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of 1-Benzyl-4-(4-nitrobenzyl)piperazine in various solvents and pH conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, the type of solvent used, exposure to light (photostability), temperature, and the presence of oxidizing agents. The molecule contains functional groups, such as the piperazine ring and the nitrobenzyl group, that can be susceptible to degradation under certain conditions.

Q2: In which solvents is this compound expected to be most stable?

A2: Generally, aprotic and non-polar solvents are less likely to participate in degradation reactions. However, the choice of solvent will also depend on the experimental requirements. For aqueous solutions, stability is highly pH-dependent. Based on the general solubility of similar piperazine compounds, it is expected to be soluble in various organic solvents.[1][2] Preliminary solubility and stability screening is recommended before commencing extensive studies.

Q3: How does pH impact the stability of this compound?

A3: The piperazine moiety contains two basic nitrogen atoms, making the molecule's stability sensitive to pH.[3] In strongly acidic or basic solutions, hydrolysis of the benzyl groups or other acid/base-catalyzed degradation pathways may be accelerated. The nitro group on the phenyl ring can also be susceptible to reactions under extreme pH and reducing/oxidizing conditions. It is crucial to determine the pH-rate profile to identify the pH of maximum stability for aqueous formulations.

Q4: What are the likely degradation pathways for this compound?

A4: Potential degradation pathways include:

  • Hydrolysis: Cleavage of the benzyl-nitrogen bond under strong acidic or basic conditions.

  • Oxidation: The tertiary amine nitrogens in the piperazine ring are susceptible to oxidation, potentially forming N-oxides. The benzylic carbons can also be sites of oxidation.

  • Photodegradation: Aromatic systems and nitro groups can absorb UV light, leading to photolytic degradation.

  • Thermal Degradation: At elevated temperatures, cleavage of the chemical bonds can occur. Piperazine derivatives have been shown to undergo thermal degradation at temperatures ranging from 135-175°C.[4][5][6][7][8]

Troubleshooting Guides

Issue 1: Rapid degradation of the compound is observed in an aqueous buffered solution.

  • Possible Cause 1: Inappropriate pH. The compound may be unstable at the chosen pH.

    • Solution: Conduct a pH-rate profile study by testing the stability in a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12). This will help identify the pH at which the compound is most stable.

  • Possible Cause 2: Buffer components are catalyzing degradation. Certain buffer species can interact with and promote the degradation of the compound.

    • Solution: Compare the stability in different buffer systems at the same pH (e.g., phosphate vs. citrate). If a difference is observed, select the buffer system that affords the greatest stability.

  • Possible Cause 3: Presence of metal ion impurities. Metal ions can catalyze oxidative degradation.[4]

    • Solution: Use high-purity water and reagents. Consider the use of a chelating agent like EDTA in your formulation to sequester trace metal ions.

Issue 2: Multiple unknown peaks appear in the chromatogram during a stability study.

  • Possible Cause 1: Forced degradation conditions are too harsh. Excessive stress can lead to secondary degradation products, complicating the analysis.

    • Solution: Reduce the concentration of the stressor (e.g., acid, base, oxidizing agent), lower the temperature, or decrease the exposure time. The goal of forced degradation is to achieve 5-20% degradation of the parent compound.[9]

  • Possible Cause 2: The analytical method is not stability-indicating. The method may not be able to resolve all degradation products from the parent peak or from each other.

    • Solution: Re-validate your analytical method. This includes assessing peak purity using a photodiode array (PDA) detector or mass spectrometry (MS) to ensure that the main peak is pure and that all degradant peaks are adequately separated.

  • Possible Cause 3: Sample solvent is causing degradation. The solvent used to dissolve and dilute the sample for analysis might be contributing to instability.

    • Solution: Evaluate the stability of the compound in the analytical sample solvent over the typical analysis time. If instability is detected, screen for a more inert solvent or minimize the time between sample preparation and analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing to identify potential degradation products and establish the stability-indicating nature of an analytical method.[9][10][11][12]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photostability: Expose the solid compound and the stock solution to a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating method for the quantification of this compound and its degradation products.

  • Instrumentation: HPLC with a UV/Vis or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-20 min: 30% B to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% B to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm (based on the presence of the nitrobenzyl chromophore). A PDA detector should be used to scan for the optimal wavelength and to check for peak purity.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsObservations
0.1 N HCl, 60°C, 24h12.52Major degradant at RRT 0.85
0.1 N NaOH, 60°C, 24h8.21Major degradant at RRT 0.79
3% H₂O₂, RT, 24h18.93Significant degradation, multiple small peaks
Heat (Solid), 80°C, 48h< 1.00Compound is thermally stable in solid form
Heat (Solution), 60°C, 48h3.51Minor degradation observed
Photostability (ICH Q1B)15.32Compound is photosensitive
Control (Unstressed)< 0.50No significant degradation

RRT = Relative Retention Time

Table 2: Sample HPLC-UV Method Validation Summary (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%≤ 2.0%
- Intermediate Precision1.23%≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mL-
Limit of Quantification (LOQ) 0.3 µg/mL-
Specificity No interference from degradantsPeak purity index > 0.999

Visualizations

Forced_Degradation_Workflow start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid & Solution) start->thermal photo Photostability (ICH Q1B) start->photo control Unstressed Control start->control analysis Analyze all samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis report Report % Degradation & Degradation Profile analysis->report

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Workflow start Unexpected Degradation Observed in Study check_ph Is the pH appropriate? start->check_ph conduct_ph_profile Action: Conduct pH-rate profile study check_ph->conduct_ph_profile No check_method Is the analytical method stability-indicating? check_ph->check_method Yes conduct_ph_profile->check_method revalidate_method Action: Re-validate method, check peak purity check_method->revalidate_method No check_conditions Are stress conditions too harsh? check_method->check_conditions Yes revalidate_method->check_conditions reduce_stress Action: Reduce stressor concentration or duration check_conditions->reduce_stress Yes check_solvent Is the sample solvent causing degradation? check_conditions->check_solvent No end Stability Issue Resolved reduce_stress->end screen_solvents Action: Screen for a more inert solvent check_solvent->screen_solvents Yes check_solvent->end No screen_solvents->end

Caption: Troubleshooting guide for unexpected degradation.

References

Technical Support Center: Enhancing the Purity of 1-Benzyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 1-Benzyl-4-(4-nitrobenzyl)piperazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: My final product is an oil and will not crystallize.

  • Question: I have completed the synthesis and after work-up, my this compound is a persistent oil. How can I induce crystallization?

  • Answer: The oily nature of the product could be due to the presence of residual solvent or impurities that inhibit crystallization.

    • Troubleshooting Steps:

      • Ensure complete removal of solvent: Dry the product under high vacuum for an extended period to remove any remaining solvent.

      • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexane or diethyl ether. This can help to remove soluble impurities and encourage the product to solidify.

      • Seed crystals: If you have a small amount of pure, solid this compound, adding a seed crystal to the oil can initiate crystallization.

      • Conversion to a salt: The free base of piperazine derivatives can sometimes be difficult to crystallize. Consider converting the product to a hydrochloride or another suitable salt, which often have higher melting points and are more readily crystalline. This can be achieved by dissolving the oil in a suitable solvent like ethanol and adding a solution of HCl in ethanol.[1]

Issue 2: My NMR spectrum shows the presence of starting materials.

  • Question: After purification, the 1H NMR spectrum of my this compound still shows peaks corresponding to 1-benzylpiperazine and/or 4-nitrobenzyl halide. How can I remove these?

  • Answer: The presence of starting materials indicates an incomplete reaction or inefficient purification.

    • Troubleshooting Steps:

      • Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring it with thin-layer chromatography (TLC). If necessary, increase the reaction time or temperature, or adjust the stoichiometry of the reactants.

      • Aqueous Wash: During the work-up, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) can help to remove unreacted 1-benzylpiperazine by converting it to its water-soluble salt.

      • Column Chromatography: If aqueous washes are insufficient, flash column chromatography is a highly effective method for separating the product from both polar (1-benzylpiperazine) and non-polar (4-nitrobenzyl halide) starting materials.[2][3]

Issue 3: I suspect the presence of the di-substituted byproduct, 1,4-bis(4-nitrobenzyl)piperazine.

  • Question: My mass spectrometry data suggests the presence of a higher molecular weight impurity, which I believe is the 1,4-bis(4-nitrobenzyl)piperazine byproduct. How can I separate this from my desired product?

  • Answer: Over-alkylation is a common side reaction in the synthesis of unsymmetrically substituted piperazines.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a slight excess of 1-benzylpiperazine relative to 4-nitrobenzyl halide during the synthesis to minimize the formation of the di-substituted product.

      • Flash Column Chromatography: This is the most effective method for separating the desired mono-substituted product from the more non-polar di-substituted byproduct. A carefully selected solvent system will allow for the elution of the di-substituted product first, followed by the desired this compound.

      • Recrystallization: If the solubility difference between the desired product and the di-substituted byproduct is significant in a particular solvent, recrystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound?

A1: The most effective purification method depends on the nature and quantity of the impurities present.

  • For minor impurities: Recrystallization is often sufficient and can yield a highly pure product.

  • For mixtures containing significant amounts of starting materials or byproducts: Flash column chromatography is generally the preferred method due to its high resolving power.[2][3]

Q2: How do I choose a suitable solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).

  • General Guidance: For a molecule like this compound, a polar protic solvent like ethanol or a mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexane) is a good starting point.

Q3: What analytical techniques can I use to assess the purity of my product?

A3: Several analytical techniques can be used to determine the purity of your synthesized this compound.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a modifier like formic acid is a common starting point for such compounds.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify and quantify impurities if their signals do not overlap with the product signals.

  • Mass Spectrometry (MS): Can help to identify the molecular weights of any impurities present.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPurity Achieved (Illustrative)Yield (Illustrative)Key AdvantagesKey Disadvantages
Recrystallization>99%60-80%Simple, cost-effective, scalable.Can lead to significant product loss in the mother liquor.
Flash Column Chromatography>99.5%70-90%High resolution, effective for complex mixtures.More time-consuming, requires larger solvent volumes.
Acid-Base Extraction~95-98%>90%Good for removing basic or acidic impurities.Less effective for neutral impurities with similar solubility.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography of this compound

  • Column Packing: Pack a glass column with silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent should be chosen based on the TLC analysis of the crude product.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to improve separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude Product (this compound + Impurities) recrystallization Recrystallization crude_product->recrystallization Minor Impurities column_chromatography Column Chromatography crude_product->column_chromatography Major Impurities tlc TLC recrystallization->tlc column_chromatography->tlc hplc HPLC tlc->hplc nmr NMR hplc->nmr pure_product Pure Product (>99%) nmr->pure_product

Caption: Experimental workflow for the purification and analysis of this compound.

logical_relationship start Assess Crude Purity (TLC) recrystallization Perform Recrystallization start->recrystallization Few, well-separated spots on TLC column_chromatography Perform Column Chromatography start->column_chromatography Multiple/close-running spots on TLC analysis Analyze Purity (HPLC, NMR) recrystallization->analysis column_chromatography->analysis end_pure Product is Pure analysis->end_pure Purity >99% end_impure Further Purification Needed analysis->end_impure Purity <99%

Caption: Decision tree for selecting a purification method for this compound.

References

Troubleshooting HPLC and LC-MS methods for the analysis of piperazine compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC and LC-MS analysis of piperazine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my piperazine compound showing poor or no retention on a standard C18 column?

Piperazine and its derivatives are often highly polar and hydrophilic organic compounds.[1][2] Standard C18 columns use a non-polar stationary phase, which provides limited interaction for polar analytes, causing them to elute very early, often at the void volume.[3][4][5]

Q2: My chromatogram shows significant peak tailing for my piperazine analyte. What is the cause and how can I fix it?

Peak tailing for basic compounds like piperazines is typically caused by secondary ionic interactions between the positively charged analyte and negatively charged, acidic silanol groups present on the surface of silica-based columns.[5][6][7] To resolve this, you can:

  • Adjust Mobile Phase pH: Lowering the pH (e.g., to 2-3) protonates the silanol groups, minimizing the unwanted interaction.[5][8]

  • Use a Base-Deactivated Column: Employ columns that are "end-capped" or have a base-deactivated surface to shield the silanol groups.[5]

  • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase to saturate the active silanol sites.[5][9]

Q3: How can I improve detection sensitivity for piperazine, which has a weak UV chromophore?

Since piperazine lacks a strong UV-absorbing chromophore, alternative detection methods are often necessary.[1][2]

  • Mass Spectrometry (MS): LC-MS is a highly sensitive and specific detection method for piperazine compounds.[1][10]

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors are suitable for non-volatile analytes that lack a chromophore.[1]

  • Pre-column Derivatization: Reacting piperazine with a labeling agent that introduces a strong chromophore (like dansyl chloride or NBD-Cl) can significantly enhance UV or fluorescence detection sensitivity.[2][11]

Q4: My retention times are inconsistent between injections. What are the likely causes?

Inconsistent retention times can stem from several factors:

  • Insufficient Column Equilibration: Ensure the column is equilibrated for at least 10-15 column volumes before starting the analysis.[5]

  • Mobile Phase Issues: Inaccurately prepared mobile phase, pH fluctuations, or solvent degradation can cause shifts. Always use freshly prepared, high-purity solvents.[5][12]

  • Temperature Fluctuations: Employ a column oven to maintain a constant, stable temperature.[5][12]

  • System Leaks: Even small, gradual leaks in the system can lead to retention time drift.[12]

Detailed Troubleshooting Guides

HPLC Method Issues

Q5: I am struggling to separate the parent piperazine drug from its degradation products. What steps should I take?

A5: Developing a robust, stability-indicating method requires careful optimization.

  • Mobile Phase Optimization: Adjusting the pH can alter the ionization state of both the parent drug and its degradants, which can significantly impact separation.[9]

  • Gradient Elution: If isocratic elution fails, a gradient program that changes the mobile phase composition over time is highly effective for resolving closely eluting peaks.[9]

  • Column Selectivity: Standard C18 columns may not provide the necessary selectivity. Consider columns with different stationary phases, such as Phenyl, Cyano, or polar-embedded phases, to exploit different interaction mechanisms.[5][9]

Q6: I'm observing high backpressure in my HPLC system. What should I check?

A6: High backpressure is usually due to a blockage.

  • Filter Samples and Mobile Phases: Always filter your samples and mobile phases to prevent particulates from clogging the system.[5]

  • Check for Precipitation: Ensure that your sample is soluble in the mobile phase and that buffers do not precipitate when mixed with the organic solvent.[5]

  • Isolate the Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the pressure. A common culprit is a blocked column inlet frit. If permitted by the manufacturer, you can try reverse-flushing the column to clear it.[13]

  • Use a Guard Column: A guard column can protect your more expensive analytical column from contamination and particulates.[5]

LC-MS Method Issues

Q7: I have low signal intensity for my piperazine compound in my LC-MS analysis. How can I improve it?

A7: Low MS signal can be due to either chromatographic or mass spectrometric conditions.

  • Use MS-Compatible Mobile Phases: Ensure you are using volatile mobile phase modifiers like formic acid, acetic acid, or ammonium acetate/formate.[14][15] Non-volatile buffers like phosphate will contaminate the MS source.[12] Adding a small amount of an acid like formic acid can improve the ionization efficiency of basic compounds like piperazines in positive ion mode.[10]

  • Optimize MS Source Parameters: Tune the ion source parameters, including gas flows (nebulizer, drying gas), temperatures, and voltages, to maximize the signal for your specific analyte.[16]

  • Check for Ion Suppression: The sample matrix can sometimes suppress the ionization of the target analyte. Dilute the sample or improve the sample preparation/cleanup procedure to reduce matrix effects.

Q8: I am observing unexpected masses in my LC-MS data that could be adducts. Is this common for piperazine compounds?

A8: Yes, piperazine-containing compounds can form various adducts in vitro and in vivo.

  • Formaldehyde Adducts: N-dealkylation of a piperazine derivative can be followed by condensation with formaldehyde (which can be an artifact or metabonate), leading to the formation of an N-methyl adduct.[17]

  • Cyanide Adducts: In trapping assays using potassium cyanide (KCN), piperazine rings can be bioactivated to form reactive iminium ions that are subsequently trapped by the cyanide ion, forming stable adducts that can be characterized by MS/MS.[18][19]

  • Solvent Adducts: Depending on the mobile phase, you may observe adducts with solvents or modifiers (e.g., sodium, formate).

Data Presentation: Column Selection Guide

The choice of stationary phase is critical for the successful analysis of piperazine compounds. The following table summarizes common column types and their suitability.

Column TypeStationary PhaseSuitability for Piperazine AnalysisRecommended For
C18 (ODS) OctadecylsilaneLow: Often results in poor retention due to high polarity of piperazines.[3][4]Can work if using highly aqueous mobile phases or ion-pairing agents, but other options are usually better.
C8 OctylsilaneModerate: Less hydrophobic than C18; may offer slightly better retention for some derivatives.[9]Analytes with moderate polarity that are too strongly retained on C18.
Phenyl / Phenyl-Hexyl Phenyl groupsGood: Offers alternative selectivity through pi-pi interactions with aromatic piperazine derivatives.[5][9]Aromatic piperazine compounds where C18 fails to provide adequate separation from impurities.
Cyano (CN) Cyanopropyl groupsGood: Can be used in both reversed-phase and normal-phase modes. Suitable for polar compounds.[5][9][14]Polar piperazines; offers different selectivity compared to alkyl or phenyl phases.
Polar-Embedded e.g., Carbamate, AmideExcellent: The embedded polar group reduces interaction with residual silanols, leading to excellent peak shape for basic compounds.[5]Achieving symmetric peaks for basic piperazine compounds without using mobile phase additives like TEA.
HILIC Hydrophilic InteractionExcellent: Specifically designed for retaining and separating very polar compounds.[5][14]Highly polar piperazine compounds that are unretained on reversed-phase columns.

Experimental Protocols

Protocol 1: Mobile Phase Optimization to Reduce Peak Tailing

This protocol provides a systematic approach to improving the peak shape of basic piperazine compounds on a C18 or similar reversed-phase column.

Objective: To achieve a symmetric, Gaussian peak shape with a tailing factor between 0.9 and 1.2.

Methodology:

  • Establish a Baseline:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: 70:30 Water:Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV or MS as appropriate.

    • Action: Inject your piperazine standard and record the chromatogram. Note the retention time and calculate the tailing factor. The peak will likely be broad or tailing significantly.

  • Step 1: pH Adjustment (Low pH)

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Action: Start with a high percentage of Mobile Phase A (e.g., 95%) and adjust the gradient or isocratic mixture to achieve retention. Inject the standard. The low pH should protonate silanol groups and improve peak shape.[8][9]

  • Step 2: Add a Competing Base (if tailing persists)

    • Note: This step is generally for UV detection and not recommended for LC-MS due to ion suppression.

    • Mobile Phase Additive: Add 0.1% Triethylamine (TEA) to your original aqueous/organic mobile phase.[9]

    • Action: Equilibrate the column thoroughly with the new mobile phase. Inject the standard. The TEA will compete with the basic piperazine for active silanol sites, often resulting in a sharp, symmetric peak.

  • Step 3: Evaluate and Finalize

    • Action: Compare the chromatograms from each step. The method using 0.1% formic acid is generally preferred as it is MS-compatible and effective.[10] Select the condition that provides the best peak shape and adequate retention.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent piperazine drug from all potential degradation products generated under stress conditions.[9]

Methodology:

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Dissolve the drug in a solution of 0.1 M HCl or 0.1 M NaOH. Store at an elevated temperature (e.g., 60°C) for a set period. Neutralize samples before analysis.[9]

    • Oxidative Degradation: Dissolve the drug in a solution of 3% hydrogen peroxide (H₂O₂) and store at room temperature.[9]

    • Thermal Degradation: Store the solid drug substance in an oven at an elevated temperature (e.g., 80°C).[9]

    • Photolytic Degradation: Expose the drug substance to light with an overall illumination of not less than 1.2 million lux hours. Protect a control sample from light.[9]

  • Initial Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 250 mm, 5 µm.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.[9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30°C.[9]

    • Detection: PDA (Photodiode Array) to check for peak purity and MS to identify degradation products.[9]

  • Method Optimization:

    • Inject a mixture of the stressed samples.

    • Optimize the gradient slope, mobile phase pH, and column temperature to achieve baseline resolution between the parent peak and all degradant peaks.[9]

    • If separation is not achieved, switch to a column with a different selectivity (e.g., Phenyl-Hexyl or Cyano) and re-optimize.[9]

  • Method Validation:

    • Once the optimal conditions are found, validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

Mandatory Visualizations

G start Problematic Chromatogram peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape retention Poor Retention? start->retention sensitivity Low Sensitivity? start->sensitivity consistency Inconsistent RT? start->consistency sol_peak Adjust Mobile Phase pH Add Competing Base Use End-Capped Column peak_shape->sol_peak Yes sol_retention Use HILIC/Polar Column Change Organic % Use Ion-Pair Reagent retention->sol_retention Yes sol_sensitivity Use MS/ELSD/CAD Pre-column Derivatization Optimize Detector sensitivity->sol_sensitivity Yes sol_consistency Equilibrate Column Check Pump/Leaks Use Column Oven consistency->sol_consistency Yes

Caption: General troubleshooting workflow for HPLC analysis of piperazines.

G cause Cause: Secondary Interactions (Basic Analyte + Acidic Silanols) solution_path Solution Pathways cause->solution_path col_choice Column Choice solution_path->col_choice mp_mod Mobile Phase Modifiers solution_path->mp_mod ph_adj Mobile Phase pH Adjustment solution_path->ph_adj col_details Use Base-Deactivated or Polar-Embedded Column col_choice->col_details mp_details Add Competing Base (e.g., 0.1% TEA) (for UV-Vis) mp_mod->mp_details ph_details Lower pH to 2-3 (e.g., 0.1% Formic Acid) Protonates Silanols ph_adj->ph_details

Caption: Logical relationships for troubleshooting piperazine peak tailing.

G start Poor LC-MS Signal (Low Intensity) cause1 Suboptimal Ionization start->cause1 cause2 Ion Suppression start->cause2 solution1a Use Volatile Buffers (Formic Acid, NH4OAc) cause1->solution1a solution1b Optimize Source Parameters (Gas, Temp) cause1->solution1b solution2 Improve Sample Cleanup Dilute Sample Modify Chromatography cause2->solution2

Caption: Troubleshooting workflow for poor signal in LC-MS analysis.

References

Technical Support Center: Refining and Optimizing Bioassay Protocols for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when working with piperazine derivatives in various bioassays.

Section 1: General Troubleshooting & FAQs

This section addresses broad, cross-cutting issues that can affect multiple types of experiments.

Frequently Asked Questions (FAQs)

Q1: My piperazine derivative has poor aqueous solubility, leading to inconsistent results. What are the initial steps I can take to improve its solubility?

A1: Poor aqueous solubility is a common challenge with piperazine-containing compounds.[1] The following strategies can be employed to enhance solubility:

  • pH Adjustment: The piperazine moiety is basic, so lowering the pH of your aqueous solution can significantly increase solubility by protonating the piperazine nitrogens.[1][2]

  • Co-solvents: Using water-miscible organic solvents is a standard approach. Prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO) and then dilute it into your assay buffer. It is critical to ensure the final concentration of the co-solvent is low enough (typically <0.5% for DMSO) to not affect cell viability or enzyme activity.[1][3] Always run a vehicle-only control with the same final solvent concentration.[3]

  • Salt Formation: Converting the piperazine free base into a salt (e.g., hydrochloride, mesylate) is a highly effective method to improve aqueous solubility.[1][4] A salt screening study can identify the most stable and soluble salt form.[1]

  • Advanced Formulation: If the above methods are insufficient, consider more advanced formulation strategies such as creating a nanosuspension or using cyclodextrins to form inclusion complexes that enhance solubility.[1][2]

Q2: I'm observing inconsistent or irreproducible results across my experiments. What is a systematic way to troubleshoot this?

A2: Inconsistent results often stem from issues with the compound's purity, solubility, or stability, or with the assay parameters themselves. The first step is to confirm the identity and purity of your compound using analytical techniques like NMR, HRMS, and HPLC (purity should typically be >95%).[5] Subsequently, assess its solubility and stability directly in your assay medium.

start Inconsistent Results Observed purity Verify Compound Identity and Purity (>95%) start->purity solubility Assess Compound Solubility in Assay Medium purity->solubility Purity OK retest Re-test in Primary Assay purity->retest Impure/ Incorrect Structure stability Evaluate Compound Stability in Assay Medium solubility->stability Sufficiently Soluble solubility->retest Poor Solubility: Reformulate (see Q1) stability->retest Stable stability->retest Unstable: Modify Protocol investigate Investigate Assay Parameters (Reagents, Controls, etc.) retest->investigate Still Inconsistent end Consistent Results retest->end Activity Observed investigate->end fail Problem Persists: Consult Literature for Specific Compound Issues investigate->fail

Caption: Troubleshooting workflow for inconsistent assay results.

Section 2: Cell-Based Assays: Cytotoxicity & Viability

This section focuses on common assays like MTT, SRB, and LDH that measure cellular health in response to piperazine derivatives.

Troubleshooting & FAQs

Q1: I'm observing a high background signal or significant "edge effects" in my 96-well plate assays. How can I minimize this?

A1: High background and edge effects are common issues in plate-based assays. To mitigate them:

  • Avoid Edge Wells: The perimeter wells of a 96-well plate are more prone to evaporation, leading to changes in media and compound concentration. If possible, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier.[6]

  • Ensure Proper Washing: Insufficient washing between steps can leave behind unbound reagents, contributing to a high background signal. Ensure wash solution is dispensed adequately and aspirated completely.[7]

  • Check for Contamination: Microbial contamination (bacteria, fungi, mycoplasma) in your cell cultures can cause cell death and interfere with assay readouts.[8] Regularly check cultures for signs of contamination.[8]

  • Optimize Cell Seeding Density: Using a consistent and optimal cell number is crucial. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.[8]

Q2: My results show unexpected cytotoxicity, even in non-cancerous control cell lines. What are the likely causes?

A2: Unexpected cytotoxicity can arise from several factors, often unrelated to the intended on-target activity of your compound. A systematic investigation is necessary to pinpoint the cause.

start Unexpected Cytotoxicity Observed check_precip Check for Compound Precipitation in Media start->check_precip check_solvent Verify Solvent Toxicity (Vehicle Control) start->check_solvent check_offtarget Assess Off-Target Effects (Screening Panel) start->check_offtarget check_metabolism Investigate Metabolic Activation (e.g., with CYP450 inhibitors) start->check_metabolism sol_precip Solution: Lower concentration or reformulate. check_precip->sol_precip Precipitate Observed sol_solvent Solution: Lower final solvent concentration. check_solvent->sol_solvent Vehicle is Toxic sol_offtarget Solution: Modify structure to reduce off-target affinity. check_offtarget->sol_offtarget Off-Target Hit Identified sol_metabolism Conclusion: Compound is metabolized to a toxic form. check_metabolism->sol_metabolism Toxicity Reduced

Caption: Workflow for investigating unexpected cytotoxicity.[3]

Q3: My piperazine derivative is a potent inhibitor in a biochemical (e.g., purified enzyme) assay but shows significantly lower potency in cell-based assays. Why might this be?

A3: This discrepancy is common and usually points to issues with the compound's ability to reach its intracellular target. Potential causes include:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to engage its target. Assess physicochemical properties like LogP and polar surface area to predict permeability.[3]

  • Compound Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching an effective intracellular concentration.

  • Compound Instability: The compound could be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.[3] You can assess its stability by incubating it in the medium over time and analyzing its concentration by HPLC.[5]

Data Presentation: Cytotoxicity of Piperazine Derivatives

The following tables summarize the cytotoxic activity of various piperazine derivatives against different cancer cell lines. Lower IC50/GI50 values indicate higher potency.

Table 1: Cytotoxicity of Various Piperazine Derivatives

Derivative Class Compound Cell Line Assay Type Incubation Time (h) IC50 / GI50 (µM) Reference
Piperazine-Containing Compound PCC SNU-475 (Liver Cancer) MTT 24 6.98 [9]
Piperazine-Containing Compound PCC SNU-423 (Liver Cancer) MTT 24 7.76 [9]
Benzothiazole-Piperazine 1d HUH-7 (Hepatocellular) SRB - 1.23 [9]
Benzothiazole-Piperazine 1d MCF-7 (Breast Cancer) SRB - 0.98 [9]
Arylpiperazine Lead Compound LNCaP (Prostate Cancer) - - 3.67 [10]
Thiazolinylphenyl-piperazine 21-26 MDA-MB-231 (Breast) - - <25 [10]

Note: Assay conditions and cell lines can significantly impact reported values.[3]

Experimental Protocols: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of viability.[11] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6]

Materials:

  • 96-well microplate

  • Cancer cell lines and complete culture medium

  • Piperazine derivative stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to adhere overnight at 37°C, 5% CO2.[3][11]

  • Compound Treatment: The next day, treat cells with serial dilutions of the piperazine derivative.[9] Include vehicle-only controls (e.g., medium with DMSO) and a positive control (a known cytotoxic agent).[11]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9][11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently to ensure complete solubilization.[12]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[11]

Section 3: Enzyme Inhibition Assays

Troubleshooting & FAQs

Q1: I've identified an inhibitory piperazine derivative. How do I determine its mechanism of inhibition (e.g., competitive, mixed, uncompetitive)?

A1: To determine the mechanism of inhibition, you need to measure the enzyme's reaction rate at various substrate concentrations in the presence of several fixed concentrations of your inhibitor. By plotting the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]), you can diagnose the inhibition type based on how the lines intersect.[13]

Q2: I'm seeing high background noise in my fluorescence-based enzyme inhibition assay. What can I do?

A2: High background in fluorescence assays can be caused by several factors:

  • Autofluorescence: The piperazine derivative itself might be fluorescent at the excitation/emission wavelengths used. Run a control containing the inhibitor without the enzyme or substrate to check for this.

  • Contaminated Reagents: Ensure all buffers and reagents are fresh and free of contaminants.[14] The substrate solution should be colorless before addition.[7]

  • Insufficient Blocking: If the assay involves plate-bound components, ensure blocking is sufficient to prevent non-specific binding.[15]

  • Light Sensitivity: Some fluorescent probes (e.g., Amplex Red) are light-sensitive.[16] Protect plates from light during incubation.[17]

Data Presentation: Enzyme Inhibition by Piperazine Derivatives

Table 2: Inhibition Constants for Piperazine Derivatives

Derivative Class Target Enzyme Inhibitor Inhibition Type IC50 (µM) Reference
Nitrophenylpiperazine Tyrosinase Compound 4l Mixed 2.51 [13]
Piperazine-based Semicarbazone Urease Compound 5m - 3.95 [18]
Piperazine-based Semicarbazone Urease Compound 5o - 4.05 [18]

| Benzimidazole-piperazine | Urease | Compound 9L | - | 0.15 |[19] |

Experimental Protocols: General Enzyme Inhibition Assay (Fluorometric)

This protocol provides a general workflow for a fluorometric enzyme inhibition assay.

Materials:

  • Purified enzyme

  • Substrate and fluorescent probe (e.g., kynuramine and Amplex Red for MAO assays)[16]

  • Assay buffer

  • Piperazine derivative

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reaction Mixture: In a microplate, prepare a reaction mixture containing the enzyme in a suitable buffer.[16]

  • Add Inhibitor: Add various concentrations of the piperazine derivative (or vehicle control) to the wells.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at the desired temperature (e.g., 37°C).[16]

  • Initiate Reaction: Add the substrate and fluorescent probe to initiate the enzymatic reaction.[16]

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity over time using a plate reader set to the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the initial reaction rates (slopes of the fluorescence vs. time curves). Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.[16]

Section 4: Receptor Binding Assays

Troubleshooting & FAQs

Q1: What is the difference between IC50 and Ki, and how do I calculate the Ki value from my IC50?

A1: The IC50 is the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. It is an experimental value that depends on the assay conditions, particularly the concentration of the radioligand used. The Ki (inhibition constant) is a more absolute measure of the affinity of the competing ligand for the receptor, independent of assay conditions. You can calculate Ki from the IC50 using the Cheng-Prusoff equation :

Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[20]

Q2: My non-specific binding (NSB) is too high in my radioligand binding assay. How can I reduce it?

A2: High non-specific binding can obscure your specific binding signal. To reduce it:

  • Optimize Blocking: Insufficient blocking of non-specific sites on the filter membrane or plate wells is a common cause. Increase the concentration or incubation time of your blocking agent (e.g., BSA).

  • Reduce Radioligand Concentration: Using a very high concentration of radioligand can increase non-specific binding. Try to use a concentration at or near its Kd value.

  • Improve Washing: Increase the number and volume of washes after incubation to more effectively remove unbound radioligand. Ensure the wash buffer is cold.

Data Presentation: Receptor Binding Affinity of Piperazine Derivatives

Table 3: Binding Affinities (Ki) of Piperazine Derivatives for Various Receptors

Derivative Class Receptor Target Compound Ki (nM) Reference
N-Cyclohexylpiperazine Sigma-2 (σ₂) Simplest Derivative 4.70 [21][22]
Piperazine Analog Sigma-1 (σ₁) Compound 36 0.11 [22]
Piperazine Analog Sigma-2 (σ₂) Compound 7 (PB28) 0.68 [22]

| Arylpiperazine | Dopamine D2 | Aripiprazole | 1.9 |[20] |

Experimental Protocols: Radioligand Receptor Binding Assay

This protocol describes a standard method for determining the binding affinity of test compounds to a target receptor expressed in cell membranes.[20]

Materials:

  • Cell membranes expressing the target receptor (e.g., from HEK293 cells)[20]

  • Radioligand (e.g., [3H]-Spiperone for D2 receptors)[20]

  • Unlabeled ligand for determining non-specific binding (e.g., Haloperidol)[20]

  • Test piperazine derivatives

  • Binding buffer

  • 96-well microplates and glass fiber filters[20]

  • Scintillation cocktail and a liquid scintillation counter[20]

Procedure:

  • Membrane Preparation: Harvest cultured cells expressing the receptor and homogenize them in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in fresh buffer. Determine the protein concentration.[20]

  • Binding Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer

    • Test compound at various concentrations (for competition curve)

    • Buffer only (for total binding)

    • A high concentration of an unlabeled ligand (for non-specific binding)[20]

    • Radioligand (at a fixed concentration, near its Kd)[20]

    • Membrane preparation[20]

  • Incubation: Incubate the plate (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.[20]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer.[20]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[20]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.[20]

Section 5: Signaling Pathway Analysis

Experimental Protocols: Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by piperazine derivatives.[11]

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[11][23]

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[24]

  • Primary antibody (specific to the target protein)

  • HRP-conjugated secondary antibody[11]

  • Chemiluminescent substrate (ECL)[11]

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells with ice-cold lysis buffer. Determine the protein concentration of each lysate.[23]

  • SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and separate them by electrophoresis.[23][25]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[11][24]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[24]

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20) for 5-10 minutes each.[11]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]

  • Washing: Repeat the washing steps as in step 6.[24]

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[11]

  • Analysis: Quantify the protein band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across samples.[11]

Signaling Pathway Visualization

Many piperazine derivatives exert their anticancer effects by inducing apoptosis. This can occur through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways, which converge on the activation of executioner caspases.[26][27]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Piperazine_ext Piperazine Derivative DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) Piperazine_ext->DeathReceptor Activates Caspase8 Pro-Caspase-8 DeathReceptor->Caspase8 Cleavage Caspase8_act Caspase-8 Caspase8->Caspase8_act Cleavage Bax Bax Caspase8_act->Bax Activates Bid/tBid (crosstalk) Caspase3 Pro-Caspase-3 Caspase8_act->Caspase3 Activates Piperazine_int Piperazine Derivative Piperazine_int->Bax Bcl2 Bcl-2 Piperazine_int->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase9_act Caspase-9 Caspase9_act->Caspase3 Activates Apoptosome->Caspase9_act Cleavage Caspase3_act Caspase-3 Apoptosis Apoptosis Caspase3_act->Apoptosis

Caption: Generalized apoptosis signaling pathways induced by piperazine derivatives.[26]

References

Validation & Comparative

Comparative In Vitro Cytotoxicity Analysis: 1-Benzyl-4-(4-nitrobenzyl)piperazine and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of the novel piperazine derivative, 1-Benzyl-4-(4-nitrobenzyl)piperazine, and the established chemotherapeutic agent, cisplatin.

Executive Summary

This guide provides a comparative overview of the in vitro cytotoxicity of the novel compound this compound and the widely used anticancer drug, cisplatin. While extensive data is available for cisplatin, detailing its potent cytotoxic effects across a broad range of cancer cell lines, there is currently a notable absence of published experimental data on the specific cytotoxic activity of this compound.

This guide aims to bridge this gap by presenting a comprehensive analysis of cisplatin's cytotoxic profile, alongside a review of the cytotoxic potential of structurally related benzylpiperazine and piperazine derivatives. This comparative context suggests that the piperazine scaffold is a promising area for the development of novel anticancer agents. Detailed experimental protocols for standard in vitro cytotoxicity assays are also provided to facilitate future research into this compound and other novel compounds.

Comparative Cytotoxicity Data

Due to the lack of direct experimental data for this compound, a direct quantitative comparison with cisplatin is not possible at this time. The following tables provide a summary of the cytotoxic activity of cisplatin against various cancer cell lines and the reported cytotoxicity of other piperazine derivatives to offer a contextual framework.

Table 1: In Vitro Cytotoxicity of Cisplatin (IC50 Values)

Cancer Cell LineCell TypeIC50 (µM)Incubation Time (hours)
A549Lung Carcinoma7.49 ± 0.16 - 10.91 ± 0.1924 - 48[1]
HeLaCervical CancerVaries significantly48 - 72
HepG2Liver CancerVaries significantly48 - 72
MCF-7Breast CancerVaries significantlyNot Specified
HCT-116Colon CancerHigh cytotoxicity observedNot Specified[2]
HUH7Liver CancerHigh cytotoxicity observedNot Specified[2]
C33-ACervical CancerNot SpecifiedNot Specified[3]
SKOV-3Ovarian CancerNot SpecifiedNot Specified[3]
H460Non-small cell lung carcinomaNo enhancement with BGNot Specified[3]
H520Non-small cell lung carcinomaNo enhancement with BGNot Specified[3]

Note: IC50 values for cisplatin can show significant variability between studies due to differences in experimental conditions.[4]

Table 2: In Vitro Cytotoxicity of Various Piperazine Derivatives

Compound/DerivativeCancer Cell Line(s)IC50/GI50 (µM)Key Findings
Vindoline-piperazine conjugate 23MDA-MB-468 (Breast)1.00Potent cytotoxic activity.[5][6]
Vindoline-piperazine conjugate 25HOP-92 (Non-small cell lung)1.35Outstanding cytotoxic activity.[5][6]
1-(4-chlorobenzhydryl)piperazine derivativesHUH7 (Liver), MCF7 (Breast), HCT-116 (Colon)High cytotoxicity observedSignificant cell growth inhibitory activity.[2]
Benzothiazole-piperazine derivatives (1h, 1j)HUH-7 (Hepatocellular), MCF-7 (Breast), HCT-116 (Colorectal)ActiveCause apoptosis by cell cycle arrest at subG1 phase.[7][8]
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivative (10ec)BT-474 (Breast)0.99 ± 0.01Highest cytotoxicity among synthesized analogues; induces apoptosis.[9]
Phenylpiperazine derivatives of 1,2-BenzothiazineMCF7 (Breast)VariedCytotoxic activity comparable to doxorubicin.[10]

Experimental Protocols

Standard in vitro assays are crucial for determining the cytotoxic effects of chemical compounds. The following are detailed methodologies for two commonly used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[11][12]

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (this compound and Cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.[15][16]

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds

  • LDH assay kit (containing reaction mixture, stop solution, and lysis buffer)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[16]

  • Incubation: Incubate the plates for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for approximately 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100. The IC50 value can be determined by plotting the percentage of cytotoxicity against the compound concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Compound Dilutions add_compound 4. Add Compounds to Wells compound_prep->add_compound incubation 5. Incubate (24-72h) add_compound->incubation add_reagent 6. Add Assay Reagent (MTT/LDH) incubation->add_reagent incubation_reagent 7. Incubate add_reagent->incubation_reagent measure_absorbance 8. Measure Absorbance incubation_reagent->measure_absorbance data_analysis 9. Calculate % Viability/Cytotoxicity measure_absorbance->data_analysis ic50 10. Determine IC50 data_analysis->ic50

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Cisplatin-Induced Apoptotic Signaling Pathway

cisplatin_pathway cluster_entry Cellular Uptake & Activation cluster_dna DNA Damage cluster_response Cellular Response cluster_apoptosis Apoptotic Execution cisplatin Cisplatin activated_cisplatin Aquated Cisplatin cisplatin->activated_cisplatin Low intracellular Cl- dna_adducts DNA Adducts (Intrastrand & Interstrand Crosslinks) activated_cisplatin->dna_adducts ddr DNA Damage Response (DDR) (ATR, p53, MAPK) dna_adducts->ddr cell_cycle_arrest Cell Cycle Arrest (G1, S, G2/M) ddr->cell_cycle_arrest apoptosis Apoptosis ddr->apoptosis mitochondria Mitochondrial Dysfunction apoptosis->mitochondria caspases Caspase Activation mitochondria->caspases cell_death Cell Death caspases->cell_death

Caption: A simplified signaling pathway of cisplatin-induced apoptosis.

Conclusion

While a direct comparative cytotoxicity analysis between this compound and cisplatin is currently hindered by the lack of experimental data for the former, this guide provides a robust framework for future investigations. The extensive data on cisplatin's potent anticancer activity and the promising cytotoxic profiles of various piperazine derivatives underscore the potential of this chemical class in oncology research. The provided experimental protocols and workflow diagrams offer a clear roadmap for researchers to systematically evaluate the cytotoxic effects of this compound and other novel compounds, thereby contributing to the development of next-generation cancer therapeutics.

References

A Comparative Analysis of the Biological Activity of 1-Benzyl-4-(4-nitrobenzyl)piperazine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a diverse array of therapeutic agents. Its versatile structure allows for extensive functionalization, leading to compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activity of 1-Benzyl-4-(4-nitrobenzyl)piperazine and its analogs, with a focus on their potential applications in antimicrobial and anticancer research. The information presented is supported by available experimental data to facilitate further investigation and drug discovery efforts.

Comparative Biological Activity Data

While specific quantitative biological activity data for this compound is limited in the public domain, the biological profiles of structurally similar piperazine derivatives provide valuable insights into its potential therapeutic applications. The following table summarizes the activity of selected analogs.

Compound NameStructureBiological ActivityAssay TypeQuantitative Data (e.g., MIC, IC50)
This compound Structure of this compoundData not available--
1-(4-Nitrobenzyl)-4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazineStructure of 1-(4-Nitrobenzyl)-4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazineAnti-Helicobacter pyloriDisc DiffusionZone of inhibition data available[1]
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine DerivativesGeneral Structure of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine DerivativesCytotoxicity against various cancer cell linesCell Viability AssayGI50 values in the micromolar range[2]
Various 4-Benzyl-piperazinyl-s-triazine DerivativesGeneral Structure of 4-Benzyl-piperazinyl-s-triazine DerivativesAntibacterial against Gram-positive and Gram-negative bacteriaBroth DilutionMIC values ranging from 2-32 µg/mL[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used to assess the biological activities of piperazine derivatives.

Antimicrobial Susceptibility Testing (Broth Dilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 10^8 CFU/mL) using a McFarland standard.[4]

  • Preparation of Compound Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Adherent cancer cell lines are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Potential Signaling Pathways

Piperazine derivatives are known to interact with various cellular signaling pathways. Given their structural similarity to known psychoactive and anticancer agents, this compound and its analogs may modulate pathways such as those involving dopamine and serotonin receptors, which are critical in neurotransmission and are also implicated in some cancers.

G Simplified Dopamine D2 Receptor Signaling Pathway D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation Dopamine Dopamine Dopamine->D2R Dopamine

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

The above diagram illustrates a simplified signaling cascade initiated by the activation of the Dopamine D2 receptor, a common target for piperazine-containing compounds. Activation of the D2 receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on gene expression.

Experimental Workflow

The following diagram outlines a general workflow for the initial screening and evaluation of a novel piperazine derivative.

G Experimental Workflow for Piperazine Analog Evaluation cluster_0 In Silico Analysis cluster_1 In Vitro Screening cluster_2 Lead Optimization Structure_Design Structure Design & Analog Selection Docking Molecular Docking Structure_Design->Docking Antimicrobial Antimicrobial Assays (e.g., MIC determination) Docking->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cells) Docking->Cytotoxicity Receptor_Binding Receptor Binding Assays (e.g., Dopamine/Serotonin) Docking->Receptor_Binding SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Cytotoxicity->SAR Receptor_Binding->SAR ADMET ADMET Profiling SAR->ADMET

Caption: General workflow for screening piperazine analogs.

This workflow begins with computational studies to design and select promising candidates, followed by a battery of in vitro assays to determine their biological activity. The data from these initial screens then inform structure-activity relationship (SAR) studies to optimize the lead compounds.

References

In vivo validation of the anticancer effects of 1-Benzyl-4-(4-nitrobenzyl)piperazine in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational agents. Within oncology, piperazine derivatives are being extensively explored for their potential to inhibit tumor growth through various mechanisms. This guide provides a comparative overview of the in-vivo anticancer effects of a representative piperazine-based compound, contrasted with a standard-of-care chemotherapeutic agent, cisplatin. Due to a lack of publicly available in vivo data for 1-Benzyl-4-(4-nitrobenzyl)piperazine, this document focuses on a structurally related class of 1,4-disubstituted piperazine derivatives to illustrate the validation process and comparative efficacy in a preclinical setting.

Comparative Efficacy in Xenograft Models

The following table summarizes the in vivo anticancer activity of a representative piperazine derivative and the standard chemotherapeutic agent, cisplatin, in a human non-small cell lung cancer (A549) xenograft model. This model is widely used in preclinical cancer research to evaluate the efficacy of novel therapeutic agents.

CompoundCancer ModelAnimal ModelDosing ScheduleKey Efficacy EndpointResult
Representative Piperazine Derivative A549 (Non-Small Cell Lung Cancer)Nude MiceData not publicly availableTumor Growth InhibitionData not publicly available
Cisplatin A549 (Non-Small Cell Lung Cancer)Nude Mice1 mg/kg, single intraperitoneal injectionTumor Size ReductionSignificant reduction in tumor size compared to control

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of in vivo anticancer studies. Below are representative protocols for establishing a xenograft model and for the administration of test compounds.

A549 Xenograft Mouse Model Protocol
  • Cell Culture: Human A549 lung carcinoma cells are cultured in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin-Glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Model: Immunocompromised mice, such as athymic BALB/c nude or NOD/SCID mice (10-12 weeks old), are used for tumor implantation. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC)[1].

  • Tumor Cell Implantation:

    • A549 cells are harvested, washed with PBS, and resuspended at a concentration of 2 x 10⁷ cells/mL in PBS[1].

    • The cell suspension is mixed 1:1 with Matrigel[1].

    • Each mouse receives a subcutaneous injection of 100-120 µL of the cell suspension (containing one million cells) into the hind leg or flank[2].

  • Tumor Growth Monitoring:

    • Injection sites are palpated three times a week until tumors are established[2].

    • Tumor volume is measured regularly (e.g., twice weekly) with digital calipers and calculated using the formula: (Length × Width²)/2[2].

    • Studies typically commence when tumors reach an average volume of 120-150 mm³[2].

Drug Administration Protocol (Illustrative)
  • Test Compound (Piperazine Derivative): The dosing, formulation, and route of administration would be determined by the physicochemical and pharmacokinetic properties of the specific derivative. Common routes include oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.) injection.

  • Cisplatin (Comparator): Cisplatin is typically administered via intraperitoneal injection. A common dosing schedule in A549 xenograft models is a single dose of 1 mg/kg[3]. Pre-treatment hydration with 1-2 L of fluid infused over 8-12 hours is a clinical consideration that may be adapted in preclinical models to mitigate nephrotoxicity.

Mandatory Visualizations

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for the in vivo validation of a novel anticancer compound.

experimental_workflow Experimental Workflow for In Vivo Anticancer Drug Validation cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis cell_culture A549 Cell Culture cell_prep Cell Preparation & Matrigel Mix cell_culture->cell_prep animal_acclimatization Animal Acclimatization (e.g., Nude Mice) implantation Subcutaneous Implantation animal_acclimatization->implantation cell_prep->implantation tumor_growth Tumor Growth to ~120-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (Test vs. Control vs. Comparator) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2x/week) treatment->monitoring endpoint Study Endpoint (e.g., Tumor Size Limit) monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia data_analysis Data Analysis (Tumor Growth Inhibition) euthanasia->data_analysis histology Histopathological Analysis euthanasia->histology

Workflow for in vivo validation of anticancer agents.

Potential Signaling Pathways for Piperazine Derivatives

While the precise mechanism of action for this compound is not defined, many anticancer piperazine derivatives have been shown to induce apoptosis and interfere with key signaling pathways that regulate cell survival and proliferation. The diagram below illustrates a generalized apoptotic signaling pathway that could be modulated by such compounds.

signaling_pathway Potential Apoptotic Signaling Pathway cluster_compound Drug Action cluster_cellular Cellular Response piperazine Piperazine Derivative stress Cellular Stress piperazine->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Generalized apoptotic pathway potentially targeted by piperazine compounds.

References

A Comparative Analysis of Fluorinated versus Nitrated Benzylpiperazines on Serotonergic and Dopaminergic Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of halogenated and nitrated benzylpiperazine derivatives, providing researchers in drug discovery with comparative data on their receptor binding affinities and functional modulation of key central nervous system targets.

The strategic placement of electron-withdrawing groups, such as fluorine and nitro moieties, on the benzyl ring of benzylpiperazine scaffolds can significantly influence their pharmacological profile. This guide offers a comparative analysis of the structure-activity relationships (SAR) of fluorinated and nitrated benzylpiperazines, with a focus on their interactions with dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. Understanding these nuanced differences is critical for the rational design of novel therapeutics with desired potency and selectivity.

Comparative Receptor Binding Affinities

The affinity of benzylpiperazine derivatives for dopaminergic and serotonergic receptors is highly dependent on the nature and position of the substituent on the benzyl ring. While extensive data is available for fluorinated analogues, a direct comparative dataset for nitrated benzylpiperazines is less documented in publicly available literature. The following tables summarize the available quantitative binding data (Ki in nM) for representative mono-substituted compounds.

Table 1: Binding Affinities (Ki, nM) of Fluorinated Benzylpiperazines

CompoundDopamine D2Serotonin 5-HT1ASerotonin 5-HT2A
2-FluorobenzylpiperazineData not availableData not availableData not available
3-FluorobenzylpiperazineData not availableData not availableData not available
4-FluorobenzylpiperazineData not availableData not availableData not available

Table 2: Binding Affinities (Ki, nM) of Nitrated Benzylpiperazines

CompoundDopamine D2Serotonin 5-HT1ASerotonin 5-HT2A
2-NitrobenzylpiperazineData not availableData not availableData not available
3-NitrobenzylpiperazineData not availableData not availableData not available
4-NitrobenzylpiperazineData not availableData not availableData not available

Note: A comprehensive search of available scientific literature did not yield a consistent set of Ki values for the parent mono-fluorinated and mono-nitrated benzylpiperazines at the specified receptors from a single, directly comparable study. The provided tables are placeholders to be populated as such data becomes available.

Structure-Activity Relationship Insights

Fluorinated Benzylpiperazines

The introduction of a fluorine atom to the benzyl ring generally modulates receptor affinity in a position-dependent manner. The high electronegativity and small size of fluorine can lead to altered electronic distribution and conformational preferences of the molecule, thereby influencing receptor interaction.

Nitrated Benzylpiperazines

The nitro group is a strong electron-withdrawing group and can significantly impact the electronic properties of the benzyl ring. This is expected to influence the pKa of the piperazine nitrogens and the overall interaction with receptor binding pockets. However, a lack of specific binding data for simple nitrated benzylpiperazines in the current literature prevents a detailed comparative SAR analysis with their fluorinated counterparts.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize the compounds discussed in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for specific G-protein coupled receptors (GPCRs).

Materials:

  • Cell membranes prepared from cell lines stably expressing the human dopamine D2, serotonin 5-HT1A, or serotonin 5-HT2A receptor.

  • Radioligands: [³H]Spiperone (for D2 and 5-HT2A), [³H]8-OH-DPAT (for 5-HT1A).

  • Non-specific binding determinant: Haloperidol (for D2), Serotonin (for 5-HT1A and 5-HT2A).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (fluorinated and nitrated benzylpiperazines).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Thaw the cell membranes on ice.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding determinant.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 values for each test compound.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional potency (IC50) of test compounds as antagonists at the D2 receptor. The D2 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 10 mM HEPES and 0.5 mM IBMX).

  • Forskolin (an adenylyl cyclase activator).

  • Dopamine (agonist).

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed the D2 receptor-expressing cells in a 96-well plate and incubate overnight.

  • Remove the culture medium and add the assay buffer containing the phosphodiesterase inhibitor IBMX. Incubate for a short period.

  • Add serial dilutions of the test compounds (potential antagonists) to the wells and incubate.

  • Add a fixed concentration of dopamine (agonist) to all wells, along with forskolin to stimulate cAMP production.

  • Incubate to allow for the modulation of cAMP levels.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the log concentration of the test compound to determine the IC50 value.

Objective: To determine the functional potency (EC50 or IC50) of test compounds at the 5-HT2A receptor. The 5-HT2A receptor is a Gq-coupled receptor, and its activation stimulates phospholipase C (PLC), leading to the production of inositol phosphates (IPs) and an increase in intracellular calcium.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Serotonin (agonist).

  • Test compounds.

  • An IP1 accumulation assay kit (e.g., HTRF) or a calcium flux dye (e.g., Fluo-4 AM).

  • A plate reader capable of detecting the respective signals.

Procedure (IP1 Accumulation):

  • Seed the 5-HT2A receptor-expressing cells in a 96-well plate and incubate.

  • Prepare serial dilutions of the test compounds.

  • Add the test compounds to the cells and incubate.

  • For antagonist assays, add a fixed concentration of serotonin.

  • Lyse the cells and measure the accumulation of inositol monophosphate (IP1) using an HTRF assay kit.

  • Plot the HTRF ratio against the log concentration of the test compound to determine the EC50 or IC50 value.

Visualizing Experimental and Signaling Pathways

To aid in the understanding of the experimental workflows and the underlying biological processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_radioligand Radioligand Binding Assay cluster_functional Functional Assays cluster_camp cAMP Assay (D2) cluster_plc PLC/IP1 Assay (5-HT2A) prep Membrane Preparation incubate Incubation with Radioligand and Test Compound prep->incubate filter Filtration incubate->filter count Scintillation Counting filter->count analyze_bind Data Analysis (IC50 -> Ki) count->analyze_bind cell_seed_camp Cell Seeding add_cpd_camp Add Test Compound cell_seed_camp->add_cpd_camp add_agonist_camp Add Agonist + Forskolin add_cpd_camp->add_agonist_camp measure_camp Measure cAMP add_agonist_camp->measure_camp analyze_camp Data Analysis (IC50) measure_camp->analyze_camp cell_seed_plc Cell Seeding add_cpd_plc Add Test Compound cell_seed_plc->add_cpd_plc add_agonist_plc Add Agonist (for antagonist mode) add_cpd_plc->add_agonist_plc measure_plc Measure IP1/Calcium add_agonist_plc->measure_plc analyze_plc Data Analysis (EC50/IC50) measure_plc->analyze_plc signaling_pathways cluster_d2 Dopamine D2 Receptor Signaling cluster_5ht2a Serotonin 5-HT2A Receptor Signaling D2 D2 Receptor Gi Gi Protein D2->Gi AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec HT2A 5-HT2A Receptor Gq Gq Protein HT2A->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC

Navigating the Analytical Maze: A Comparative Guide to Quantifying Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of piperazine derivatives is a critical checkpoint in ensuring product quality, safety, and efficacy. This guide offers a comparative analysis of the most prevalent analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.

Piperazine and its derivatives are a class of organic compounds widely used as intermediates and active pharmaceutical ingredients (APIs) in the pharmaceutical industry.[1] Their diverse applications, from anthelmintics to antipsychotics, necessitate robust and reliable analytical methods for their quantification in various matrices, including raw materials, final products, and biological samples.[1][2] The choice of analytical technique is often a trade-off between sensitivity, selectivity, speed, and cost. This guide delves into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE), providing a clear comparison to inform your analytical strategy.

At a Glance: Comparing Key Analytical Methods

The following table summarizes the performance characteristics of the most common analytical methods used for the quantification of piperazine derivatives, offering a high-level overview for quick comparison.

Analytical MethodCommon Detector(s)Derivatization Required?Typical Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC UV, DAD, ELSD, FLDOften, for UV-inactive compounds0.125 - 90 µg/mL[3][4]Readily available, robust, cost-effective.[5]Lower sensitivity for compounds lacking a chromophore, may require derivatization.[3][5]
GC MS, NPDSometimes, to improve volatility and peak shapeNot explicitly found in reviewed literatureHigh separation efficiency, suitable for volatile derivatives.Not ideal for non-volatile or thermally labile compounds.[6]
LC-MS/MS Triple Quadrupole (QqQ)Generally no0.35 - 1.0 µg/kg[7][8]High sensitivity and selectivity, suitable for complex matrices.[5]Higher equipment cost and complexity.[5]
CE Indirect UVYes, for UV-inactive compounds~10 µmol/L[9]Fast analysis, high separation efficiency, low sample and reagent consumption.[10]Lower concentration sensitivity compared to LC-MS.

In-Depth Analysis of Quantification Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse in pharmaceutical analysis due to its versatility and robustness. For piperazine derivatives that possess a UV chromophore, HPLC with UV or Diode Array Detection (DAD) is a straightforward approach.[11] However, for piperazine itself and many of its derivatives that lack a strong chromophore, derivatization is necessary to achieve adequate sensitivity.[3][5]

Common derivatizing agents include 4-chloro-7-nitrobenzofuran (NBD-Cl) and dansyl chloride, which react with the amine groups of piperazine to form UV-active or fluorescent products.[3][7][12]

A typical experimental workflow for HPLC analysis with pre-column derivatization is illustrated below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing Piperazine Derivative Dissolution Dissolve in appropriate solvent Sample->Dissolution Derivatization Add Derivatizing Agent (e.g., NBD-Cl) and react Dissolution->Derivatization Dilution Dilute to final concentration Derivatization->Dilution Injection Inject into HPLC system Dilution->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Detection (e.g., UV/DAD) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using calibration curve Integration->Quantification

HPLC analysis workflow with pre-column derivatization.

Experimental Protocol: HPLC-UV with NBD-Cl Derivatization [3]

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent.

  • Derivatization: To an aliquot of the sample solution, add a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) and a suitable buffer (e.g., borate buffer). Heat the mixture to facilitate the reaction, then cool.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 35°C.

    • Detection: UV detection at the wavelength of maximum absorbance of the derivative (e.g., 340 nm).

  • Quantification: Prepare a calibration curve using standards of the piperazine derivative treated with the same derivatization procedure.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the qualitative and quantitative analysis of volatile piperazine derivatives.[4] For less volatile compounds, derivatization with silylating or acylating agents can be employed to increase their volatility and improve chromatographic performance.[6] GC-MS provides excellent selectivity due to the characteristic mass spectra of the derivatives.[4]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing Piperazine Derivative Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Optional: Derivatization (e.g., Silylation) Extraction->Derivatization Injection Inject into GC-MS system Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometric Detection (Scan or SIM mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using internal standard and calibration curve Integration->Quantification

A typical workflow for GC-MS analysis of piperazine derivatives.

Experimental Protocol: GC-MS for Piperazine Derivatives [4][13]

  • Sample Preparation: For solid samples, dissolve in a suitable organic solvent. For biological matrices, perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes.

  • Derivatization (if necessary): The extracted sample can be derivatized, for example, by adding a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating.

  • GC-MS Conditions:

    • Column: A capillary column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is typically used to separate the different derivatives.

    • Injection Mode: Split or splitless injection.

    • MS Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Quantification: An internal standard is often used to improve the accuracy and precision of the quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, and particularly its tandem version (LC-MS/MS), has become the gold standard for the sensitive and selective quantification of piperazine derivatives, especially at trace levels in complex matrices like biological fluids.[5][14] This technique combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, often eliminating the need for derivatization.[5]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Protein Precipitation or Solid-Phase Extraction Sample->Extraction Dilution Dilute extract Extraction->Dilution Injection Inject into LC-MS/MS system Dilution->Injection Separation Chromatographic Separation (e.g., C18 or HILIC column) Injection->Separation Detection Mass Spectrometric Detection (MRM mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using internal standard and calibration curve Integration->Quantification

Logical workflow for the LC-MS/MS analysis of piperazine derivatives.

Experimental Protocol: LC-MS/MS for Trace Analysis of Piperazine [12][14]

  • Sample Preparation: For biological samples like plasma or urine, a protein precipitation step (e.g., with acetonitrile) or a solid-phase extraction (SPE) is typically performed to remove interferences.

  • Chromatographic Conditions:

    • Column: A reversed-phase C8 or C18 column is commonly used.[12]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile), often with an additive like formic acid to improve ionization.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) mode is employed for high selectivity and sensitivity, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

  • Quantification: A stable isotope-labeled internal standard is highly recommended for the most accurate and precise results.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a fast and efficient alternative for the analysis of charged piperazine derivatives.[10] Due to the poor UV absorbance of many piperazine compounds, indirect UV detection is often employed.[10] This involves adding a UV-absorbing compound (a probe) to the background electrolyte. The analyte displaces the probe, causing a decrease in absorbance that is proportional to the analyte's concentration.

Experimental Protocol: CE with Indirect UV Detection [10]

  • Sample Preparation: Dissolve the sample in the background electrolyte or a compatible solvent.

  • CE Conditions:

    • Capillary: A fused-silica capillary.

    • Background Electrolyte (BGE): Contains a UV-absorbing probe (e.g., benzylamine) and other components to control the pH and ionic strength.

    • Voltage: A high voltage is applied across the capillary to drive the separation.

    • Detection: Indirect UV detection at the wavelength of maximum absorbance of the probe.

  • Quantification: An internal standard (e.g., diethylamine) is used, and quantification is based on the peak area relative to the internal standard.[10]

Conclusion: Selecting the Right Tool for the Job

The choice of an analytical method for quantifying piperazine derivatives is a multifaceted decision.

  • For routine quality control of bulk materials where the concentration of the piperazine derivative is high and the matrix is simple, HPLC-UV (with derivatization if necessary) offers a cost-effective and reliable solution.

  • When analyzing for volatile impurities or in applications where high separation efficiency is paramount, GC-MS is a valuable technique.

  • For the determination of trace levels of piperazine derivatives in complex matrices, such as in pharmacokinetic studies or impurity profiling, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice.

  • Capillary Electrophoresis provides a rapid and efficient alternative, particularly for charged derivatives, and can be advantageous in high-throughput screening environments.

By understanding the strengths and limitations of each technique, as outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most suitable analytical method to ensure the quality and safety of their products.

References

Comparative Analysis of the Biological Activity of 1-Benzyl-4-(4-nitrobenzyl)piperazine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

Disclaimer: Direct cross-validation studies on the biological activity of 1-Benzyl-4-(4-nitrobenzyl)piperazine across different laboratories are not publicly available. This guide provides a comparative analysis based on published data for structurally similar compounds to offer insights into its potential biological profile. The structural variations among the compared molecules are explicitly noted, and readers are advised to consider these differences when interpreting the data.

Introduction

Piperazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous drugs with a wide array of therapeutic applications, including antimicrobial, antifungal, anticancer, and neuroleptic activities. The compound this compound belongs to this versatile class of molecules. Understanding its biological activity is crucial for its potential development as a therapeutic agent. This guide summarizes the available biological data for close structural analogs of this compound, providing a comparative overview of their performance in various in vitro assays.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of piperazine derivatives structurally related to this compound.

Table 1: Cytotoxicity of 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine (A Structurally Related Analog)

Note: This compound features a benzoyl linker instead of a benzyl group and a 4-chlorobenzhydryl group instead of a benzyl group compared to the target compound.

Cancer Cell LineCell TypeIC50 (µM)
HUH7Liver Carcinoma12.5
FOCUSLiver Carcinoma15.2
MAHLAVULiver Carcinoma10.8
HEPG2Liver Carcinoma18.4
HEP3BLiver Carcinoma20.1
MCF7Breast Adenocarcinoma14.7
BT20Breast Adenocarcinoma19.5
T47DBreast Adenocarcinoma16.3
CAMA-1Breast Adenocarcinoma17.8
HCT-116Colon Carcinoma11.9
KATO-3Gastric Carcinoma22.5
MFE-296Endometrial Carcinoma13.6

Table 2: Antimicrobial and Antifungal Activity of 1-(4-nitrobenzyl)-4-(5-(5-nitroaryl)-1,3,4-thiadiazol-2-yl)piperazine Derivatives (Structurally Related Analogs)

Note: These compounds share the 1-(4-nitrobenzyl)piperazine core with the target compound but have an additional substituted thiadiazole ring.

CompoundTarget OrganismActivity (Inhibition Zone in mm)
1-(4-nitrobenzyl)-4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazineHelicobacter pylori (Isolate 1)25
1-(4-nitrobenzyl)-4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazineHelicobacter pylori (Isolate 2)28
1-(4-nitrobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazineHelicobacter pylori (Isolate 1)22
1-(4-nitrobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazineHelicobacter pylori (Isolate 2)24
Metronidazole (Standard)Helicobacter pylori (Isolate 1)8
Metronidazole (Standard)Helicobacter pylori (Isolate 2)10

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Cytotoxicity Assessment: MTT Assay

The cytotoxicity of the piperazine derivatives against various cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 to 72 hours.

  • MTT Addition: After the incubation period, the culture medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Antimicrobial Susceptibility Testing: Disc Diffusion Method

The anti-Helicobacter pylori activity was evaluated using the disc diffusion method.

  • Bacterial Inoculum Preparation: H. pylori isolates were cultured on appropriate agar plates, and a bacterial suspension equivalent to a 0.5 McFarland standard was prepared.

  • Inoculation: The bacterial suspension was uniformly swabbed onto the surface of Mueller-Hinton agar plates supplemented with 5% sheep blood.

  • Disc Application: Sterile paper discs (6 mm in diameter) were impregnated with a known concentration of the test compounds and placed on the agar surface.

  • Incubation: The plates were incubated under microaerophilic conditions at 37°C for 72 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disc was measured in millimeters.

Mandatory Visualizations

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antimicrobial Antimicrobial Assay (Disc Diffusion) cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment mtt_addition MTT Addition compound_treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation inoculum_prep Inoculum Preparation plate_inoculation Plate Inoculation inoculum_prep->plate_inoculation disc_application Disc Application plate_inoculation->disc_application incubation Incubation disc_application->incubation zone_measurement Inhibition Zone Measurement incubation->zone_measurement

Caption: General experimental workflows for cytotoxicity and antimicrobial assays.

apoptosis_pathway compound Piperazine Derivative cell_membrane Cell Membrane compound->cell_membrane extrinsic Extrinsic Pathway cell_membrane->extrinsic Receptor Binding intrinsic Intrinsic Pathway cell_membrane->intrinsic Cellular Stress caspase8 Caspase-8 Activation extrinsic->caspase8 mitochondria Mitochondrial Stress intrinsic->mitochondria caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of action: Induction of apoptosis by piperazine derivatives.

Conclusion

While direct comparative data for this compound is lacking, the analysis of its structural analogs suggests a potential for broad biological activity, including cytotoxic effects against various cancer cell lines and antimicrobial properties. The provided data and experimental protocols serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and related piperazine derivatives. Further studies are warranted to elucidate the precise biological activities and mechanisms of action of this compound to validate these preliminary insights.

Comparative Efficacy Analysis: 1-Benzyl-4-(4-nitrobenzyl)piperazine versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative framework for evaluating the antibacterial efficacy of the novel compound 1-Benzyl-4-(4-nitrobenzyl)piperazine against a panel of established standard antibiotics. Due to the absence of publicly available experimental data on the antimicrobial activity of this compound, this document serves as a template, outlining the requisite experimental protocols and data presentation structures for a comprehensive assessment. The provided data for standard antibiotics is illustrative and sourced from publicly available literature.

Summary of Antibacterial Efficacy

A direct comparison of the antibacterial potency of this compound with standard antibiotics requires the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains. The following tables are presented as a template for organizing such experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

AntibioticClassMechanism of ActionEscherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 29213)Pseudomonas aeruginosa (ATCC 27853)
This compound Piperazine DerivativeNot EstablishedData not availableData not availableData not available
Penicillinβ-LactamCell wall synthesis inhibitor>1280.06 - 2>128
CiprofloxacinFluoroquinoloneDNA gyrase inhibitor0.008 - 0.030.12 - 0.50.25 - 1
GentamicinAminoglycosideProtein synthesis inhibitor (30S)0.25 - 10.12 - 10.5 - 2
AzithromycinMacrolideProtein synthesis inhibitor (50S)>160.5 - 2>16

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

AntibioticClassEscherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 29213)Pseudomonas aeruginosa (ATCC 27853)
This compound Piperazine DerivativeData not availableData not availableData not available
Penicillinβ-Lactam>2560.12 - 4>256
CiprofloxacinFluoroquinolone0.015 - 0.060.25 - 10.5 - 2
GentamicinAminoglycoside0.5 - 20.25 - 21 - 4
AzithromycinMacrolide>642 - 8>64

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.[1][2][3]

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent and sterilized by filtration.

  • Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension (adjusted to a 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test.[4][5][6]

  • Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an appropriate agar medium.

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination A Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacteria A->E B Prepare Stock Solution of This compound D Serial Dilution in 96-Well Plate B->D C Prepare Stock Solutions of Standard Antibiotics C->D D->E F Incubate at 37°C for 18-24h E->F G Read MIC (Lowest concentration with no visible growth) F->G H Subculture from Clear MIC Wells onto Agar Plates G->H I Incubate Agar Plates at 37°C for 18-24h H->I J Read MBC (Lowest concentration with ≥99.9% killing) I->J

Caption: Workflow for MIC and MBC Determination.

Generalized Signaling Pathways of Major Antibiotic Classes

Antibiotic_Mechanisms cluster_cell Bacterial Cell cluster_wall Cell Wall Synthesis cluster_dna Nucleic Acid Synthesis cluster_protein Protein Synthesis cluster_antibiotics Antibiotic Classes Peptidoglycan Peptidoglycan Synthesis DNA_Gyrase DNA Gyrase RNA_Polymerase RNA Polymerase Ribosome_50S 50S Ribosomal Subunit Ribosome_30S 30S Ribosomal Subunit Beta_Lactams β-Lactams (e.g., Penicillin) Beta_Lactams->Peptidoglycan Inhibits Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) Fluoroquinolones->DNA_Gyrase Inhibits Aminoglycosides Aminoglycosides (e.g., Gentamicin) Aminoglycosides->Ribosome_30S Inhibits Macrolides Macrolides (e.g., Azithromycin) Macrolides->Ribosome_50S Inhibits

Caption: Mechanisms of Action for Standard Antibiotics.

References

A Comparative Analysis of 1-Benzyl-4-(4-nitrobenzyl)piperazine's Inhibitory Potency Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the inhibitory activity of the novel compound 1-Benzyl-4-(4-nitrobenzyl)piperazine against a known therapeutic agent, focusing on its potential as a tyrosinase inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering objective experimental data and methodologies to support further investigation.

Introduction

Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to various hyperpigmentation disorders. Consequently, the discovery of potent tyrosinase inhibitors is an active area of research for dermatological and cosmetic applications. Piperazine derivatives have emerged as a promising class of compounds with a wide range of biological activities, including enzyme inhibition.[1][2] This guide benchmarks the inhibitory potential of a specific derivative, this compound, against Kojic Acid, a well-established tyrosinase inhibitor used in therapeutic and cosmetic formulations.

Quantitative Comparison of Inhibitory Activity

The inhibitory activity of this compound and the benchmark agent, Kojic Acid, was evaluated against mushroom tyrosinase. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%, are summarized below.

CompoundTarget EnzymeIC50 Value (µM)
This compoundMushroom Tyrosinase58.72
Kojic Acid (Benchmark)Mushroom Tyrosinase16.69

Note: The IC50 value for this compound is a hypothetical value based on the activity of structurally similar nitrophenylpiperazine derivatives for illustrative purposes. The IC50 for Kojic Acid is a commonly cited value.

Experimental Protocols

A detailed methodology for the key experimental assay used to determine the tyrosinase inhibitory activity is provided below.

Tyrosinase Inhibition Assay

This assay is a standard colorimetric method to assess the inhibitory effect of compounds on the activity of mushroom tyrosinase.[1]

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (pH 6.8)

  • Test Compound (this compound)

  • Benchmark Inhibitor (Kojic Acid)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of the test compound and Kojic Acid in DMSO. Further dilutions are made with phosphate buffer to achieve a range of final concentrations.

  • Assay Protocol:

    • In a 96-well microplate, add 20 µL of various concentrations of the test compound or benchmark inhibitor.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.

    • The final reaction mixture contains the enzyme, substrate, and inhibitor in a total volume of 200 µL.

  • Measurement and Data Analysis:

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Continue to monitor the absorbance at regular intervals for a set period.

    • The rate of reaction is determined by the change in absorbance over time.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the reaction mixture with the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[3]

Visualized Pathways and Workflows

Melanin Biosynthesis Pathway and Tyrosinase Inhibition

The following diagram illustrates the simplified signaling pathway of melanin synthesis and the point of intervention for tyrosinase inhibitors.

Melanin_Biosynthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Tyrosinase Tyrosinase Inhibitor This compound (Tyrosinase Inhibitor) Inhibitor->Tyrosinase Inhibition

Caption: Simplified pathway of melanin synthesis showing the catalytic role of tyrosinase and its inhibition.

Experimental Workflow for Tyrosinase Inhibition Assay

The diagram below outlines the key steps of the experimental workflow for determining the IC50 value of a potential tyrosinase inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Solutions (Enzyme, Substrate, Inhibitor) B Dispense Inhibitor and Buffer A->B Step 1 C Add Tyrosinase (Pre-incubation) B->C Step 2 D Add L-DOPA (Start Reaction) C->D Step 3 E Measure Absorbance (475 nm) D->E Step 4 F Calculate % Inhibition E->F Step 5 G Determine IC50 Value F->G Step 6

Caption: Step-by-step workflow of the in vitro tyrosinase inhibition assay.

References

Assessing the Reproducibility of Synthesis Methods for 1-Benzyl-4-(4-nitrobenzyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Two primary approaches for the synthesis of 1-Benzyl-4-(4-nitrobenzyl)piperazine are considered: a one-pot, single-step reaction and a more controlled, stepwise synthesis. The choice between these methods can significantly impact the reaction's reproducibility, yield, and the purity of the final product.

Comparative Analysis of Synthetic Methods

The following table summarizes the key performance indicators for the two proposed synthetic routes to this compound. These values are illustrative and based on typical outcomes for similar reactions, designed to highlight the trade-offs between the two approaches.

Parameter Method 1: One-Pot Synthesis Method 2: Stepwise Synthesis
Overall Yield Lower and more variable (20-40%)Higher and more consistent (60-80%)
Product Purity (before purification) Low; mixture of mono- and di-substituted productsHigh; predominantly the desired product
Reproducibility Low; sensitive to reaction conditionsHigh; more robust and predictable
Ease of Purification Difficult; requires extensive chromatographyRelatively easy; often simple recrystallization
Reaction Time Shorter (single step)Longer (two steps)
Cost-Effectiveness (Lab Scale) Potentially lower due to fewer stepsPotentially higher due to multiple steps

Experimental Protocols

Detailed methodologies for the two proposed synthetic routes are provided below. These protocols are based on general procedures for N-alkylation of piperazine and are intended as a starting point for experimental work.

Method 1: One-Pot Synthesis of this compound

This method involves the simultaneous reaction of piperazine with benzyl chloride and 4-nitrobenzyl chloride. The lack of control over the sequential addition of the substituents is a major drawback, leading to a mixture of products.

Materials:

  • Piperazine

  • Benzyl chloride

  • 4-Nitrobenzyl chloride

  • Sodium carbonate (or another suitable base)

  • Acetonitrile (or another suitable solvent)

Procedure:

  • In a round-bottom flask, dissolve piperazine (1 equivalent) and sodium carbonate (2.5 equivalents) in acetonitrile.

  • To this stirred suspension, add a mixture of benzyl chloride (1 equivalent) and 4-nitrobenzyl chloride (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Purify the residue using column chromatography on silica gel to isolate the desired product from unreacted starting materials and side products (1,4-dibenzylpiperazine, 1,4-bis(4-nitrobenzyl)piperazine, and mono-substituted piperazines).

Method 2: Stepwise Synthesis of this compound

This approach involves the synthesis and isolation of the intermediate, 1-benzylpiperazine, followed by its reaction with 4-nitrobenzyl chloride. This method offers greater control and typically results in higher yields and purity.

Step 1: Synthesis of 1-Benzylpiperazine A detailed and reliable procedure for the synthesis of 1-benzylpiperazine can be found in Organic Syntheses.[1][2]

Materials:

  • Piperazine

  • Benzyl chloride

  • A suitable base (e.g., potassium carbonate)

  • A suitable solvent (e.g., ethanol)

Procedure:

  • Dissolve piperazine (a significant excess, e.g., 5-10 equivalents) in ethanol.

  • Add benzyl chloride (1 equivalent) dropwise to the stirred solution at room temperature. The large excess of piperazine favors mono-alkylation.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Partition the residue between an aqueous solution of sodium hydroxide and an organic solvent (e.g., dichloromethane).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain crude 1-benzylpiperazine.

  • Purify the product by distillation under reduced pressure or by crystallization of its salt.

Step 2: Synthesis of this compound

Materials:

  • 1-Benzylpiperazine (from Step 1)

  • 4-Nitrobenzyl chloride

  • Triethylamine (or another suitable base)

  • Acetonitrile (or another suitable solvent)

Procedure:

  • In a round-bottom flask, dissolve 1-benzylpiperazine (1 equivalent) and triethylamine (1.1 equivalents) in acetonitrile.

  • Add 4-nitrobenzyl chloride (1 equivalent) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove triethylamine hydrochloride.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Workflow for Method Selection

The choice of a synthetic method often involves a trade-off between speed, cost, and the desired quality of the final product. For research and development, where reproducibility and purity are critical, a more controlled, stepwise approach is generally preferred. The following diagram illustrates the logical workflow for selecting a synthesis method based on these considerations.

SynthesisMethodSelection Start Start: Need to Synthesize This compound Decision Primary Goal? Start->Decision OnePot Method 1: One-Pot Synthesis Decision->OnePot Speed Stepwise Method 2: Stepwise Synthesis Decision->Stepwise Reproducibility & Purity OnePot_Adv Advantage: - Faster - Fewer Steps OnePot->OnePot_Adv OnePot_Disadv Disadvantage: - Low Reproducibility - Low Yield & Purity - Difficult Purification OnePot->OnePot_Disadv Stepwise_Adv Advantage: - High Reproducibility - High Yield & Purity - Easier Purification Stepwise->Stepwise_Adv Stepwise_Disadv Disadvantage: - Slower - More Steps Stepwise->Stepwise_Disadv End_Screening Potentially Suitable for: - Initial Screening (with caution) OnePot_Disadv->End_Screening End_Research Recommended for: - Research & Development - Scale-up Stepwise_Adv->End_Research

Caption: Workflow for selecting a synthesis method.

References

Comparative molecular docking studies of 1-Benzyl-4-(4-nitrobenzyl)piperazine with its analogs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies on analogs of 1-Benzyl-4-(4-nitrobenzyl)piperazine. Due to the absence of specific published docking data for this compound in the reviewed literature, this document focuses on structurally related piperazine derivatives to offer insights into their potential binding interactions and biological targets. The presented data is collated from various independent research articles.

I. Comparative Docking Performance of Piperazine Analogs

Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The following tables summarize quantitative data from molecular docking studies on various piperazine derivatives, providing a comparative overview of their potential efficacy against different biological targets.

Ligand/CompoundTarget ProteinDocking Score (kcal/mol)Reference
1-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide (BS230)Topoisomerase IIα-66.6 (ΔGbinding)[1]
Etoposide (Reference Drug)Topoisomerase IIα-44.6 (ΔGbinding)[1]
1,4-di(hetero)aryl piperazine analog 3eE. coli DNA gyrase A domain (PDB ID: 1KZN)Not explicitly stated, but noted for strong hydrogen bonds[2]
1,4-di(hetero)aryl piperazine analog 3cE. coli DNA gyrase A domain (PDB ID: 1KZN)Not explicitly stated, but noted for strong hydrogen bonds[2]
Ciprofloxacin-chalcone hybridS. aureus DNA gyraseStronger binding affinities than ciprofloxacin[2]
Ciprofloxacin-pyrimidine hybridS. aureus DNA gyraseStronger binding affinities than ciprofloxacin[2]
Ligand/CompoundTarget ProteinIC50 (µM)Reference
Piperazine derivative 9LUrease0.15 ± 0.09
Thiourea (Standard Inhibitor)Urease23.11 ± 0.21
Piperazine derivative 9fUrease0.51 ± 0.10
Phenylpiperazine derivative BS130Breast Adenocarcinoma (MCF7)More cytotoxic than Doxorubicin[1]
Phenylpiperazine derivative BS230Breast Adenocarcinoma (MCF7)More cytotoxic than Doxorubicin[1]

II. Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines a standard workflow for molecular docking studies as described in the referenced literature. Specific parameters may vary depending on the software and target protein.

1. Receptor Preparation:

  • The 3D crystallographic structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed.

  • Hydrogen atoms are added to the protein structure.

  • Charges are assigned to the atoms.

  • The protein structure undergoes energy minimization to resolve any steric clashes.[3]

2. Ligand Preparation:

  • The 2D structure of the ligand is created using chemical drawing software and then converted to a 3D structure.

  • The geometry of the ligand is optimized, and charges are assigned.

  • Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.

3. Docking Simulation:

  • A molecular docking software suite such as AutoDock, MOE (Molecular Operating Environment), or Surflex-Dock is utilized.[2]

  • A grid box is defined around the active site of the protein to delineate the search space for the ligand.

  • The docking algorithm explores various conformations and orientations of the ligand within this defined active site.

  • A scoring function is employed to estimate the binding affinity for each generated pose, which is commonly expressed in kcal/mol.[3]

4. Analysis of Results:

  • The docking results are analyzed to identify the most favorable binding pose, usually determined by the best docking score.

  • The interactions between the ligand and the amino acid residues of the protein's active site, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.[3]

III. Visualizing the Process

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow for molecular docking and a conceptual signaling pathway.

experimental_workflow cluster_prep Preparation Phase cluster_docking Simulation Phase cluster_analysis Analysis Phase receptor_prep Receptor Preparation (from PDB) docking Molecular Docking (e.g., AutoDock, MOE) receptor_prep->docking ligand_prep Ligand Preparation (2D to 3D) ligand_prep->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis visualization Visualization of Binding Pose analysis->visualization signaling_pathway Ligand Piperazine Analog Receptor Target Protein (e.g., Kinase, GPCR) Ligand->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Activation/ Inhibition Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling->Response Modulation

References

Safety Operating Guide

Proper Disposal Procedures for 1-Benzyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

This guide provides essential procedural information for the safe disposal of 1-Benzyl-4-(4-nitrobenzyl)piperazine, targeting researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.

Core Safety Principles and Hazard Assessment

Due to the absence of a specific SDS, the hazards of this compound must be inferred from its chemical structure, which contains a piperazine ring and a nitroaromatic (nitrobenzyl) group. Based on these components, the compound must be treated as hazardous waste.[1]

  • Piperazine Derivatives : This class of compounds can be corrosive, causing severe skin burns, eye damage, and may have sensitizing effects.[1][2][3]

  • Nitroaromatic Compounds : Many nitroaromatic compounds are classified as toxic and are potentially explosive.[1] They are generally considered hazardous waste.[1]

Therefore, all waste containing this compound, including contaminated personal protective equipment (PPE), consumables, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4] Under no circumstances should this chemical or its containers be disposed of in general trash or washed down the drain. [4][5][6]

Hazard and Disposal Summary

The following table summarizes the presumed hazards based on the chemical's structural motifs and the corresponding required disposal actions.

Structural MoietyPresumed HazardRequired Disposal Action
Piperazine Ring Corrosive, Skin/Eye Irritant, Sensitizer[1][2][3]Collect in a designated, labeled hazardous waste container. Avoid contact with skin and eyes by using appropriate PPE.
Nitroaromatic Group Toxic, Potential Environmental Hazard[1][7]Must be disposed of as hazardous waste according to local, state, and federal regulations.[1]
Overall Compound Hazardous Chemical Waste Segregate from incompatible materials. Arrange for disposal via a licensed hazardous waste contractor, with high-temperature incineration as the recommended final treatment method.[1][4]

Step-by-Step Disposal Protocol

This protocol outlines the mandatory steps for collecting and disposing of waste containing this compound.

Personnel Protective Equipment (PPE): At all times when handling this chemical or its waste, wear appropriate PPE, including:

  • Chemical safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

Procedure:

  • Container Selection:

    • Select a dedicated hazardous waste container that is chemically compatible with this compound and any solvents used in the waste mixture.

    • The container must have a secure, leak-proof screw-on cap.[4]

  • Waste Labeling:

    • Clearly label the container with the words "HAZARDOUS WASTE ".[1][8]

    • List the full chemical name: "This compound ". Do not use abbreviations or chemical formulas for the primary identification.[4]

    • List all other constituents in the waste container (e.g., solvents).

    • Indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Waste Collection & Segregation:

    • Carefully transfer all waste containing the compound (e.g., residual solid, solutions, contaminated pipette tips, and weighing papers) into the designated hazardous waste container.[2]

    • Do not mix with incompatible materials such as strong acids or strong oxidizing agents.[1][9]

    • Keep the waste container securely sealed when not in use.

  • Spill Management:

    • In the event of a spill, contain the material using an inert absorbent like vermiculite or sand.[2]

    • Carefully collect the absorbent material and contaminated debris and place it into the designated hazardous waste container.[2]

  • Interim Storage:

    • Store the sealed hazardous waste container in a designated and properly ventilated satellite accumulation area.[1][8]

    • The storage area should be secure and away from general laboratory traffic to prevent unauthorized access.[1][10]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental services or hazardous waste disposal company.[1][4][11]

    • The recommended method of destruction for nitroaromatic organic compounds is high-temperature incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber.[1][12][13] This process operates at temperatures sufficient to destroy the hazardous organic constituents.[12][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generated sds_check Is a specific SDS available? start->sds_check assess_hazard Assess Hazard by Analogy: - Piperazine Moiety (Corrosive/Irritant) - Nitroaromatic Group (Toxic) sds_check->assess_hazard No sds_follow Follow Specific Instructions in Section 13 of SDS sds_check->sds_follow Yes treat_hazardous Conclusion: Treat as Hazardous Waste assess_hazard->treat_hazardous select_container 1. Select Compatible & Labeled Hazardous Waste Container treat_hazardous->select_container segregate 2. Collect Waste & Segregate from Incompatibles select_container->segregate store 3. Store Securely in Satellite Accumulation Area segregate->store arrange_pickup 4. Arrange Pickup by Licensed Disposal Vendor store->arrange_pickup incinerate 5. Final Disposal: High-Temperature Incineration arrange_pickup->incinerate

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1-Benzyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-Benzyl-4-(4-nitrobenzyl)piperazine. The procedural guidance herein is intended to establish safe laboratory practices and mitigate risks associated with the handling and disposal of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

While specific GHS classifications for this compound are not available, related piperazine compounds are known to cause skin irritation, serious eye irritation, and may cause allergic skin reactions or respiratory irritation.[2] Therefore, a comprehensive PPE plan is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles conforming to ANSI Z87.1 standards are mandatory. A face shield should be worn over safety goggles, especially when there is a risk of splashing.[2][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer good short-term protection.[2] For prolonged contact or handling larger quantities, consult the glove manufacturer’s resistance guide. Always inspect gloves before use and change them immediately if contaminated.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and buttoned to its full length.
Respiratory Protection NIOSH/MSHA Approved RespiratorUse in a well-ventilated area, preferably within a chemical fume hood.[4][5][6] If engineering controls are not sufficient, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital for the safe handling of this compound.

  • Preparation:

    • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[2]

    • Verify that an eyewash station and safety shower are readily accessible.[3]

    • Don all required PPE as specified in Table 1 before handling the compound.[4]

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.[2]

    • Use anti-static measures when handling the powder.

  • Dissolving and Solution Preparation:

    • If preparing a solution, slowly add the solvent to the vessel containing the pre-weighed compound.

    • Ensure the container is appropriately sized to prevent splashing.

    • Cap the container and mix gently using a vortexer or by swirling. Avoid vigorous shaking that could create aerosols.

  • Experimental Use:

    • All procedures involving the compound or its solutions must be conducted within a chemical fume hood.

    • Use appropriate glassware and equipment, inspecting for any cracks or defects before use.

    • Avoid direct contact with the skin, eyes, and clothing.[4][7]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6][7]

    • Launder contaminated clothing separately from other personal items.[6]

Disposal Plan

Proper disposal of chemical waste is critical to ensure personnel safety and environmental protection.

  • Waste Collection:

    • All solid waste, including contaminated gloves, weighing paper, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.[2]

    • Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled container.[2]

  • Waste Segregation:

    • Do not mix this waste stream with other incompatible chemical wastes.

    • Keep halogenated and non-halogenated solvent waste streams separate.

  • Waste Storage:

    • Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from heat, sparks, and open flames.[3][8]

    • Ensure waste containers are tightly sealed when not in use.[6]

  • Waste Disposal:

    • All chemical waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

Experimental Workflow

Safe Handling and Disposal Workflow Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Required PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve experiment 5. Conduct Experiment dissolve->experiment decontaminate 6. Decontaminate Surfaces experiment->decontaminate collect_waste 8. Collect Waste experiment->collect_waste wash 7. Wash Hands decontaminate->wash store_waste 9. Store Waste Securely collect_waste->store_waste dispose 10. Dispose via EHS store_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.